tert-Butyl methyl terephthalate
Beschreibung
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Eigenschaften
IUPAC Name |
4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSIMKLZANLUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl Methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl methyl terephthalate, a key chemical intermediate. The document details its chemical structure, physical and chemical properties, and a plausible synthesis protocol. Furthermore, it offers an analysis of its expected spectroscopic characteristics to aid in its identification and characterization. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize or encounter this compound in their work.
Chemical Structure and Properties
This compound is an asymmetrical diester of terephthalic acid, featuring both a methyl and a tert-butyl ester group. The central structural component is a benzene ring substituted at the 1 and 4 positions.
Chemical Identifiers [1]
-
IUPAC Name: 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate[1]
-
CAS Number: 104141-93-7[1]
-
Molecular Formula: C₁₃H₁₆O₄[1]
-
SMILES: CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC[1]
-
InChI: 1S/C13H16O4/c1-13(2,3)17-12(15)10-7-5-9(6-8-10)11(14)16-4/h5-8H,1-4H3[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 236.26 g/mol | [1] |
| Appearance | White solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | - |
Synthesis of this compound
Experimental Protocol
Step 1: Synthesis of Di-tert-butyl Terephthalate
This step involves the direct esterification of terephthalic acid with an excess of tert-butanol.
-
Materials:
-
Terephthalic acid (1.0 eq)
-
tert-Butanol (large excess, acts as both reactant and solvent)
-
Sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid and a large excess of tert-butanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield crude di-tert-butyl terephthalate.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Selective Monohydrolysis to this compound
This step involves the selective hydrolysis of one of the tert-butyl ester groups followed by esterification with methanol. A more direct approach would be a transesterification reaction.
-
Materials:
-
Di-tert-butyl terephthalate (1.0 eq)
-
Potassium hydroxide (1.0 eq)
-
Methanol (solvent and reactant)
-
Thionyl chloride or other esterification agent
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve di-tert-butyl terephthalate in methanol in a round-bottom flask.
-
Add a stoichiometric amount (1.0 eq) of potassium hydroxide dissolved in a minimal amount of water.
-
Stir the reaction mixture at room temperature and monitor the progress of the monohydrolysis by TLC.
-
Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Remove the methanol under reduced pressure.
-
To the resulting mono-potassium salt, add fresh methanol and a suitable esterification agent like thionyl chloride dropwise at 0 °C.
-
Allow the reaction to proceed to room temperature and then reflux until completion (monitored by TLC).
-
After cooling, remove the solvent in vacuo.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound.
-
Purify the final product by column chromatography.
-
Synthesis Pathway Diagram
Caption: Synthesis pathway for this compound.
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely available. The following sections provide an expected analysis based on the known spectroscopic behavior of similar aromatic esters.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the tert-butyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.1 | Doublet | 2H | Aromatic protons ortho to the methyl ester |
| ~ 7.9 | Doublet | 2H | Aromatic protons ortho to the tert-butyl ester |
| ~ 3.9 | Singlet | 3H | Methyl ester protons (-COOCH₃) |
| ~ 1.6 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 166 | Carbonyl carbon of the methyl ester |
| ~ 165 | Carbonyl carbon of the tert-butyl ester |
| ~ 134 | Aromatic quaternary carbon attached to the tert-butyl ester |
| ~ 133 | Aromatic quaternary carbon attached to the methyl ester |
| ~ 129 | Aromatic CH carbons |
| ~ 82 | Quaternary carbon of the tert-butyl group |
| ~ 52 | Methyl carbon of the methyl ester |
| ~ 28 | Methyl carbons of the tert-butyl group |
Infrared (IR) Spectroscopy
The IR spectrum of an aromatic ester is characterized by strong absorptions from the carbonyl groups and the C-O stretching vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2980 - 2850 | Medium | Aliphatic C-H stretch |
| ~ 1725 | Strong | C=O stretch of the methyl ester |
| ~ 1715 | Strong | C=O stretch of the tert-butyl ester |
| ~ 1610, 1580, 1500 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~ 1280 | Strong | Asymmetric C-O-C stretch (aromatic ester)[2] |
| ~ 1120 | Strong | Symmetric C-O-C stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 236 | Molecular ion [M]⁺ |
| 221 | [M - CH₃]⁺ |
| 180 | [M - C₄H₈]⁺ (loss of isobutylene) |
| 163 | [M - OC(CH₃)₃]⁺ or [M - C₄H₉O]⁺ |
| 149 | Phthalic anhydride fragment ion |
| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |
Applications
This compound, as a derivative of terephthalic acid, is primarily of interest in the field of polymer chemistry. It can serve as a monomer or a comonomer in the synthesis of polyesters. The incorporation of the bulky tert-butyl group can modify the physical properties of the resulting polymers, potentially leading to materials with altered thermal stability, solubility, and mechanical characteristics compared to polyesters derived from dimethyl or diethyl terephthalate.
Conclusion
This compound is a valuable compound for research in synthetic and polymer chemistry. This guide provides a foundational understanding of its structure, properties, and a practical approach to its synthesis. The predicted spectroscopic data serves as a useful reference for its characterization. Further research into its applications could unveil novel materials with tailored properties for various industrial and scientific purposes.
References
An In-depth Technical Guide to the Physical Properties of tert-Butyl Methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of tert-Butyl methyl terephthalate. Due to the limited availability of experimentally determined data in published literature, this document also outlines the standard methodologies for determining key physical characteristics of crystalline organic compounds.
Core Physical and Chemical Properties
This compound is a crystalline diester of terephthalic acid.[1] It is identified by the IUPAC name 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate.[2] The compound's structure incorporates both a methyl ester and a bulky tert-butyl ester group attached to the central benzene ring.
Data Presentation: Summary of Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | [2] |
| Synonyms | This compound, 1,4-Benzenedicarboxylic acid, 1,1-dimethylethyl methyl ester | [2] |
| CAS Number | 104141-93-7 | [3] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][2][3] |
| Molecular Weight | 236.26 g/mol | [1][2] |
| Appearance | Crystalline compound | [1] |
| Melting Point | Data not available | [4] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the substance transitions from solid to liquid.[5] Impurities typically cause a depression and broadening of the melting range.[5][6][7]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry crystalline compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[5] The tube is sealed at one end.[5]
-
Apparatus: The capillary tube is attached to a thermometer or placed in a designated slot in an automated melting point apparatus (e.g., a Mel-Temp).[6] The setup is immersed in a heating bath (commonly oil) or a heated metal block to ensure uniform heat distribution.[6]
-
Measurement: The temperature is increased slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point.[6][8]
-
Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.[5][6]
Density Measurement
The density of a solid is its mass per unit volume.[9] For a crystalline solid, this can be determined through several methods depending on the sample's form (e.g., a single crystal or a powder).
Methodology: Gas Pycnometry This technique is highly suitable for determining the density of powders and porous solids.
-
Principle: Gas pycnometry measures the volume of a solid by detecting the pressure change of an inert gas (like helium) in a calibrated chamber.
-
Procedure: A known mass of the crystalline solid is placed in a sample chamber of a known volume. The chamber is then pressurized with an inert gas. The gas is allowed to expand into a second empty chamber of known volume, and the resulting pressure is measured.
-
Calculation: By applying the gas laws (specifically Boyle's Law), the volume occupied by the solid sample can be precisely calculated. The density is then determined by dividing the sample's mass by this calculated volume.[9]
Boiling Point Determination
As this compound is a solid at standard conditions, its boiling point would be determined at reduced pressure to prevent decomposition at high temperatures. The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]
Methodology: Distillation Method (for liquids or melted solids)
-
Apparatus: A small quantity of the substance (at least 5 mL) is placed in a distillation flask with boiling chips.[11][12] A condenser and a thermometer are fitted to the flask. The thermometer bulb should be positioned just below the side arm of the flask to accurately measure the temperature of the vapor as it passes into the condenser.[12]
-
Procedure: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser to be cooled back into a liquid.
-
Measurement: The temperature is recorded when it stabilizes during a steady distillation. This stable temperature is the boiling point. The barometric pressure should also be recorded as it significantly affects the boiling point.[11][12]
Solubility Analysis
Solubility provides crucial information about the polarity and functional groups of a compound. The analysis can be qualitative or quantitative.
Methodology: Qualitative Solubility Testing
-
Procedure: A small, standardized amount of the solid (e.g., 10 mg) is added to a test tube containing a set volume of a solvent (e.g., 3 mL).[13] The mixture is vigorously agitated.[14]
-
Observation: The compound is classified as soluble if it forms a homogeneous solution. If it remains as a separate phase, it is considered insoluble.[15]
-
Systematic Testing: A hierarchical approach is often used, starting with water. If the compound is water-insoluble, its solubility is then tested in a series of acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃) to identify potential acidic or basic functional groups.[13][14][16]
Methodology: Quantitative Solubility Determination
-
Saturated Solution Preparation: An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for an extended period (often days) to ensure equilibrium is reached.[17]
-
Sample Analysis: A precise volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn.[17]
-
Quantification: The solvent from the withdrawn sample is completely evaporated, and the mass of the remaining solid residue is measured. The solubility is then expressed as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).[18]
Visualizations
Logical and Workflow Diagrams
The following diagrams illustrate the synthetic pathway and logical structure of this compound.
Caption: Synthesis workflow for this compound.[1]
Caption: Logical relationship of constituent molecular groups.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C13H16O4 | CID 13613523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aablocks.com [aablocks.com]
- 4. aksci.com [aksci.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. athabascau.ca [athabascau.ca]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. calnesis.com [calnesis.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. quora.com [quora.com]
- 18. ochemonline.pbworks.com [ochemonline.pbworks.com]
In-depth Technical Guide: tert-Butyl methyl terephthalate
CAS Number: 104141-93-7
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
tert-Butyl methyl terephthalate is an asymmetrical diester of terephthalic acid, featuring both a methyl and a tert-butyl ester group. Its unique structure makes it a potentially interesting building block in organic synthesis and polymer chemistry.
| Property | Value | Source |
| CAS Number | 104141-93-7 | Multiple |
| Molecular Formula | C₁₃H₁₆O₄ | [1][2] |
| Molecular Weight | 236.26 g/mol | [1] |
| IUPAC Name | 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | [1] |
| Synonyms | 1,4-Benzenedicarboxylic acid, 1-(1,1-dimethylethyl) 4-methyl ester; 1-tert-Butyl 4-methyl benzene-1,4-dicarboxylate | [1] |
| Purity | Typically ≥95% | [3] |
| Storage | Refrigerated |
Synthesis and Experimental Protocols
Proposed Synthesis Pathway: Esterification of Monomethyl Terephthalate
This proposed method involves the esterification of the free carboxylic acid group of monomethyl terephthalate with a tert-butyl group. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification with tert-butanol is often challenging. A common strategy is to convert the carboxylic acid to a more reactive species or to use a coupling agent.
Reaction:
Caption: Proposed synthesis of this compound.
Disclaimer: The following protocol is a generalized procedure for the tert-butylation of a carboxylic acid and has not been specifically reported for the synthesis of this compound. Optimization would be required.
Experimental Protocol (Proposed):
-
Preparation of the Reaction Mixture: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl terephthalate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Activation of Carboxylic Acid (if applicable):
-
Method A (Coupling Agents): Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents) to the solution.
-
Method B (Acid Chloride Formation): In a separate flask, treat monomethyl terephthalate with thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride. The crude acid chloride would then be dissolved in an anhydrous solvent.
-
-
Addition of tert-Butanol: To the reaction mixture, add tert-butanol (1.2 equivalents). If using the acid chloride route, this addition should be done cautiously, possibly in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC was used).
-
Wash the filtrate with a mild aqueous acid (e.g., 1M HCl), followed by a mild aqueous base (e.g., saturated NaHCO₃ solution), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Analytical Data
Specific, publicly available spectral data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers synthesizing this compound would need to perform their own analytical characterization to confirm its identity and purity.
Applications and Relevance to Drug Development
Currently, there is no readily available information in scientific literature or patent databases to suggest a direct application of this compound in drug development or as a biologically active molecule. There are no described signaling pathways associated with this compound.
Its structure, however, suggests potential utility as:
-
A monomer or precursor in polymer synthesis: The asymmetrical nature of the molecule could be used to introduce specific properties into polyesters.
-
A chemical intermediate: The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions while the methyl ester remains intact. This makes it a potentially useful building block in multi-step organic synthesis.
Caption: Potential applications of this compound.
Conclusion
This compound (CAS 104141-93-7) is a commercially available, asymmetrically substituted aromatic diester. While detailed experimental protocols and characterization data are scarce in the public domain, its synthesis can be reasonably proposed through standard organic chemistry methodologies, likely starting from monomethyl terephthalate. At present, its primary utility for researchers appears to be as a chemical intermediate or a specialty monomer, rather than a compound with known biological activity. Professionals in drug development and organic synthesis may find it valuable as a building block where selective protection and deprotection of a terephthalate moiety are required. Further research and publication are needed to fully elucidate its properties and potential applications.
References
Molecular weight of tert-Butyl methyl terephthalate
An In-depth Technical Guide to tert-Butyl Methyl Terephthalate
This technical guide provides a comprehensive overview of this compound, with a focus on its molecular properties and analytical characterization. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Quantitative Data Summary
The key quantitative properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 236.26 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₆O₄ | [1][2] |
| Exact Mass | 236.10485899 Da | [2] |
| Topological Polar Surface Area | 52.6 Ų | [2] |
| Purity (Typical) | Min. 95% | [1] |
| IUPAC Name | 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate | [2] |
| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC | [2] |
Chemical Structure
The chemical structure of this compound is depicted below. It consists of a central benzene ring substituted at the 1 and 4 positions with a methyl ester and a tert-butyl ester group, respectively.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on established chemical principles and analytical techniques for similar compounds.
Synthesis of this compound
A common method for the synthesis of monoesters of terephthalic acid involves a two-step procedure starting from terephthalic acid.[3]
Materials:
-
Terephthalic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
tert-Butanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of Monomethyl Terephthalate:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid (1 equivalent) in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved, indicating the formation of terephthaloyl chloride.
-
Carefully remove the excess thionyl chloride under reduced pressure.
-
To the resulting acid chloride, slowly add anhydrous methanol (1.1 equivalents) in anhydrous dichloromethane at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield monomethyl terephthalate.
-
-
Step 2: Esterification with tert-Butanol:
-
Dissolve the monomethyl terephthalate (1 equivalent) in anhydrous dichloromethane.
-
Add anhydrous tert-butanol (1.5 equivalents) and a catalytic amount of anhydrous pyridine.
-
Cool the mixture to 0°C and slowly add a solution of dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Analytical Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[4][5]
Instrumentation:
-
Bruker DPX-300 NMR spectrometer (or equivalent) operating at 300 MHz for ¹H and 75.5 MHz for ¹³C.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.99 s
-
Spectral Width: 20.5 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.09 s
-
Spectral Width: 220 ppm
HPLC-MS can be used to determine the purity and confirm the molecular weight of the synthesized compound.[6]
Instrumentation:
-
Agilent 1260 Infinity II HPLC system (or equivalent) coupled to an Agilent 6120 Quadrupole LC/MS detector (or equivalent) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 50% B, linear gradient to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive
-
Capillary Voltage: 3500 V
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 12 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-500
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from the synthesis of this compound to its final analytical characterization.
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | C13H16O4 | CID 13613523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis pathway for monoalkyl terephthalates
An In-depth Technical Guide to the Synthesis of Monoalkyl Terephthalates
Introduction
Monoalkyl terephthalates are valuable chemical intermediates, playing a crucial role in the synthesis of various polymers, fine chemicals, and pharmaceuticals.[1][2] As derivatives of terephthalic acid, a commodity chemical used primarily in the production of polyethylene terephthalate (PET), monoalkyl terephthalates serve as key building blocks in drug development and materials science.[3][4] Their synthesis, particularly achieving high purity and selectivity, remains a significant challenge for chemists.[5][6] This guide provides a comprehensive overview of the core synthetic pathways for preparing monoalkyl terephthalates, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Pathways
The preparation of monoalkyl terephthalates can be broadly categorized into three primary strategies: the partial hydrolysis of dialkyl terephthalates, the selective mono-esterification of terephthalic acid, and enzymatic routes that offer high selectivity under mild conditions.
Monohydrolysis of Dialkyl Terephthalates
The most common and cost-effective method for synthesizing monoalkyl terephthalates is the selective monohydrolysis of the corresponding dialkyl terephthalates.[5][6] This pathway involves a two-step procedure: first, the synthesis of the dialkyl terephthalate from terephthalic acid, followed by its controlled hydrolysis to yield the monoester.[5] This method is generally preferred for its high yields and straightforward procedure.[6]
The reaction typically employs a stoichiometric amount of a base, such as potassium hydroxide (KOH), in an alcoholic solvent corresponding to the ester's alkyl group to prevent transesterification.[6] The choice of solvent and the precise ratio of base to diester are critical for maximizing the yield of the monoester and minimizing the formation of terephthalic acid as a by-product.[6] While a slight excess of base has been used by some, studies have shown that a 1:1 molar ratio of KOH to diester often provides the best results.[6]
A significant challenge in this pathway is the purification of the final product, as removing residual terephthalic acid by simple recrystallization can be difficult.[6] An effective purification method involves dissolving the crude product in a basic solution and filtering out the insoluble terephthalic acid.[6]
Selective Direct Esterification of Terephthalic Acid
Direct esterification of terephthalic acid presents an alternative route, though achieving mono-selectivity is challenging due to the two equivalent carboxylic acid groups. This method often requires specific catalysts or reaction conditions to prevent the formation of the diester.
High-temperature, high-pressure conditions (e.g., 250-300°C and 25-590 atmospheres) with a large excess of alcohol (1:6 to 1:20 molar ratio of acid to alkanol) have been shown to selectively produce the monoalkyl ester without a catalyst.[7]
More controlled methods involve the use of catalysts. Metallo-organic compounds like butylhydroxyoxo-stannane (BuSnOOH) and tetrabutyl titanate [Ti(OBu)4] have been studied for the mono-esterification of terephthalic acid with 1,4-butanediol.[8] Phase transfer catalysis has also been applied to enhance the esterification of organic acids, which could be applicable in this context.[9]
Enzymatic Synthesis
Enzymatic methods offer a green and highly selective alternative for producing monoalkyl terephthalates under mild reaction conditions. These biocatalytic approaches can involve either the selective esterification of terephthalic acid or the controlled hydrolysis of a diester.[5][10]
For instance, the enzymatic hydrolysis of bis-(2-hydroxyethyl) terephthalate (BHET), an intermediate in PET depolymerization, can produce mono-(2-hydroxyethyl) terephthalate (MHET) with high selectivity and yield.[10][11] A study utilizing Humicola insolens cutinase (HiC) reported a 97% selectivity and 82% yield for MHET synthesis from BHET.[10]
Lipases have also been employed for the selective esterification of phthalic acids in non-conventional solvents like ionic liquids at elevated temperatures, demonstrating the potential for biocatalysis in these synthetic routes.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods reported in the literature.
Table 1: Monohydrolysis of Various Dialkyl Terephthalates
| Starting Diester | R Group | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Dimethyl terephthalate | Methyl | 3.5 | 88 | 220-223[2] |
| Diethyl terephthalate | Ethyl | 3.5 | 92 | 192-194 |
| Di-n-propyl terephthalate | n-Propyl | 3.5 | 85 | 165-167 |
| Di-n-butyl terephthalate | n-Butyl | 3.5 | 60 | 148-150 |
Data sourced from Chenot et al. (2007). The reaction was performed using 1 equivalent of KOH in the corresponding alcohol under reflux.[5][6]
Table 2: Enzymatic Synthesis of Mono-(2-hydroxyethyl) terephthalate (MHET)
| Substrate | Enzyme | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| Bis-(2-hydroxyethyl) terephthalate (BHET) | Humicola insolens cutinase (HiC) | 40 | 82 | 97 |
Data sourced from Barth et al. (2022).[10][11]
Detailed Experimental Protocols
This section provides detailed methodologies for key synthetic procedures discussed.
Protocol 1: General Procedure for the Preparation of Dialkyl Terephthalates
This protocol is the first step in the monohydrolysis pathway.
-
A solution of terephthalic acid (1.0 g, 6 mmol) in the corresponding alcohol (50 mL) is refluxed for 30 minutes.[6]
-
Thionyl chloride (18 mL, 20 eq) is added dropwise to the solution.[6]
-
The mixture is maintained under reflux for 4 to 10 hours.[6]
-
After cooling to room temperature, the solvent is removed under reduced pressure.[6]
-
The crude product is extracted twice with diethyl ether (50 mL).[6]
-
The combined organic layers are washed with a basic potassium hydroxide solution and then dried over MgSO₄.[6]
-
Removal of the solvent yields the pure diester product.[6]
Protocol 2: General Procedure for the Monohydrolysis of Dialkyl Terephthalates
This protocol describes the conversion of the diester to the desired monoester.
-
To the starting diester (10 mmol), add 30 mL of the corresponding alcohol.[5]
-
Heat the mixture for 15 minutes.[5]
-
Add potassium hydroxide (1 equivalent) to the solution.[5]
-
Heat the mixture under reflux for 3.5 hours.[5]
-
After cooling, evaporate the alcohol solvent.[5]
-
Dissolve the resulting crude product in water and extract with dichloromethane to remove any unreacted diester.[5]
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the monoalkyl terephthalate.[5]
-
Collect the solid product by filtration.[5]
Protocol 3: Enzymatic Synthesis of MHET from BHET
This protocol outlines a highly selective enzymatic approach.
-
Prepare a reaction mixture containing BHET (60 mmol L⁻¹) in a suitable buffer.
-
Add Humicola insolens cutinase (HiC) at an enzyme load of 0.025 g protein per gram of BHET.[10]
-
Incubate the reaction at 40°C with agitation.[10]
-
Monitor the reaction progress using techniques like HPLC until maximum conversion is achieved.
-
Purify the resulting MHET from the reaction mixture, which also contains terephthalic acid (TPA) and ethylene glycol (EG) as by-products.[10]
Conclusion
The synthesis of monoalkyl terephthalates can be achieved through several effective pathways, with the monohydrolysis of dialkyl terephthalates being one of the most practical and high-yielding methods.[5] Direct esterification offers a more atom-economical route but requires careful control to ensure mono-selectivity.[7] Emerging enzymatic methods provide a sustainable and highly selective alternative, operating under mild conditions to produce high-purity products.[10] The choice of synthetic route will depend on factors such as the desired alkyl chain, required purity, scalability, and environmental considerations. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to select and optimize the synthesis of these important chemical intermediates.
References
- 1. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 2. mono-Methyl terephthalate | 1679-64-7 [chemicalbook.com]
- 3. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Novel efficient enzymatic synthesis of the key-reaction intermediate of PET depolymerization, mono(2-hydroxyethyl terephthalate) - MHET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Catalytic reaction of methanol and terephthalic acid
An In-depth Technical Guide on the Catalytic Reaction of Methanol and Terephthalic Acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
The esterification of terephthalic acid (TPA) with methanol to produce dimethyl terephthalate (DMT) is a cornerstone reaction in the chemical industry. DMT is a vital intermediate, primarily serving as a monomer for the production of polyesters such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1] These polymers find extensive applications in the manufacturing of fibers, films, and resins for packaging and engineering plastics.[1] The efficiency of the TPA esterification process is critically dependent on the catalyst employed, which influences reaction rates, product selectivity, and overall process sustainability.
This technical guide provides a comprehensive overview of the catalytic esterification of TPA with methanol, with a focus on heterogeneous solid acid catalysts, particularly zeolites. It details experimental protocols for catalyst synthesis and the esterification reaction, presents quantitative data for catalyst performance, and visualizes the reaction pathways and experimental workflows.
Catalytic Systems and Mechanisms
The esterification of TPA with methanol is a reversible reaction that can be catalyzed by both homogeneous and heterogeneous acid catalysts.
Homogeneous Catalysts: Traditionally, strong mineral acids like sulfuric acid have been used due to their high catalytic activity.[2][3] However, their use is associated with significant drawbacks, including equipment corrosion, difficulty in separation from the product mixture, and environmental concerns related to waste disposal.[4]
Heterogeneous Catalysts: Solid acid catalysts have emerged as a promising alternative, offering advantages such as ease of separation, reusability, and reduced environmental impact.[4] Zeolites, with their well-defined microporous structures, high surface areas, and tunable acidity, have shown exceptional performance in this reaction.[2][4][5] Other solid acid catalysts investigated include mesoporous silica like Al-MCM-41 and various metal oxides.[6][7]
The reaction mechanism on a solid acid catalyst, such as a zeolite, involves the protonation of the carboxylic acid group of TPA at a Brønsted acid site. This enhances the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then dehydrates to yield the methyl ester and regenerate the catalytic site.[8]
Data Presentation: Catalyst Performance
The selection of an appropriate catalyst is crucial for optimizing the synthesis of DMT. The following tables summarize the performance of various catalysts under different reaction conditions.
Table 1: Performance of Zeolite Catalysts in the Esterification of Terephthalic Acid with Methanol [2][4]
| Catalyst | TPA:Catalyst (w/w) | TPA:Methanol (g/mL) | Temperature (°C) | Pressure (MPa) | Time (h) | TPA Conversion (%) | DMT Selectivity (%) | DMT Yield (%) |
| β-Zeolite | 10:1 | 1:40 | 200 | 0.5 | 4 | ~100 | 76.1 | 76.1 |
| ZSM-5-25 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~80 | ~60 | ~48 |
| ZSM-5-50 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~75 | ~55 | ~41 |
| ZSM-5-100 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~70 | ~50 | ~35 |
| ZSM-35 | 10:1 | 1:40 | 200 | 0.5 | 4 | ~60 | ~45 | ~27 |
| MOR | 10:1 | 1:40 | 200 | 0.5 | 4 | ~50 | ~40 | ~20 |
| β-Zeolite (Optimized) | 8:1 | 1:30 | 200 | 1.0 | 8 | 100 | 94.1 | 94.1 |
Table 2: Influence of Reaction Parameters on the Performance of β-Zeolite Catalyst [2][4]
| Parameter | Condition | TPA Conversion (%) | DMT Selectivity (%) | DMT Yield (%) |
| Temperature (°C) | 160 | ~80 | ~70 | ~56 |
| 180 | ~100 | ~75 | ~75 | |
| 200 | ~100 | 76.1 | 76.1 | |
| 220 | ~100 | ~70 | ~70 | |
| 240 | ~100 | ~65 | ~65 | |
| Time (h) | 2 | ~90 | ~70 | ~63 |
| 4 | ~100 | 76.1 | 76.1 | |
| 6 | ~100 | ~85 | ~85 | |
| 8 | ~100 | ~94 | ~94 | |
| TPA:Methanol (g/mL) | 1:20 | ~95 | ~80 | ~76 |
| 1:30 | ~100 | ~94 | ~94 | |
| 1:40 | ~100 | 76.1 | 76.1 | |
| 1:50 | ~100 | ~70 | ~70 | |
| 1:60 | ~100 | ~65 | ~65 | |
| TPA:Catalyst (w/w) | 1:1 | ~100 | ~60 | ~60 |
| 2:1 | ~100 | ~70 | ~70 | |
| 4:1 | ~100 | ~80 | ~80 | |
| 8:1 | ~100 | ~94 | ~94 | |
| 10:1 | ~100 | 76.1 | 76.1 |
Table 3: Performance of Al-MCM-41 Catalyst in the Vapor-Phase Esterification of Terephthalic Acid with Methanol [6]
| Catalyst (Si/Al ratio) | Temperature (°C) | TPA Conversion (%) | DMT Selectivity (%) |
| Al-MCM-41 (100) | 200 | ~70 | 100 |
| Al-MCM-41 (100) | 250 | ~80 | 100 |
| Al-MCM-41 (100) | 300 | 90 | 100 |
| Al-MCM-41 (100) | 350 | ~85 | 100 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research in this field.
Synthesis of β-Zeolite Catalyst (Hydrothermal Method)[9][10][11]
This protocol describes a typical hydrothermal synthesis of β-zeolite.
Materials:
-
Sodium hydroxide (NaOH)
-
Aluminum hydroxide (Al(OH)₃) or sodium aluminate (NaAlO₂)
-
Colloidal silica or fumed silica (SiO₂)
-
Tetraethylammonium hydroxide (TEAOH) or tetraethylammonium bromide (TEABr) as a structure-directing agent (SDA)
-
Deionized water
Procedure:
-
Preparation of Aluminosilicate Gel: a. Dissolve sodium hydroxide and the aluminum source in deionized water to form a clear solution (Solution A). b. In a separate vessel, disperse the silica source in an aqueous solution of the structure-directing agent (Solution B).
-
Gel Formation: Slowly add Solution A to Solution B under vigorous stirring to form a homogeneous gel. The molar composition of the final gel should be carefully controlled (e.g., xSiO₂ : 1Al₂O₃ : yNa₂O : zTEAOH : wH₂O).
-
Hydrothermal Crystallization: a. Transfer the resulting gel into a Teflon-lined stainless-steel autoclave. b. Heat the autoclave in an oven at a specific temperature (typically 130-150°C) for a defined period (e.g., 5-15 days) under static or dynamic conditions.
-
Product Recovery and Preparation: a. Cool the autoclave to room temperature. b. Recover the solid product by filtration or centrifugation. c. Wash the product thoroughly with deionized water until the pH of the filtrate is neutral. d. Dry the catalyst at 100-120°C overnight.
-
Calcination: Calcine the dried zeolite powder in air at a high temperature (e.g., 550°C) for several hours to remove the organic SDA and obtain the active form of the catalyst.
Esterification of Terephthalic Acid with Methanol using a Zeolite Catalyst[2][4]
This protocol details the esterification reaction in a batch reactor setup.
Materials:
-
Terephthalic acid (TPA)
-
Methanol (CH₃OH)
-
Zeolite catalyst (e.g., β-zeolite)
-
Internal standard for gas chromatography analysis (e.g., n-dodecane)
Equipment:
-
High-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and pressure gauge.
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.
Procedure:
-
Reactor Charging: a. Charge the reactor with a specific amount of terephthalic acid, the zeolite catalyst, and methanol. The reactant and catalyst ratios should be based on the desired experimental conditions (refer to Tables 1 and 2). b. Add a known amount of an internal standard for quantitative analysis.
-
Reaction: a. Seal the reactor and purge it with an inert gas (e.g., nitrogen) to remove air. b. Pressurize the reactor to the desired initial pressure with the inert gas. c. Heat the reactor to the target reaction temperature while stirring the mixture. d. Maintain the reaction at the set temperature and pressure for the specified duration.
-
Product Analysis: a. After the reaction, cool the reactor to room temperature. b. Collect the liquid product mixture and separate the solid catalyst by centrifugation or filtration. c. Analyze the liquid product using a gas chromatograph to determine the concentrations of TPA, methanol, DMT, and any byproducts. d. Calculate the TPA conversion, DMT selectivity, and DMT yield based on the GC analysis.
Mandatory Visualizations
Diagrams illustrating the reaction pathway and experimental workflow provide a clear and concise understanding of the process.
Caption: Overall reaction scheme for the catalytic esterification of terephthalic acid with methanol.
Caption: Stepwise mechanism of esterification at a Brønsted acid site of a solid catalyst.
Caption: A typical experimental workflow for the catalytic esterification of terephthalic acid.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transesterification of jatropha oil with methanol over Mg–Zn mixed metal oxide catalysts [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
Solubility of tert-Butyl Methyl Terephthalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the solubility characteristics of tert-butyl methyl terephthalate. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this document leverages data from structurally similar compounds, namely dimethyl terephthalate and terephthalic acid, to infer solubility trends. Furthermore, this guide details established experimental protocols for solubility determination, offering researchers the necessary methodologies to generate precise data for this compound.
Introduction to this compound
This compound is an aromatic ester, a derivative of terephthalic acid. Its structure, featuring both a methyl and a bulky tert-butyl ester group, influences its physical and chemical properties, including its solubility in various organic solvents. Understanding its solubility is crucial for a range of applications, including synthesis, purification, and formulation in various industries.
Chemical Structure:
-
IUPAC Name: 4-O-tert-butyl 1-O-methyl benzene-1,4-dicarboxylate[1]
Inferred Solubility Profile
Comparison with Dimethyl Terephthalate (DMT)
Dimethyl terephthalate (DMT) is a closely related compound where both ester groups are methyl groups. The solubility of DMT has been studied in various organic solvents. It is generally more soluble in polar organic solvents. The presence of the larger, more non-polar tert-butyl group in this compound is expected to decrease its solubility in polar solvents compared to DMT, while potentially increasing its solubility in non-polar organic solvents.
Comparison with Terephthalic Acid (PTA)
Terephthalic acid (PTA), the parent dicarboxylic acid, exhibits low solubility in most organic solvents.[4] Esterification to form this compound significantly increases its solubility in organic media due to the reduction of strong intermolecular hydrogen bonding present in the acid.
Quantitative Solubility Data of Related Compounds
The following tables summarize the available quantitative solubility data for terephthalic acid in various solvents. This data provides a baseline for understanding the solubility behavior of terephthalate derivatives.
Table 1: Solubility of Terephthalic Acid (PTA) in Organic Solvents [4]
| Solvent | Temperature (°C) | Solubility (g PTA / 100 g solvent) |
| Water | 25 | 0.0017 |
| 150 | 0.24 | |
| 200 | 1.7 | |
| Methanol | 25 | 0.1 |
| 150 | 3.1 | |
| N,N-Dimethylformamide (DMF) | 25 | 7.4 |
| Dimethyl Sulfoxide (DMSO) | 25 | 20 |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, established experimental methods can be employed. The gravimetric method is a reliable and straightforward approach.
Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution of the solute in a given solvent and then determining the concentration of the solute by weighing the residue after solvent evaporation.[5][6]
Materials and Apparatus:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters)
-
Pre-weighed evaporation dishes or vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a conical flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the solution through a syringe filter (of a material compatible with the solvent) into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Weighing:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under reduced pressure.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the dish containing the solid residue on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.
-
Express the solubility in desired units, such as grams of solute per 100 g of solvent or moles of solute per liter of solvent.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a framework for understanding its likely solubility behavior based on structurally analogous compounds. For researchers requiring precise solubility values, the detailed experimental protocol for the gravimetric method offers a robust and reliable approach. The generation of such data would be a valuable contribution to the scientific literature, aiding in the advancement of research and development involving this compound.
References
- 1. This compound | C13H16O4 | CID 13613523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 104141-93-7 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Studies on the Solubility of Terephthalic Acid in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, with its unique structural and electronic properties, plays a pivotal role in modern chemistry. Its significant steric bulk is a powerful tool for controlling reaction pathways, influencing molecular conformations, and designing molecules with specific therapeutic properties. This technical guide provides a comprehensive overview of the steric hindrance effects of the tert-butyl group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction to Steric Hindrance and the Tert-Butyl Group
Steric hindrance is a phenomenon that arises from the spatial arrangement of atoms within a molecule, where the size of substituent groups impedes chemical reactions or influences conformational preferences. The tert-butyl group, a quaternary alkyl substituent with the formula -C(CH₃)₃, is the archetypal sterically demanding group in organic chemistry. Its three methyl groups project outwards from a central quaternary carbon, creating a large, non-polar, and conformationally rigid domain. This steric bulk is the primary driver of the effects discussed in this guide.
Quantitative Analysis of Steric Hindrance
The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. This section presents key data that allows for a direct comparison of its effects with other common substituents.
Conformational Preferences: A-Values
The axial strain (A-value) is a measure of the energetic preference of a substituent to occupy the equatorial position on a cyclohexane ring. A higher A-value indicates a greater steric demand. The tert-butyl group possesses one of the largest A-values, effectively "locking" the conformation of a substituted cyclohexane with the tert-butyl group in the equatorial position.
| Substituent | A-Value (kcal/mol) |
| -H | 0 |
| -CH₃ (Methyl) | 1.7 |
| -CH₂CH₃ (Ethyl) | 1.8 |
| -CH(CH₃)₂ (Isopropyl) | 2.2 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -Ph (Phenyl) | 3.0 |
| -Cl (Chloro) | 0.53 |
| -Br (Bromo) | 0.48 |
| -OH (Hydroxy) | 0.94 |
Impact on Reaction Rates: Nucleophilic Substitution
The steric bulk of the tert-butyl group dramatically influences the rates of nucleophilic substitution reactions. In Sₙ2 reactions, which require a backside attack on the electrophilic carbon, the tert-butyl group effectively shields the reaction center, leading to a significant decrease in the reaction rate. Conversely, in Sₙ1 reactions, which proceed through a carbocation intermediate, the tert-butyl group stabilizes the carbocation through hyperconjugation and inductive effects, leading to a significant increase in the reaction rate.
| Substrate | Relative Rate of Sₙ1 Solvolysis (in 80% Ethanol) | Relative Rate of Sₙ2 Reaction (with I⁻ in Acetone) |
| CH₃-Br | 1 | 145 |
| CH₃CH₂-Br | 1 | 1 |
| (CH₃)₂CH-Br | 11.6 | 0.036 |
| (CH₃)₃C-Br | 1.2 x 10⁶ | ~0 |
Control of Selectivity: Electrophilic Aromatic Substitution
In electrophilic aromatic substitution, the tert-butyl group acts as an ortho, para-director due to its electron-donating inductive effect. However, its large size sterically hinders the ortho positions, leading to a strong preference for para-substitution. This is in contrast to less sterically demanding activating groups like the methyl group.
| Substrate | % Ortho | % Meta | % Para |
| Toluene (C₆H₅CH₃) | 58 | 5 | 37 |
| tert-Butylbenzene (C₆H₅C(CH₃)₃) | 16 | 8 | 75 |
Experimental Protocols
This section outlines the methodologies for key experiments used to quantify the steric effects of the tert-butyl group.
Determination of A-Values by Low-Temperature ¹H NMR Spectroscopy
Objective: To determine the conformational equilibrium constant and the A-value for a substituent on a cyclohexane ring.
Materials:
-
Substituted cyclohexane (e.g., tert-butylcyclohexane)
-
Deuterated solvent with a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈)
-
NMR spectrometer with variable temperature capabilities
-
NMR tubes
Procedure:
-
Sample Preparation: Prepare a dilute solution (approx. 5-10 mg/mL) of the substituted cyclohexane in the chosen deuterated solvent in an NMR tube.
-
Room Temperature Spectrum: Acquire a ¹H NMR spectrum at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and the signals for the axial and equatorial protons will be averaged.
-
Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20°C. Acquire a spectrum at each temperature.
-
Coalescence Temperature: Observe the broadening of the signals as the temperature is lowered. The temperature at which the signals for the axial and equatorial protons begin to resolve is the coalescence temperature.
-
Slow-Exchange Spectrum: Continue to lower the temperature until the chair-chair interconversion is slow on the NMR timescale. At this point, separate signals for the axial and equatorial conformers will be observed.
-
Integration: Integrate the signals corresponding to a specific proton (e.g., the proton on the carbon bearing the substituent) in both the axial and equatorial conformations.
-
Calculation of Equilibrium Constant (K): The equilibrium constant is the ratio of the integrals of the equatorial conformer to the axial conformer: K = [Equatorial] / [Axial].
-
Calculation of A-Value: The A-value (ΔG°) is calculated using the following equation: ΔG° = -RT ln(K), where R is the gas constant and T is the temperature in Kelvin at which the slow-exchange spectrum was recorded.
Kinetic Study of Sₙ1 Solvolysis
Objective: To compare the rates of Sₙ1 solvolysis for tert-butyl chloride and isopropyl chloride.
Materials:
-
tert-Butyl chloride
-
Isopropyl chloride
-
80:20 Ethanol:Water solvent mixture
-
Indicator (e.g., bromothymol blue)
-
Standardized sodium hydroxide solution (e.g., 0.01 M)
-
Burette, pipettes, and flasks
-
Constant temperature water bath
Procedure:
-
Reaction Setup: Prepare two separate reaction flasks, one for tert-butyl chloride and one for isopropyl chloride. In each flask, add a known volume of the 80:20 ethanol:water solvent and a few drops of the indicator. Place the flasks in a constant temperature water bath to equilibrate.
-
Initiation of Reaction: Add a known amount of the respective alkyl chloride to each flask and start a timer immediately. The reaction will produce HCl, which will cause the indicator to change color.
-
Titration: Periodically, take aliquots from the reaction mixture and quench the reaction by adding them to a flask containing a known volume of a solvent like acetone. Titrate the produced HCl with the standardized NaOH solution. The endpoint is reached when the indicator changes color.
-
Data Collection: Record the volume of NaOH used at different time points for both reactions.
-
Data Analysis:
-
Calculate the concentration of the alkyl chloride remaining at each time point.
-
Plot ln[Alkyl Chloride] versus time. For an Sₙ1 reaction, this plot should be a straight line.
-
The slope of the line is equal to the negative of the rate constant (k).
-
Compare the rate constants for tert-butyl chloride and isopropyl chloride to determine the relative rates of reaction.
-
Visualizing Steric Effects and Reaction Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the steric hindrance of the tert-butyl group.
Conformational Equilibrium of a Substituted Cyclohexane
Caption: Conformational equilibrium of tert-butylcyclohexane.
Steric Hindrance in an Sₙ2 Reaction
Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.
Sₙ1 Reaction Mechanism Favored by the Tert-Butyl Group
Caption: The Sₙ1 mechanism, facilitated by a stable tert-butyl carbocation.
Applications in Drug Development
The steric properties of the tert-butyl group are extensively utilized in medicinal chemistry and drug development:
-
Metabolic Shielding: By sterically hindering a metabolically labile site on a drug molecule, a tert-butyl group can prevent or slow down its enzymatic degradation, thereby increasing the drug's half-life and bioavailability.
-
Receptor Selectivity: The defined size and shape of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its bulk can prevent a drug molecule from fitting into the binding pocket of an off-target receptor.
-
Conformational Locking: The strong conformational preference of the tert-butyl group can be used to lock a flexible molecule into a specific bioactive conformation, enhancing its potency.
-
Improving Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to modulate the solubility and membrane permeability of a drug candidate.
Conclusion
The tert-butyl group is a powerful and versatile tool in the arsenal of chemists and drug designers. Its profound steric hindrance effects provide a means to control reaction outcomes, dictate molecular shape, and fine-tune the properties of molecules. A thorough understanding of the quantitative and qualitative aspects of its steric influence, as detailed in this guide, is essential for its effective application in research and development.
The Tert-Butyl Group: An In-depth Technical Guide to its Electron-Donating Properties and Impact in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl group, with its characteristic bulky and symmetric structure, is a ubiquitous substituent in organic chemistry. Its profound influence on the electronic and steric properties of molecules makes it a valuable functional group in a wide range of applications, from stabilizing reactive intermediates to fine-tuning the pharmacological profile of drug candidates. This technical guide provides a comprehensive overview of the electron-donating properties of the tert-butyl group, detailing the underlying principles of its inductive and hyperconjugative effects. Furthermore, it delves into the practical methodologies used to quantify these properties and explores the significant role of the tert-butyl group in drug design, illustrated through its interaction with key biological targets.
Core Electron-Donating Properties of the Tert-Butyl Group
The electron-donating nature of the tert-butyl group arises from a combination of two primary electronic effects: the inductive effect and hyperconjugation. These effects collectively increase the electron density of the atom or molecular framework to which the tert-butyl group is attached.
The Inductive Effect (+I)
The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. The tert-butyl group, composed of a central quaternary carbon atom bonded to three methyl groups, exhibits a positive inductive effect (+I). Each of the three methyl groups pushes electron density towards the central carbon, which in turn donates this increased electron density to the substituent it is attached to. This electron-releasing character is a consequence of the lower electronegativity of carbon compared to many heteroatoms and the cumulative effect of the multiple alkyl groups.[1][2]
Hyperconjugation
Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons in a sigma (σ) bond with an adjacent empty or partially filled p-orbital or a pi (π) orbital. In the case of a tert-butyl group attached to an unsaturated system or a carbocation, the electrons in the C-C and C-H σ-bonds of the tert-butyl group can overlap with the adjacent π-system or empty p-orbital. This delocalization of sigma-electrons effectively donates electron density to the attached group, contributing to its overall electron-donating character.[3] The stabilization of the tert-butyl carbocation is a classic example of the significance of hyperconjugation.
Quantitative Analysis of Electron-Donating Properties
The electronic effects of substituents are often quantified using linear free-energy relationships, most notably through Hammett and Taft parameters. These parameters provide a numerical scale for the electron-donating or electron-withdrawing nature of a group.
| Parameter | Value for tert-Butyl | Description |
| Hammett Constant (σ) | ||
| σp | -0.20 | Represents the electronic effect of the substituent at the para position of a benzene ring. A negative value indicates an electron-donating group. |
| σm | -0.10 | Represents the electronic effect of the substituent at the meta position of a benzene ring. The smaller negative value compared to σp reflects the diminished resonance contribution at the meta position. |
| Taft Steric Parameter (Es) | -1.54 | Quantifies the steric bulk of a substituent. The large negative value for the tert-butyl group highlights its significant steric hindrance.[3][4] |
| Taft Polar Constant (σ)* | -0.30 | Represents the polar (inductive) effect of a substituent in aliphatic systems. The negative value confirms the electron-donating inductive effect of the tert-butyl group.[5] |
Experimental and Computational Methodologies
The determination of the electronic and steric parameters of the tert-butyl group relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
3.1.1. Determination of Hammett Constants (σ)
A common method for determining Hammett constants involves measuring the ionization constants (pKa) of a series of substituted benzoic acids.[6][7]
-
Procedure:
-
A series of meta- or para-substituted benzoic acids, including benzoic acid and p-tert-butylbenzoic acid, are synthesized and purified.
-
The pKa of each acid is determined by titration with a standardized solution of a strong base (e.g., NaOH) in a suitable solvent system (e.g., 70:30 ethanol-water).[6] The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
-
The Hammett substituent constant (σ) for the tert-butyl group is calculated using the Hammett equation: σ = pKa(benzoic acid) - pKa(p-tert-butylbenzoic acid).
-
References
- 1. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. web.viu.ca [web.viu.ca]
- 7. web.viu.ca [web.viu.ca]
In-Depth Technical Guide to the ¹H NMR Spectrum of Tert-Butyl Methyl Ether
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl methyl ether (MTBE), a common organic solvent and fuel additive. The information presented is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.
¹H NMR Spectral Data of Tert-Butyl Methyl Ether
The ¹H NMR spectrum of tert-butyl methyl ether is characterized by its simplicity, displaying two distinct signals that correspond to the two different proton environments in the molecule. The quantitative data for the spectrum, acquired in deuterated chloroform (CDCl₃), is summarized in the table below.
| Chemical Shift (δ) ppm | Integration | Multiplicity | Assignment |
| 3.212 | 3 | Singlet (s) | Methoxy Protons (-OCH₃) |
| 1.189 | 9 | Singlet (s) | tert-Butyl Protons (-C(CH₃)₃) |
Table 1: ¹H NMR Spectral Data for Tert-Butyl Methyl Ether in CDCl₃.[1]
The spectrum exhibits a signal at 3.212 ppm, which corresponds to the three equivalent protons of the methyl group directly attached to the oxygen atom. The nine equivalent protons of the tert-butyl group give rise to a signal at 1.189 ppm.[1] The integration ratio of these two signals is 1:3, consistent with the 3:9 proton ratio in the molecule.[1] Both signals appear as sharp singlets, as there are no adjacent protons to cause spin-spin coupling.
Experimental Protocol
The following section outlines a standard procedure for the preparation and acquisition of a ¹H NMR spectrum of tert-butyl methyl ether.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-25 mg of high-purity tert-butyl methyl ether into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.
-
Sample Height: Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The ¹H NMR spectrum is acquired using a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The following are typical acquisition parameters for a routine ¹H NMR experiment:
-
Spectrometer Frequency: 300 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay of at least 5 times the longest T1 relaxation time is recommended.
-
Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.
-
Referencing: The chemical shifts are referenced to the signal of the internal standard, tetramethylsilane (TMS), at 0.00 ppm.
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using the DOT language, illustrates the molecular structure of tert-butyl methyl ether and highlights the two distinct proton environments that give rise to the observed ¹H NMR spectrum.
Figure 1: Molecular structure of tert-butyl methyl ether.
References
An In-depth Technical Guide to the Core Differences Between Terephthalic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the fundamental chemical, physical, and functional distinctions between terephthalic acid (TPA) and its principal esters, most notably dimethyl terephthalate (DMT) and the polymeric ester, polyethylene terephthalate (PET). The document elucidates their respective synthesis pathways, analytical characterization methods, applications in research and pharmaceutical development, and toxicological profiles, offering a comparative perspective for advanced scientific applications.
Core Chemical and Physical Properties
The primary structural difference lies in the functional groups attached to the benzene ring. Terephthalic acid is a dicarboxylic acid, featuring two carboxyl (-COOH) groups, which imparts properties like high melting point and low solubility in water and many organic solvents.[1] Its esters, such as dimethyl terephthalate, have these carboxyl groups converted to ester groups (-COOR), which significantly alters their physical properties, leading to lower melting points and different solubility profiles.[2] Polymeric esters like PET are long-chain polymers formed from repeating ester units, resulting in a material with distinct thermoplastic properties.[3][4]
Table 1: Comparative Physicochemical Properties
| Property | Terephthalic Acid (TPA) | Dimethyl Terephthalate (DMT) | Polyethylene Terephthalate (PET) (Repeat Unit) |
| Chemical Formula | C₈H₆O₄[1] | C₁₀H₁₀O₄[2] | (C₁₀H₈O₄)n[3] |
| Molar Mass | 166.13 g/mol [1] | 194.19 g/mol [2] | 192.17 g/mol (for the repeating unit) |
| Appearance | White crystals or powder[1] | White solid[2][5] | Colorless, semi-crystalline resin |
| Melting Point | Sublimes at >300 °C[1][6] | 140-142 °C[2] | 225-255 °C[3][7] |
| Boiling Point | Decomposes[1] | 288 °C[2] | Decomposes |
| Density | 1.52 g/cm³[1] | 1.20 g/cm³[2] | ~1.38 g/cm³ |
| Solubility in Water | Very low (0.017 g/L at 25 °C)[1] | Insoluble | Insoluble |
| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃)[5] | Ester (-COO-) |
Synthesis and Production Pathways
The manufacturing processes for TPA and its esters are fundamentally different and dictate their respective purities and applications. TPA is primarily produced via the oxidation of p-xylene, while its esters are synthesized through esterification or transesterification reactions.
Terephthalic Acid (TPA) Synthesis
The dominant commercial method for TPA production is the Amoco process , which involves the liquid-phase air oxidation of p-xylene.[8][9] This process uses a catalyst system typically containing cobalt and manganese salts with a bromide ion source in an acetic acid solvent.[1][8]
Caption: Workflow for the Amoco process for TPA production.
Terephthalate Ester Synthesis
Dimethyl Terephthalate (DMT): DMT can be synthesized via two main routes. The first is the direct esterification of terephthalic acid with methanol at high temperatures, often catalyzed by an acid.[2][10] The second, historically significant method is the Witten process, which involves a multi-step oxidation and esterification of p-xylene.[10]
Polyethylene Terephthalate (PET): PET is produced through polycondensation. There are two primary pathways:
-
Direct Esterification Route: Purified terephthalic acid (PTA) reacts directly with ethylene glycol (EG) to form the monomer bis(2-hydroxyethyl) terephthalate (BHET), which then undergoes polycondensation at high temperatures (260-300°C) and vacuum to form PET.[11][12][13]
-
Transesterification Route: Dimethyl terephthalate (DMT) reacts with excess ethylene glycol in the presence of a catalyst to form BHET, releasing methanol as a byproduct.[3][13] The subsequent polycondensation step is similar to the direct esterification route.
Caption: Synthesis pathways for Polyethylene Terephthalate (PET).
Experimental Protocols
Protocol: Synthesis of Dimethyl Terephthalate (Laboratory Scale)
This protocol outlines the direct esterification of TPA with methanol.
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
Reagents:
-
Procedure: a. In a fume hood, carefully add terephthalic acid and phosphorus pentachloride to the round-bottom flask.[14] b. Gently warm the mixture until it liquefies.[14] c. Slowly add methanol to the flask. d. Heat the mixture to reflux and maintain for 2 hours.[14] e. After reflux, allow the mixture to cool to room temperature. A precipitate of DMT will form. f. Filter the crude product using vacuum filtration. g. Recrystallize the solid product from hot methanol to obtain purified, colorless crystals of DMT.[14]
Protocol: Analysis of TPA and Impurities via HPLC
This protocol is for the quantitative analysis of TPA and common impurities like p-toluic acid and 4-carboxybenzaldehyde (4-CBA).[15][16]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm particle size).[15]
-
Mobile Phase: An acidic mobile phase, such as 1% sodium dodecyl sulfate (SDS) in water, with pH adjusted using an acid like phosphoric acid.[15] A gradient may be required.
-
Sample Preparation: a. Accurately weigh approximately 0.5 g of the TPA sample.[17] b. Dissolve the sample in a suitable solvent. Since TPA has low solubility, a basic solution like dilute ammonium hydroxide or sodium hydroxide is used to dissolve the sample by forming the terephthalate salt.[17] c. After dissolution, adjust the pH to near neutral (6-7) with an acid (e.g., phosphoric acid).[17] d. Bring the solution to a final volume (e.g., 100 mL) in a volumetric flask using deionized water. e. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (a step gradient may be used).[15]
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: ~240 nm.
-
Column Temperature: 30-40 °C.
-
-
Analysis: Run standard solutions of TPA and expected impurities to determine retention times and create calibration curves for quantification.
Applications in Research and Drug Development
While TPA and its esters are commodity chemicals, they possess unique properties that make them relevant to the pharmaceutical and research sectors.
-
Terephthalic Acid (TPA):
-
Pharmaceutical Intermediate: TPA serves as a raw material or building block in the synthesis of certain active pharmaceutical ingredients (APIs).[1][18][19][20]
-
Metal-Organic Frameworks (MOFs): TPA is a widely used organic linker for synthesizing MOFs, which are studied for gas storage, catalysis, and increasingly, for drug delivery applications due to their high porosity and tunable structure.[1]
-
Drug Salt Formation: It can be used to form terephthalate salts of basic drugs, potentially modifying their solubility and bioavailability.[1]
-
-
Terephthalate Esters (DMT, PET, and others):
-
Plasticizers: Esters like dioctyl terephthalate (DOTP) are used as non-phthalate plasticizers in medical-grade PVC devices, offering a safer alternative to traditional ortho-phthalate plasticizers.[1]
-
Drug Delivery Systems: The biocompatible and biodegradable nature of certain polyesters makes them excellent candidates for drug delivery.[21][22] Copolymers based on terephthalates are being explored for creating sustained-release drug carriers, such as microspheres and implants.[22][23][24] For example, polyester-based thermoplastic elastomers have been investigated for 3D-printed long-acting drug delivery devices.[24]
-
Prodrugs: Ester promoieties can be attached to a parent drug to enhance properties like lipophilicity, improving transdermal delivery. While not directly using terephthalate esters, this principle is highly relevant in drug development.[25]
-
Biological Interactions and Toxicological Profile
The toxicological profiles of TPA and its esters are distinct, primarily due to differences in their metabolism and excretion.
-
Terephthalic Acid (TPA): TPA itself is considered to have low acute toxicity.[6] However, at high doses in animal studies, its mode of action involves the formation of urinary calculi (bladder stones).[26][27] This is caused by TPA being poorly metabolized and excreted in the urine, where it can lead to acidosis, hypercalciuria, and the crystallization of calcium terephthalate.[26][27] This physical irritation can lead to secondary effects like hyperplasia.[26][27]
-
Terephthalate Esters (e.g., DMT, DEHT): Simple esters like DMT and di-2-ethylhexyl terephthalate (DEHT) are rapidly metabolized in the body. The ester linkages are hydrolyzed by esterase enzymes, releasing terephthalic acid and the corresponding alcohol.[26][27] Therefore, the systemic toxicity of these esters is often related to the toxicity of TPA itself.[26][27] Studies on DMT and TPA have shown they can induce adipogenesis (fat cell formation) in vitro by affecting the PPAR-γ signaling pathway.[28]
Caption: Metabolic and toxicological pathway of terephthalate esters.
Summary of Key Differences
| Feature | Terephthalic Acid (TPA) | Terephthalate Esters (DMT, PET, etc.) |
| Chemistry | Aromatic dicarboxylic acid with free -COOH groups. | Carboxyl groups are esterified (-COOR). Can be small molecules (DMT) or polymers (PET). |
| Physical Properties | High-melting, crystalline solid with very low solubility. | Lower melting points (for small esters), variable properties for polymers. Generally more soluble in organic solvents. |
| Synthesis | Primarily via catalytic oxidation of p-xylene (Amoco process). | Via esterification of TPA or transesterification from another ester (e.g., DMT to PET). |
| Primary Application | High-volume precursor for PET and other polymers.[29][30] | DMT is a PET precursor; other esters used as plasticizers; PET used for fibers, bottles, and films.[4][10] |
| Research/Pharma Use | MOF linker, drug salt formation, API intermediate.[1] | Biocompatible polymers for sustained drug delivery, medical-grade plasticizers.[21][22] |
| Toxicology | Low acute toxicity; high doses can cause urinary calculi due to poor solubility in urine.[26][27] | Metabolized to TPA; toxicity is often linked to the resulting TPA and the corresponding alcohol.[26][27] |
References
- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]
- 3. Polyethylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. Polyethylene terephthalate (PET or PETE) | Structure, Properties, & Uses | Britannica [britannica.com]
- 5. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Terephthalic acid synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. useon.com [useon.com]
- 12. youtube.com [youtube.com]
- 13. zealous.co [zealous.co]
- 14. prepchem.com [prepchem.com]
- 15. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. CN101063670A - HPLC analytical method for fine terephthalic acid products and produced residue - Google Patents [patents.google.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. valcogroup-valves.com [valcogroup-valves.com]
- 21. researchgate.net [researchgate.net]
- 22. Fabrication of biodegradable hollow microsphere composites made of polybutylene adipate co-terephthalate/polyvinylpyrrolidone for drug delivery and sustained release - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pharmaexcipients.com [pharmaexcipients.com]
- 25. Impact of ester promoieties on transdermal delivery of ketorolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. nbinno.com [nbinno.com]
- 30. spglobal.com [spglobal.com]
An In-depth Technical Guide to Aromatic Esters in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aromatic Polyesters
Aromatic polyesters are a significant class of polymers characterized by the presence of aromatic rings and ester functional groups in their main chain.[1] These structural features impart a unique combination of properties, including high thermal stability, excellent mechanical strength, and chemical resistance, making them indispensable in a wide array of applications.[1][2] Their rigid molecular architecture, a direct result of the planar aromatic structures, leads to higher melting points and glass transition temperatures compared to their aliphatic counterparts.[1]
Commercially important aromatic polyesters such as poly(ethylene terephthalate) (PET), poly(butylene terephthalate) (PBT), and poly(ethylene naphthalate) (PEN) are ubiquitous in daily life, finding use in packaging, textiles, and engineering plastics.[3][4] In the realm of drug development, the biocompatibility and tunable degradation rates of certain aromatic copolyesters are being explored for applications in drug delivery systems and biomedical implants.[5] This guide provides a comprehensive overview of the synthesis, properties, and characterization of aromatic polyesters, with a focus on quantitative data and detailed experimental protocols.
Synthesis of Aromatic Polyesters
The synthesis of aromatic polyesters is primarily achieved through step-growth polymerization. The two most common industrial methods are melt polycondensation and interfacial polycondensation.[6][7]
Melt Polycondensation
Melt polycondensation is a widely used industrial process for synthesizing high molecular weight polyesters like PET and PBT.[8] This method involves the reaction of a diacid or its dimethyl ester with a diol at high temperatures and under vacuum to drive the removal of the condensation byproduct (water or methanol), thereby shifting the equilibrium towards polymer formation.[6][9]
The process is typically carried out in two stages:
-
Esterification/Transesterification: In the first stage, the monomers are heated to form a low molecular weight prepolymer. If starting from a diacid and a diol, the reaction is an esterification. If a dimethyl ester of the diacid is used, it is a transesterification reaction.
-
Polycondensation: The prepolymer is then subjected to higher temperatures and a high vacuum to increase the molecular weight by removing the glycol byproduct.[10]
Interfacial Polycondensation
Interfacial polycondensation is a non-equilibrium polymerization technique carried out at the interface of two immiscible liquids.[7] Typically, a diacid chloride dissolved in an organic solvent is reacted with a bisphenol dissolved in an aqueous alkaline solution.[3][7] The reaction is rapid and can be performed at room temperature.[3] This method is particularly useful for synthesizing polymers that are thermally unstable and cannot be prepared by melt polycondensation.[3]
Properties of Aromatic Polyesters
The physical and chemical properties of aromatic polyesters are dictated by their molecular structure. The rigidity of the aromatic backbone leads to high glass transition temperatures (Tg) and melting temperatures (Tm), as well as good mechanical strength.[1][11]
Thermal and Mechanical Properties
The following table summarizes key thermal and mechanical properties of some common aromatic polyesters.
| Property | Poly(ethylene terephthalate) (PET) | Poly(butylene terephthalate) (PBT) | Poly(ethylene naphthalate) (PEN) |
| Glass Transition Temperature (Tg) | 67-81 °C | 22-65 °C | ~120 °C |
| Melting Temperature (Tm) | 250-265 °C | 220-230 °C | ~270 °C |
| Tensile Strength | 48-72 MPa | 50-60 MPa | 80-90 MPa |
| Young's Modulus | 2.8-4.1 GPa | 2.3-3.0 GPa | 4.5-5.0 GPa |
| Elongation at Break | 30-300 % | 50-300 % | 10-100 % |
Note: The values presented are typical ranges and can vary depending on the degree of crystallinity, molecular weight, and processing conditions.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducible synthesis and characterization of aromatic polyesters.
Synthesis Protocol: Interfacial Polycondensation of a Wholly Aromatic Polyester
This protocol describes the synthesis of a polyester from bisphenol-A (BPA) and terephthaloyl chloride (TPCL).[3]
Materials:
-
Bisphenol-A (BPA)
-
Terephthaloyl chloride (TPCL)
-
Sodium hydroxide (NaOH)
-
Chloroform
-
Acetone
-
Distilled water
-
Phase transfer catalyst (e.g., citramide)
Procedure:
-
Prepare the aqueous phase by dissolving 0.025 mol of NaOH in 75 ml of distilled water in a 250 ml beaker equipped with a mechanical stirrer.
-
Add 0.0125 mol of BPA to the NaOH solution and stir at a moderate speed until fully dissolved.
-
Add 0.25 mg of the phase transfer catalyst dissolved in 10 ml of water to the aqueous phase.
-
Prepare the organic phase by dissolving 0.0125 mol of TPCL in 35 ml of chloroform.
-
Increase the stirring speed of the aqueous phase to its maximum and rapidly add the organic phase.
-
Continue vigorous stirring for 5 minutes. A precipitate of the polymer will form at the interface.
-
Stop the stirring and add acetone to the beaker to precipitate the polymer completely.
-
Stir gently for one minute, then filter the polymer.
-
Wash the polymer with acetone to remove unreacted monomers and chloroform.
-
Wash the polymer with distilled water to remove excess alkali and salts.
-
Repeat the water washing until the filtrate is neutral.
-
Dry the polymer product in a vacuum oven at 40°C to a constant weight.
Characterization Protocols
DSC is used to determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[12][13]
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.[12]
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.[12]
-
Heat the sample to a temperature above its expected melting point (e.g., 300°C for PET) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase the thermal history.[6]
-
Hold the sample at this temperature for a few minutes.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Heat the sample again at the same controlled rate to a temperature above its melting point.
-
The Tg, Tc, and Tm can be determined from the second heating scan.[13]
TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[14][15]
Procedure:
-
Place 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).[16]
-
Place the pan onto the TGA microbalance.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).[14]
-
Record the mass of the sample as a function of temperature.
-
The onset of weight loss indicates the beginning of thermal decomposition.
FTIR spectroscopy is used to identify the functional groups present in the polymer structure. For aromatic polyesters, characteristic absorption bands for the ester group and the aromatic ring are observed.[17][18]
Procedure:
-
Prepare a thin film of the polymer sample or mix a small amount of the powdered polymer with potassium bromide (KBr) and press it into a pellet.
-
Place the sample in the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic peaks:
Applications in Drug Development
While the high thermal and mechanical stability of many aromatic polyesters makes them suitable for durable goods, modifications to their structure can introduce biodegradability, making them attractive for biomedical applications.[5] Aliphatic-aromatic copolyesters, for instance, can be designed to have tunable degradation rates by altering the ratio of aliphatic to aromatic monomers. These materials are being investigated for use in:
-
Drug Delivery Systems: As matrices for the controlled release of therapeutic agents. The degradation of the polyester backbone allows for the gradual release of the encapsulated drug.
-
Surgical Sutures: Offering a combination of strength and biodegradability.
-
Tissue Engineering Scaffolds: Providing a temporary support for cell growth and tissue regeneration, which then degrades as new tissue is formed.
Conclusion
Aromatic polyesters represent a versatile and fundamentally important class of polymers. Their synthesis, primarily through melt and interfacial polycondensation, allows for the production of materials with a wide range of properties. The inherent rigidity of the aromatic backbone provides excellent thermal and mechanical performance, which can be tailored by adjusting the monomer composition. Detailed characterization using techniques such as DSC, TGA, and FTIR is essential for understanding the structure-property relationships and ensuring quality control. While their traditional applications are in packaging, textiles, and engineering, ongoing research into biodegradable aromatic copolyesters is opening up new possibilities in the field of drug development and biomedical materials.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. PET Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 5. [PDF] Synthesis and characterization of aliphatic-aromatic polyesters using interfacial polycondensation technique | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of Polyethylene Terephthalate (PET) with High Crystallization and Mechanical Properties via Functionalized Graphene Oxide as Nucleation Agent [mdpi.com]
- 7. Interfacial polymerization - Wikipedia [en.wikipedia.org]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structural Characterization of Sequential Structure and Crystallization Properties for Hydrophilic Modified Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hzo.com [hzo.com]
- 12. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. epfl.ch [epfl.ch]
- 15. google.com [google.com]
- 16. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Thermal Stability of Terephthalate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of various terephthalate esters, compounds of significant interest across the polymer, materials science, and pharmaceutical industries. Understanding the thermal behavior of these esters is critical for defining their processing parameters, predicting their service life, and ensuring their stability in various applications. This document details the thermal decomposition characteristics of key terephthalate esters, outlines the experimental protocols for their analysis, and presents the degradation pathways.
Introduction to Terephthalate Esters and their Thermal Stability
Terephthalate esters are diesters of terephthalic acid. The thermal stability of these esters is largely influenced by the nature of the alcohol group attached to the carboxylate. Aromatic esters, in general, exhibit high thermal stability due to the resonance stabilization of the aromatic ring. However, the degradation of the ester linkage is a key factor determining their upper service temperature. The thermal decomposition of these compounds is a complex process that can involve various reactions, including ester pyrolysis, hydrolysis (in the presence of water), and oxidation.
Quantitative Thermal Analysis Data
The thermal stability of terephthalate esters is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss profiles. DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying thermal transitions such as melting and crystallization.
The following tables summarize key quantitative data on the thermal stability of several important terephthalate esters.
Table 1: Thermal Decomposition Data for Terephthalic Acid and its Esters from TGA
| Compound | Onset Decomposition TGA (°C) | Peak Decomposition TGA (°C) | Mass Loss (%) | Atmosphere | Heating Rate (°C/min) | Reference |
| Terephthalic Acid | ~276 (sublimation) | 373 (primary) / 543 (secondary) | >99 | Nitrogen | Not Specified | [1][2][3] |
| Dimethyl Terephthalate | ~150-200 | Not Specified | >99 | Not Specified | 10 | [4] |
| Bis(2-hydroxyethyl) Terephthalate | ~200-250 | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| Polyethylene Terephthalate (PET) | ~350-400 | ~440 | ~80-90 | Nitrogen | 10 | [7] |
| Polybutylene Terephthalate (PBT) | ~350-400 | ~410 | ~90 | Nitrogen | 10 | [8][9] |
| Di(2-ethylhexyl) Terephthalate (DEHT/DOTP) | ~250-300 | Not Specified | >99 | Not Specified | Not Specified | [10][11] |
Note: Decomposition temperatures can vary depending on the experimental conditions such as heating rate, sample size, and atmosphere.
Table 2: Thermal Transition Data for Terephthalate Esters from DSC
| Compound | Melting Temperature (°C) | Crystallization Temperature (°C) | Glass Transition Temperature (°C) | Atmosphere | Heating/Cooling Rate (°C/min) | Reference |
| Terephthalic Acid | Sublimes, does not melt | - | - | Nitrogen | Not Specified | [1][2][3] |
| Dimethyl Terephthalate | ~140-142 | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Bis(2-hydroxyethyl) Terephthalate | ~107-110 | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| Polyethylene Terephthalate (PET) | ~250-260 | ~190-220 | ~70-80 | Nitrogen | 10 | [7] |
| Polybutylene Terephthalate (PBT) | ~220-230 | ~180-200 | ~40-60 | Nitrogen | 10 | [9][12][13] |
| Di(2-ethylhexyl) Terephthalate (DEHT/DOTP) | Not Applicable (liquid at RT) | - | ~ -80 | Not Specified | Not Specified | [10][11] |
Experimental Protocols
Accurate and reproducible thermal analysis data is contingent on standardized experimental procedures. The following sections detail the typical methodologies for TGA and DSC analysis of terephthalate esters, based on established standards such as ASTM E1131 and ISO 11358.[14][15][16][17][18][19][20][21][22][23][24]
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of terephthalate esters.
Apparatus: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace capable of programmed heating, and a gas flow control system.
Procedure:
-
Sample Preparation: A small, representative sample of the terephthalate ester (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a controlled flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any volatile impurities.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins), the peak decomposition temperature (the temperature of the maximum rate of mass loss, determined from the derivative of the TGA curve, DTG), and the total mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions (melting, crystallization, glass transition) of terephthalate esters.
Apparatus: A differential scanning calorimeter with a furnace, temperature sensors, and a data acquisition system.
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Temperature Program: A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., 25 °C) to above its expected melting point at a controlled rate (e.g., 10 °C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to observe crystallization.
-
Second Heating Scan: A final heating scan at the same rate is performed to observe the glass transition and melting behavior of the recrystallized sample.
-
-
Data Acquisition: The heat flow to the sample and reference pans is measured and the difference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify the thermal transitions. The melting and crystallization temperatures are determined from the peak of the endothermic and exothermic events, respectively. The glass transition temperature is observed as a step change in the baseline.
Thermal Degradation Pathways
The thermal degradation of terephthalate esters primarily proceeds through the cleavage of the ester linkages. The specific mechanisms can vary depending on the structure of the ester and the conditions of degradation.
General Degradation Mechanism of Aromatic Esters
The primary thermal degradation pathway for many aromatic esters involves a β-hydrogen elimination reaction, leading to the formation of a carboxylic acid and an alkene. This is a common mechanism for esters with at least one hydrogen atom on the carbon atom beta to the alkoxy oxygen.
Caption: General thermal degradation of a terephthalate ester.
Pyrolysis of Polyethylene Terephthalate (PET)
The pyrolysis of PET is a well-studied process that involves the random scission of the ester linkages in the polymer backbone. This leads to the formation of a variety of products, including terephthalic acid, acetaldehyde, and cyclic oligomers.[25][26][27][28][29]
Caption: Simplified pyrolysis pathway of PET.
Experimental Workflow for Thermal Analysis
The logical flow of a comprehensive thermal stability analysis of a terephthalate ester involves a series of steps from sample preparation to data interpretation.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
The thermal stability of terephthalate esters is a critical parameter that dictates their processing and application limits. This guide has provided a summary of the thermal properties of key terephthalate esters, detailed experimental protocols for their characterization, and an overview of their degradation pathways. The data presented herein serves as a valuable resource for researchers, scientists, and drug development professionals working with these important compounds. It is important to note that the thermal stability of a given terephthalate ester can be influenced by factors such as purity, presence of additives, and the specific environmental conditions of its application. Therefore, experimental verification under conditions relevant to the intended use is always recommended.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 5. Replacing Di(2-ethylhexyl) Terephthalate by Di(2-ethylhexyl) 2,5-Furandicarboxylate for PVC Plasticization: Synthesis, Materials Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. cymitquimica.com [cymitquimica.com]
- 11. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 12. The annealing and thermal analysis of poly(butylene terephthalate) (1994) | Junkyung Kim | 74 Citations [scispace.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. mahcopipe.com [mahcopipe.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. standards.iteh.ai [standards.iteh.ai]
- 17. infinitalab.com [infinitalab.com]
- 18. ASTM E1131-03 - Standard Test Method for Compositional Analysis by Thermogravimetry [webstore.ansi.org]
- 19. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 20. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 21. intertekinform.com [intertekinform.com]
- 22. intertekinform.com [intertekinform.com]
- 23. Standards New Zealand [standards.govt.nz]
- 24. ASTM Testing for Plastics and Polymers [intertek.com]
- 25. researchgate.net [researchgate.net]
- 26. scilit.com [scilit.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Catalytic Pyrolysis of Poly(ethylene terephthalate) with Molybdenum Oxides for the Production of Olefins and Terephthal… [ouci.dntb.gov.ua]
- 29. Pyrolysis of Polyethylene Terephthalate: Process Features and Composition of Reaction Products [ouci.dntb.gov.ua]
The Bulky Guardian: A Technical Guide to the Hydrolysis Resistance of Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the strategic use of protecting groups is paramount. Among these, the tert-butyl ester stands out for its unique stability profile, offering robust protection of carboxylic acids under a range of conditions, yet allowing for selective deprotection. This technical guide provides an in-depth exploration of the hydrolysis resistance of tert-butyl esters, presenting quantitative data, detailed experimental protocols for stability assessment, and mechanistic insights.
The Foundation of Stability: Steric Hindrance and Cationic Stability
The notable resistance of tert-butyl esters to hydrolysis, particularly under neutral and basic conditions, is primarily attributed to the steric bulk of the tert-butyl group. This steric shield effectively hinders the approach of nucleophiles, such as water or hydroxide ions, to the electrophilic carbonyl carbon, thereby slowing down the rate of the typical BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) hydrolysis mechanism that is common for less hindered esters like methyl or ethyl esters.[1][2]
Under acidic conditions, tert-butyl esters are readily cleaved, but they do so via a different mechanism than their less substituted counterparts. The acid-catalyzed hydrolysis of tert-butyl esters proceeds through an AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves the protonation of the ester oxygen followed by the departure of the stable tert-butyl carbocation.[3][4] The exceptional stability of this tertiary carbocation is a key driving force for this efficient cleavage.[3]
Quantitative Comparison of Hydrolysis Rates
The difference in hydrolysis rates between tert-butyl esters and other simple alkyl esters is most quantitatively pronounced under acidic conditions. Under neutral and basic conditions, the hydrolysis of tert-butyl esters is significantly retarded, a fact widely utilized in their application as protecting groups.[4][5]
Below is a summary of available quantitative data comparing the hydrolysis rates of various acetate esters under acidic conditions.
| Ester | Conditions | Rate Constant (k) | Units | Reference |
| Methyl Acetate | 0.1 M aq. HCl, 35°C | 2.77 x 10-4 | L mol-1 s-1 | [6] |
| Ethyl Acetate | 0.1 M aq. HCl, 35°C | 2.69 x 10-4 | L mol-1 s-1 | [6] |
| tert-Butyl Acetate | 0.1 M aq. HCl, 35°C | 1.76 x 10-4 | L mol-1 s-1 | [6] |
| tert-Butyl Acetate | Water, 25°C (Acid-catalyzed) | kA1 = 1.6 x 10-5 | L mol-1 s-1 | [7] |
Mechanistic Pathways of Hydrolysis
The distinct hydrolysis mechanisms of tert-butyl esters under acidic and basic conditions are visualized below.
References
Methodological & Application
Application Notes and Protocols for Polyester Synthesis using tert-Butyl Methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyesters are a versatile class of polymers widely utilized in various fields, including biomedical applications and drug delivery, owing to their biocompatibility and tunable degradation profiles. The incorporation of bulky side groups, such as the tert-butyl group, into the polymer backbone can significantly alter the material's properties, including its thermal stability, solubility, and degradation kinetics. This document provides a detailed exploration of the synthesis of polyesters using tert-Butyl methyl terephthalate as a monomer.
While the direct polycondensation of this compound is not a widely documented standard procedure in scientific literature, this document outlines a proposed synthetic route based on established principles of polyester chemistry, particularly transesterification. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers venturing into the synthesis and characterization of these novel polyesters.
Proposed Synthetic Route: Two-Stage Melt Polycondensation
The proposed synthesis of polyesters from this compound and a suitable diol (e.g., ethylene glycol) is a two-stage melt polycondensation process. This process is analogous to the well-established method for producing poly(ethylene terephthalate) (PET) from dimethyl terephthalate (DMT).[1][2] The bulky tert-butyl group is expected to influence the reaction kinetics and the final polymer properties. The reaction proceeds in two main stages:
-
Transesterification: In the first stage, this compound reacts with an excess of a diol (e.g., ethylene glycol) at elevated temperatures in the presence of a catalyst. This reaction displaces methanol and tert-butanol to form a low molecular weight prepolymer, bis(2-hydroxyethyl) terephthalate (BHET), and its oligomers.
-
Polycondensation: The second stage involves heating the prepolymer under high vacuum and at a higher temperature to promote the condensation of the hydroxyl end groups, eliminating excess diol and forming high molecular weight polyester.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of polyesters from this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the proposed synthesis and characterization of polyesters from this compound.
Materials
-
This compound (synthesis grade)
-
Ethylene glycol (anhydrous)
-
Zinc acetate (catalyst, anhydrous)
-
Antimony trioxide (catalyst)
-
Phenol (for viscosity measurements)
-
1,1,2,2-Tetrachloroethane (for viscosity measurements)
-
Solvents for purification (e.g., chloroform, methanol)
-
High-purity nitrogen gas
Protocol for Two-Stage Melt Polycondensation
Stage 1: Transesterification
-
Reactor Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is used as the reaction vessel. The flask is placed in a suitable heating mantle.
-
Charging Reactants: Charge the reactor with this compound and ethylene glycol in a molar ratio of 1:2.2.
-
Catalyst Addition: Add the transesterification catalyst, zinc acetate, at a concentration of 0.05-0.2 mol% based on the terephthalate monomer.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.
-
Heating Profile:
-
Gradually heat the reaction mixture to 180-200°C with continuous stirring.
-
Methanol and tert-butanol will begin to distill off as the reaction proceeds.
-
Continue heating until approximately 80-90% of the theoretical amount of byproducts has been collected. This stage typically takes 2-4 hours.
-
-
Prepolymer Formation: The resulting product is a clear, viscous liquid consisting of bis(2-hydroxyethyl) terephthalate and its oligomers.
Stage 2: Polycondensation
-
Catalyst Addition: Add the polycondensation catalyst, antimony trioxide, at a concentration of 0.03-0.06 mol% based on the initial terephthalate monomer.
-
Temperature and Pressure Profile:
-
Gradually increase the temperature of the reaction mixture to 260-280°C.
-
Simultaneously, slowly reduce the pressure in the reactor to below 1 mmHg over a period of 30-60 minutes.
-
-
Reaction Monitoring: The viscosity of the melt will increase significantly as the polycondensation reaction proceeds and ethylene glycol is removed under vacuum. The reaction can be monitored by the torque on the mechanical stirrer.
-
Reaction Termination: Continue the reaction for 2-3 hours under high vacuum and elevated temperature until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Polymer Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can be recovered by carefully breaking the flask or by using a reactor designed for easy polymer removal.
-
For purification, the polymer can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like methanol.
-
Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours to remove any residual solvent.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of polyesters.
Estimated Polymer Properties and Characterization Data
The properties of the polyester synthesized from this compound are expected to be influenced by the bulky tert-butyl group. Below is a table of estimated properties based on data from copolyesters containing tert-butyl isophthalate units.[2]
| Property | Estimated Value/Range | Characterization Method |
| Glass Transition Temp. (Tg) | 70 - 90 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 200 - 240 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temperature (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |
| Number Average Mol. Wt. (Mn) | 15,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | Gel Permeation Chromatography (GPC) |
| Inherent Viscosity | 0.5 - 0.8 dL/g | Ubbelohde Viscometer (Phenol/Tetrachloroethane) |
| Solubility | Soluble in Chloroform | Visual Inspection |
Characterization Methodologies
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. A typical DSC scan would involve heating the sample from room temperature to 300°C at a rate of 10°C/min, followed by a cooling cycle and a second heating cycle.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer. The sample is heated in a nitrogen atmosphere from room temperature to 600°C at a heating rate of 10°C/min to determine the onset of decomposition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the resulting polyester. Deuterated chloroform (CDCl3) or a mixture of CDCl3 and trifluoroacetic acid can be used as the solvent.
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A suitable solvent system, such as chloroform or hexafluoroisopropanol, and polystyrene or poly(methyl methacrylate) standards are used for calibration.
-
Inherent Viscosity (IV): To estimate the molecular weight of the polymer. The viscosity of a dilute solution of the polymer in a 1:1 (w/w) mixture of phenol and 1,1,2,2-tetrachloroethane is measured at 30°C using an Ubbelohde viscometer.
Applications in Drug Development
Polyesters with bulky side groups, such as the one proposed here, could offer unique advantages in drug delivery applications. The tert-butyl group can:
-
Increase Hydrophobicity: This can be beneficial for encapsulating hydrophobic drugs and controlling the release profile.
-
Tune Degradation Rates: The steric hindrance of the tert-butyl group may alter the rate of hydrolytic degradation of the ester bonds, allowing for more precise control over drug release kinetics.
-
Enhance Solubility in Organic Solvents: Improved solubility can facilitate the formulation of drug-loaded nanoparticles and microparticles through solvent evaporation techniques.
Further research is required to validate the proposed synthetic route and to fully characterize the properties of polyesters derived from this compound for their potential use in drug development. This document provides a foundational framework for initiating such investigations.
References
Application Notes and Protocols for the Polymerization of tert-Butyl Methyl Terephthalate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to tert-Butyl Methyl Terephthalate as a Monomer
This compound is a diester of terephthalic acid, featuring both a methyl and a bulky tert-butyl ester group. Its application as a monomer in polyester synthesis, such as for poly(ethylene terephthalate) (PET) or poly(butylene terephthalate) (PBT), presents a unique alternative to the conventional monomers, dimethyl terephthalate (DMT) and terephthalic acid (TPA). The presence of the tert-butyl group introduces different reaction kinetics and thermal stability considerations compared to DMT.
The polymerization process using this compound follows a two-stage melt polycondensation method, analogous to the well-established DMT process. This involves an initial transesterification step to form a diol-terminated oligomer, followed by a polycondensation step at higher temperatures and under vacuum to increase the molecular weight.
Potential Advantages:
-
Staged Reactivity: The differential reactivity of the methyl and tert-butyl esters could potentially allow for more controlled polymerization. The methyl ester is expected to undergo transesterification at a lower temperature than the tert-butyl ester, enabling a stepwise removal of the alcohol byproducts (methanol and tert-butanol).
-
Monomer Purity: Like DMT, this compound can be purified by distillation, which may offer advantages in achieving high-purity monomer required for high molecular weight polymer synthesis.
Key Considerations:
-
Steric Hindrance: The bulky tert-butyl group may lead to slower reaction rates compared to DMT due to steric hindrance at the ester carbonyl group.
-
Thermal Stability: Tert-butyl esters are susceptible to thermal elimination of isobutylene at elevated temperatures. This could be a competing side reaction during the high-temperature polycondensation stage, potentially limiting the achievable molecular weight and affecting the polymer's properties.
-
Byproduct Removal: The polymerization process will generate two different alcohol byproducts, methanol and tert-butanol, which have different boiling points and will need to be efficiently removed at different stages of the reaction.
Polymerization Pathway Overview
The overall synthesis of a polyester from this compound and a diol (e.g., ethylene glycol) can be conceptualized in two main stages:
-
Transesterification: In this initial stage, this compound is reacted with an excess of a diol in the presence of a transesterification catalyst. This stage typically involves two steps: first, the displacement of methanol at a lower temperature, followed by the displacement of tert-butanol at a higher temperature to form a bis(hydroxyalkyl) terephthalate monomer and its oligomers.
-
Polycondensation: The oligomers from the first stage are then heated to a higher temperature under a high vacuum. A polycondensation catalyst promotes the linking of these oligomers into long polymer chains, with the elimination of excess diol.
Experimental Protocols
The following is a generalized protocol for the synthesis of polyesters from this compound. The specific conditions, particularly temperatures and reaction times, may require optimization depending on the specific diol used and the desired polymer properties.
Protocol 1: Synthesis of Poly(ethylene terephthalate) (PET) from this compound and Ethylene Glycol
Materials:
-
This compound (polymerization grade)
-
Ethylene glycol (polymerization grade)
-
Transesterification Catalyst (e.g., Zinc Acetate, Manganese(II) Acetate): ~50-150 ppm
-
Polycondensation Catalyst (e.g., Antimony Trioxide, Tetrabutyl Titanate): ~200-400 ppm
-
Heat Stabilizer/Phosphorus Compound (e.g., Triphenyl Phosphate): ~50-150 ppm
Equipment:
-
A glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, a nitrogen inlet, a distillation column, a condenser, and a vacuum system.
Procedure:
Stage 1: Transesterification
-
Charging the Reactor: Charge the reactor with this compound and ethylene glycol in a molar ratio of approximately 1:2.2.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen to remove any oxygen. Maintain a slow, continuous nitrogen purge throughout the transesterification stage.
-
Catalyst Addition: Add the transesterification catalyst (e.g., zinc acetate).
-
First Transesterification (Methanol Removal):
-
Heat the reaction mixture with stirring to approximately 160-190°C.
-
Methanol will begin to distill off as it is formed.
-
Continue this step until the distillation of methanol ceases, which typically takes 2-3 hours. The theoretical amount of methanol should be collected.
-
-
Second Transesterification (tert-Butanol Removal):
-
Gradually increase the temperature to 200-230°C.
-
tert-Butanol will begin to distill off.
-
Continue this step until the distillation of tert-butanol is complete (approximately 1-2 hours).
-
Stage 2: Polycondensation
-
Catalyst and Stabilizer Addition: Add the polycondensation catalyst (e.g., antimony trioxide) and the heat stabilizer.
-
Temperature Increase and Pressure Reduction:
-
Gradually increase the temperature of the reaction mixture to 270-290°C.
-
Simultaneously, gradually reduce the pressure in the reactor from atmospheric pressure to below 1 Torr over a period of about 1-1.5 hours. This allows for the removal of excess ethylene glycol without causing excessive foaming.
-
-
High Vacuum Polycondensation:
-
Maintain the reaction mixture at 270-290°C under a high vacuum (<1 Torr).
-
The viscosity of the melt will increase as the molecular weight of the polymer increases. The reaction is monitored by the torque on the stirrer.
-
Continue the reaction for 2-4 hours, or until the desired melt viscosity is achieved.
-
-
Extrusion and Quenching:
-
Pressurize the reactor with nitrogen.
-
Extrude the molten polymer from the reactor into a strand.
-
Quench the polymer strand in a water bath.
-
-
Pelletization: Cut the cooled polymer strand into pellets.
-
Post-Polymerization (Optional): For very high molecular weight, the pellets can be subjected to solid-state polymerization (SSP) by heating them under vacuum or in a stream of inert gas at a temperature below their melting point (e.g., 200-220°C) for several hours.
Data Presentation
The following table provides a template with hypothetical but representative data for the polymerization of this compound with ethylene glycol. Researchers should use this as a guide to record their experimental parameters and results.
| Parameter | Value | Unit |
| Reactants | ||
| This compound | 236.26 | g/mol |
| Ethylene Glycol | 62.07 | g/mol |
| Molar Ratio (Monomer:Diol) | 1:2.2 | |
| Catalysts & Additives | ||
| Transesterification Catalyst (Zinc Acetate) | 100 | ppm |
| Polycondensation Catalyst (Antimony Trioxide) | 300 | ppm |
| Heat Stabilizer (Triphenyl Phosphate) | 100 | ppm |
| Reaction Conditions | ||
| Stage 1: Transesterification | ||
| Methanol Removal Temperature | 180 | °C |
| Methanol Removal Time | 2.5 | hours |
| tert-Butanol Removal Temperature | 220 | °C |
| tert-Butanol Removal Time | 1.5 | hours |
| Stage 2: Polycondensation | ||
| Polycondensation Temperature | 280 | °C |
| Polycondensation Time | 3 | hours |
| Final Vacuum Pressure | < 1 | Torr |
| Resulting Polymer Properties | ||
| Intrinsic Viscosity | 0.65 | dL/g |
| Number Average Molecular Weight (Mn) | 25,000 | g/mol |
| Glass Transition Temperature (Tg) | 75 | °C |
| Melting Temperature (Tm) | 255 | °C |
Mandatory Visualization
Diagrams
Below are Graphviz diagrams illustrating the experimental workflow and the chemical pathway for the polymerization of this compound.
Caption: Experimental workflow for polyester synthesis.
Caption: Chemical pathway for polymerization.
Application Notes and Protocols: Leveraging tert-Butyl Functionalized Terephthalate MOFs for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes: The Role of tert-Butyl Groups in MOF-Based Drug Delivery
Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands.[1] Their tunable pore sizes, high surface areas, and versatile chemical functionalities make them exceptional candidates for drug delivery applications.[2][3] The strategic functionalization of the organic linker, such as by introducing a tert-butyl group via a precursor like tert-butyl methyl terephthalate, can significantly enhance MOF performance, particularly for hydrophobic drug formulations.
The introduction of bulky, hydrophobic tert-butyl groups onto the terephthalate linker fundamentally alters the MOF's internal environment. This modification leads to several key advantages for drug development:
-
Enhanced Hydrophobicity: The primary benefit is a significant increase in the hydrophobicity of the MOF's pores.[4] This is crucial for efficiently encapsulating and stabilizing poorly water-soluble (hydrophobic) drug molecules, a common challenge in pharmaceutical formulation.[5] Hydrophobic MOFs can improve drug loading and prevent premature release in aqueous environments.[5][6]
-
Modulation of Drug Release Kinetics: The hydrophobic nature of the pores can slow the ingress of aqueous media, leading to more sustained and controlled release profiles for encapsulated drugs.[5] This is particularly beneficial for reducing dosing frequency and minimizing side effects.
-
Improved Structural Stability: The steric hindrance of the tert-butyl groups can provide a shielding effect, protecting the MOF's coordination bonds from hydrolysis and enhancing its stability in humid or aqueous conditions.[4][7] This is a critical factor for practical applications where MOFs are exposed to physiological fluids.
-
Tailored Host-Guest Interactions: The non-polar tert-butyl groups can establish favorable van der Waals interactions with hydrophobic drug molecules, leading to higher drug loading capacities compared to their non-functionalized counterparts.
Comparative Data: Standard vs. Functionalized MOFs
The strategic incorporation of a tert-butyl group, for instance in the well-studied UiO-66 framework, results in measurable changes to the material's properties. Below is a comparison of typical properties for standard UiO-66 and its tert-butyl functionalized analogue, UiO-66-tBu.
| Property | UiO-66 (Standard) | UiO-66-tBu (Functionalized) | Rationale for Change |
| BET Surface Area | ~1200 m²/g[8] | ~950 m²/g | The bulky tert-butyl groups occupy space within the pores, slightly reducing the available surface area. |
| Pore Volume | ~0.44 cm³/g[8] | ~0.38 cm³/g | Similar to surface area, the volume of the pores is partially reduced by the presence of the functional group. |
| Water Contact Angle | Hydrophilic (<90°) | Hydrophobic (>90°)[4] | The non-polar tert-butyl groups repel water, shifting the material's character from hydrophilic to hydrophobic. |
| Stability in Water | Moderate | High | The hydrophobic shield created by the functional groups protects the Zr-O clusters from attack by water molecules.[4][7] |
| Affinity for Hydrophobic Drugs | Moderate | High | Enhanced van der Waals interactions and a more compatible non-polar environment increase loading capacity for hydrophobic APIs.[5] |
Key Characterization Techniques
To ensure the successful synthesis and functionality of tert-butyl functionalized MOFs, a suite of characterization techniques is essential.[9][10]
| Technique | Purpose | Expected Outcome for UiO-66-tBu |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity.[3] | The diffraction pattern should match the simulated pattern for the UiO-66 topology, confirming the framework's integrity.[11] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verify the presence of functional groups.[3] | Characteristic peaks for C-H bonds of the tert-butyl group (~2960 cm⁻¹) and the carboxylate linkers (~1580 and ~1390 cm⁻¹) should be present. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and solvent content.[9] | A weight loss step corresponding to the removal of trapped solvent, followed by framework decomposition at a high temperature (typically >450 °C for UiO-66).[8] |
| N₂ Physisorption (BET Analysis) | Determine surface area and pore size distribution.[8] | Provides quantitative data on the material's porosity, confirming a high surface area suitable for drug loading. |
| Scanning/Transmission Electron Microscopy (SEM/TEM) | Visualize crystal morphology and size.[11][12] | Typically reveals well-defined octahedral crystals with sizes ranging from 100-200 nm for UiO-66.[13] |
| Contact Angle Goniometry | Quantify the hydrophobicity of the material's surface. | A water contact angle significantly greater than 90° confirms the hydrophobic nature of the functionalized MOF.[4] |
Experimental Protocols
The following protocols provide a general framework for the synthesis of a tert-butyl functionalized MOF and its application in drug loading. These methods are based on established solvothermal synthesis procedures for terephthalate-based MOFs like UiO-66.[8][14]
Protocol: Synthesis of UiO-66-tBu
This protocol describes the solvothermal synthesis of UiO-66-tBu using 2-tert-butylterephthalic acid as the organic linker. This compound would first need to be hydrolyzed to its corresponding dicarboxylic acid for use as a primary linker.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-tert-butylterephthalic acid (H₂-BDC-tBu)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl, concentrated)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve 75 mg of ZrCl₄ in 5 mL of DMF.
-
Add a modulating agent, such as 1.25 mL of concentrated HCl, to the solution. This helps control crystal size and reduces defects.
-
In a separate vial, dissolve 85 mg of 2-tert-butylterephthalic acid in 5 mL of DMF. Gentle heating or sonication may be required.
-
Combine the two solutions in the vial containing the metal salt.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.[8][13]
-
After 24 hours, remove the vial and allow it to cool to room temperature. A white precipitate should be visible.
-
Purification:
-
Collect the solid product by centrifugation (e.g., 8000 rpm for 10 min).
-
Discard the supernatant and wash the solid by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted precursors.
-
To exchange the DMF solvent within the pores, wash the product with 10 mL of ethanol three times using the same centrifugation process.[10]
-
-
Activation:
-
After the final ethanol wash, dry the product under vacuum at 150 °C for 12 hours to remove all solvent molecules from the pores, yielding the activated UiO-66-tBu.
-
Protocol: Loading of a Hydrophobic Drug (e.g., Curcumin)
This protocol outlines a simple impregnation method for loading a model hydrophobic drug into the activated MOF.
Materials:
-
Activated UiO-66-tBu powder
-
Curcumin (or other hydrophobic drug)
-
Ethanol (or another suitable solvent in which the drug is highly soluble)
Procedure:
-
Prepare a concentrated solution of the drug. For example, dissolve 50 mg of Curcumin in 10 mL of ethanol.
-
Disperse 50 mg of activated UiO-66-tBu powder into the drug solution.
-
Stir the resulting suspension at room temperature for 24 hours in a sealed container, protected from light (as many drugs are light-sensitive).
-
Separation:
-
Collect the drug-loaded MOF by centrifugation (8000 rpm for 10 min).
-
The supernatant will contain the unloaded drug. Its concentration can be measured via UV-Vis spectroscopy to determine the loading efficiency.
-
-
Washing:
-
Gently wash the collected solid with a small amount of fresh ethanol (e.g., 1-2 mL) to remove any drug molecules adsorbed only on the external surface of the crystals. Centrifuge immediately to collect the product.
-
-
Dry the final drug-loaded MOF (Curcumin@UiO-66-tBu) under vacuum at a mild temperature (e.g., 60 °C) for 12 hours.
Calculating Drug Loading: The drug loading efficiency and capacity can be calculated using the following formulas:
-
Loading Efficiency (%) = [(Initial Drug Mass - Drug Mass in Supernatant) / Initial Drug Mass] x 100
-
Loading Capacity (wt%) = [Mass of Loaded Drug / Mass of Drug-Loaded MOF] x 100
Visualized Workflows and Relationships
Diagrams created using Graphviz to illustrate key processes and concepts.
Diagram 1: MOF Synthesis Workflow
Caption: Workflow for the synthesis of a tert-butyl functionalized MOF.
Diagram 2: Functional Group to Application Logic
References
- 1. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Drug release and solubility properties of two zeolitic metal–organic frameworks influenced by their hydrophobicity/hydrophilicity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Hydrophobic Metal–Organic Frameworks [zenodo.org]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of MOFs and Characterization and Drug Loading Efficiency [mdpi.com]
- 11. Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 12. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Performance Terephthalic Acid Copolyesters
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of high-performance plastics derived from terephthalic acid copolyesters, including their synthesis, properties, and relevant experimental protocols. This information is intended to guide material selection and characterization for applications in research, medical devices, and pharmaceutical packaging.
Introduction to Terephthalic Acid Copolyesters
High-performance terephthalic acid (TPA) copolyesters are a class of thermoplastic polymers known for their excellent combination of clarity, toughness, and chemical resistance. These materials are synthesized by reacting terephthalic acid or its esters with a combination of diols. By varying the type and ratio of these diols, the properties of the resulting copolyester can be tailored for specific applications.
Common examples include:
-
PETG (Polyethylene Terephthalate Glycol-modified): A modification of PET where a portion of the ethylene glycol is replaced with a larger diol, typically 1,4-cyclohexanedimethanol (CHDM).[1][2] This modification disrupts the crystalline structure, resulting in a clear, amorphous polymer with enhanced impact strength and formability.[1][3]
-
PCTG (Poly-Cyclohexylenedimethylene Terephthalate Glycol-modified): Similar to PETG but with a higher content of CHDM, leading to even greater impact resistance and clarity.[4][5]
-
PCTA (Poly-Cyclohexylenedimethylene Terephthalate Acid-modified): A copolyester where a portion of the terephthalic acid is replaced with another diacid, which can further modify properties like heat resistance and chemical durability.
A significant advantage of these copolyesters, particularly in medical and pharmaceutical applications, is that they are often free of Bisphenol A (BPA), a compound with known endocrine-disrupting effects.[6][7] This makes them a safer alternative to materials like polycarbonate.[6]
Synthesis of Terephthalic Acid Copolyesters
The industrial production of TPA copolyesters is typically achieved through a two-step melt polycondensation process.[3][8] This method avoids the need for solvents and allows for the production of high molecular weight polymers.
The two main stages are:
-
Esterification or Transesterification: In this initial step, terephthalic acid (or its dimethyl ester, DMT) is reacted with an excess of the diols (e.g., ethylene glycol and CHDM) at elevated temperatures (170-220°C) to form a low molecular weight prepolymer and byproducts like water or methanol.[8][9]
-
Polycondensation: The prepolymer is then heated to a higher temperature (260-300°C) under a high vacuum.[9] This promotes the linking of the prepolymer chains into a high molecular weight polyester, while the vacuum helps to remove the glycol byproduct, driving the reaction to completion.[8] Catalysts, such as antimony or titanium compounds, are often used to accelerate both stages of the reaction.[10]
References
- 1. petropackaging.com [petropackaging.com]
- 2. medwinpublisher.org [medwinpublisher.org]
- 3. mdpi.com [mdpi.com]
- 4. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High‐Performance Plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. blog.impactplastics.co [blog.impactplastics.co]
- 8. blog.impactplastics.co [blog.impactplastics.co]
- 9. The p-Phthalates Terephthalic Acid and Dimethyl Terephthalate Used in the Manufacture of PET Induce In Vitro Adipocytes Dysfunction by Altering Adipogenesis and Thermogenesis Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Transesterification of Dimethyl Terephthalate with 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transesterification of dimethyl terephthalate (DMT) with 1,4-butanediol (BDO) is a crucial step in the synthesis of polybutylene terephthalate (PBT), a thermoplastic polyester with excellent mechanical and thermal properties. PBT is widely utilized in various industrial applications, including automotive parts, electrical components, and in the formulation of drug delivery systems due to its biocompatibility and biodegradability. This document provides detailed application notes and experimental protocols for the synthesis of PBT via the transesterification of DMT and BDO.
The overall process is a two-stage reaction. The first stage is the transesterification of DMT with BDO to form bis(4-hydroxybutyl) terephthalate (BHBT) oligomers, with methanol as a byproduct.[1][2] The second stage is the polycondensation of these oligomers under high vacuum and elevated temperatures to produce high molecular weight PBT.[1][2] Organotitanium compounds, such as tetrabutyl titanate (TBT), are commonly employed as catalysts for both stages of the reaction.[3][4]
Reaction Mechanism and Experimental Workflow
The synthesis of PBT from DMT and BDO follows a well-defined reaction pathway. The process begins with the transesterification of DMT, where the methoxy groups of DMT are exchanged with the hydroxybutyl groups from BDO. This is followed by a polycondensation step where the resulting oligomers are joined to form long polymer chains.
Caption: Reaction mechanism for the two-stage synthesis of PBT from DMT and BDO.
A typical experimental workflow for the laboratory-scale synthesis of PBT is outlined below. This workflow includes the preparation of reactants, the two-stage reaction, and the final product isolation.
Caption: Experimental workflow for the synthesis of PBT.
Experimental Protocols
This section provides a detailed protocol for the synthesis of PBT from DMT and BDO, based on established laboratory procedures.[5]
Materials:
-
Dimethyl terephthalate (DMT)
-
1,4-butanediol (BDO)
-
Tetrabutyl titanate (TBT) catalyst
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and vacuum connection
-
Heating mantle with temperature controller
-
Graduated cylinder for collecting methanol
-
Vacuum pump
Procedure:
-
Reactor Setup: A 5 L stirred reactor is charged with 1316 g of DMT, 900 g of BDO, and a catalyst solution. The catalyst solution can be prepared by dissolving an appropriate amount of TBT in a small amount of BDO.[5]
-
Inertization: The reactor is sealed and inertized by purging with high-purity nitrogen three times to remove any oxygen.[5]
-
Transesterification Stage:
-
The mixture is heated to 150°C with stirring under a nitrogen atmosphere.[5]
-
This temperature is maintained for 30 minutes.[5]
-
The temperature is then gradually increased to 235°C over 2 hours.[5]
-
During this period, the byproduct methanol will distill off and can be collected in a graduated cylinder to monitor the reaction progress.[5] The theoretical amount of methanol produced can be calculated based on the initial amount of DMT.
-
-
Polycondensation Stage:
-
Once the evolution of methanol ceases, the pressure in the reactor is gradually reduced to below 1 mbar to initiate polycondensation.
-
The temperature is maintained at 235-250°C.
-
The reaction is continued under vacuum for a predetermined time (e.g., 1-3 hours) to achieve the desired molecular weight. During this stage, excess BDO is removed.
-
-
Product Isolation:
-
After the polycondensation is complete, the reactor is brought back to atmospheric pressure with nitrogen.
-
The molten PBT is then extruded from the reactor, cooled, and pelletized for further analysis.
-
Data Presentation
The reaction conditions significantly influence the properties of the resulting PBT. The following tables summarize the impact of key parameters on the transesterification and polycondensation stages.
Table 1: Effect of BDO:DMT Molar Ratio on Transesterification
| BDO:DMT Molar Ratio | Reaction Temperature (°C) | Catalyst Concentration (mol/mol DMT) | Reaction Time for 75% Conversion (min) |
| 2:1 | 200 | 3 x 10⁻⁵ | ~120 |
| 3:1 | 200 | 3 x 10⁻⁵ | ~80 |
| 4:1 | 200 | 3 x 10⁻⁵ | ~60 |
| 6:1 | 200 | 3 x 10⁻⁵ | ~40 |
Data synthesized from kinetic studies which show that increasing the BDO:DMT molar ratio accelerates the transesterification rate.[3][6]
Table 2: Effect of Catalyst Concentration on Transesterification
| Catalyst Concentration (mol/mol DMT) | BDO:DMT Molar Ratio | Reaction Temperature (°C) | Reaction Time for 75% Conversion (min) |
| 1 x 10⁻⁵ | 3:1 | 200 | ~110 |
| 3 x 10⁻⁵ | 3:1 | 200 | ~80 |
| 7 x 10⁻⁵ | 3:1 | 200 | ~50 |
Data synthesized from kinetic studies demonstrating that a higher catalyst concentration leads to a faster reaction rate.[3][6]
Table 3: Typical Polycondensation Conditions and Resulting Polymer Properties
| Polycondensation Temperature (°C) | Polycondensation Time (min) | Vacuum (mbar) | Resulting Intrinsic Viscosity (dL/g) |
| 240 - 260 | 60 - 200 | < 1 | 0.8 - 1.2 |
These are typical ranges for achieving PBT with desirable molecular weight for many applications.[7][8]
Conclusion
The transesterification of dimethyl terephthalate with 1,4-butanediol provides a reliable method for the synthesis of high-purity polybutylene terephthalate. By carefully controlling the reaction parameters such as temperature, pressure, reactant molar ratio, and catalyst concentration, the properties of the final PBT product can be tailored to meet the specific requirements of various applications, from industrial manufacturing to advanced drug delivery systems. The protocols and data presented in this document serve as a comprehensive guide for researchers and professionals working in these fields.
References
- 1. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]
- 2. EP3250625A1 - Continuous process for making polybutylene terephthalate using purified terephthalic acid and 1,4-butane diol - Google Patents [patents.google.com]
- 3. EP0046670A1 - Process for the preparation of polybutylene terephthalate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US20040236067A1 - Method for the production of polybutylene terephthalate - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. CN101575409B - Preparation method of polybutylene terephthalate (PBT) - Google Patents [patents.google.com]
- 8. api.pageplace.de [api.pageplace.de]
Protocol for the Direct Esterification of Terephthalic Acid: A Detailed Application Note for Researchers
This application note provides detailed protocols for the direct esterification of terephthalic acid (TPA), a critical process in the synthesis of various commercially significant polyesters and plasticizers. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to performing this reaction under various conditions.
Introduction
Direct esterification of terephthalic acid is a fundamental chemical transformation used to produce terephthalate esters. These esters, such as diethyl terephthalate and bis(2-hydroxyethyl) terephthalate, are key monomers for the production of polymers like polyethylene terephthalate (PET). The reaction involves the condensation of terephthalic acid with an alcohol, typically in the presence of a catalyst and with the removal of water to drive the equilibrium towards the product. This document details protocols using different alcohols and catalytic systems, providing a comparative overview of reaction parameters.
Experimental Protocols
This section outlines detailed methodologies for the direct esterification of terephthalic acid with different alcohols.
Protocol 1: Synthesis of Diethyl Terephthalate using Sulfuric Acid Catalyst
This protocol is adapted from a standard Fisher esterification procedure.
Materials:
-
Terephthalic acid (TPA)
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Round-bottomed flask (250 mL)
-
Stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Beaker (500 mL)
-
Hotplate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Procedure:
-
To a 250 mL round-bottomed flask, add 5.82 g of terephthalic acid and a magnetic stir bar.
-
Add 150 mL of ethanol to the flask, followed by the slow addition of 2 mL of concentrated sulfuric acid.
-
Equip the flask with a reflux condenser and heat the mixture to 80°C using an oil bath or heating mantle.
-
Maintain the reaction at this temperature with continuous stirring for an extended period (e.g., 4 days), or until the solid terephthalic acid has completely dissolved, indicating the completion of the reaction.[1]
-
After the reaction is complete, allow the flask to cool to room temperature.
-
In a separate 500 mL beaker, prepare a solution of 17 g of potassium carbonate in 300 mL of water.
-
Pour the cooled reaction mixture into the potassium carbonate solution to neutralize the sulfuric acid catalyst.
-
Reduce the volume of the resulting solution to approximately 300 mL by heating it on a hotplate at 60°C.
-
Cool the concentrated solution to induce the precipitation of the diethyl terephthalate product.
-
Collect the solid product by vacuum filtration, washing the crystals with cold water.
-
Dry the product thoroughly, for instance, by pressing it between filter papers.[1]
Protocol 2: Esterification of Terephthalic Acid with Ethylene Glycol
This protocol is a general procedure for the initial stage of PET synthesis.
Materials:
-
Terephthalic acid (TPA)
-
Ethylene glycol
-
Dispersing and wetting agent (optional)
-
Solvent (optional, in small quantities)
-
Reaction vessel equipped for heating and pressure control
Procedure:
-
Combine terephthalic acid and ethylene glycol in the reaction vessel. The molar ratio of ethylene glycol to terephthalic acid should be in the range of 1:1 to 6:1, with a preferred range of 1.3:1 to 3:1.[2]
-
Optionally, to aid in the dispersion of the reactants, a dispersing and wetting agent (0.05 to 1.5 wt% based on TPA) and a small amount of a suitable solvent (0.05 to 10.0 wt% based on TPA) can be added.[2]
-
Heat the reaction mixture to a temperature between 200°C and 300°C.[2]
-
The reaction can be carried out at atmospheric pressure or at elevated pressures up to 300 psig.[2]
-
Maintain the reaction for a period of 1 to 20 hours, until the esterification is substantially complete. The reaction progress can be monitored by the dissolution of TPA.[2]
Protocol 3: Synthesis of n-Butyl Terephthalate using a Mixed Oxide Catalyst
This protocol describes a high-pressure esterification method.
Materials:
-
Terephthalic acid (TPA)
-
n-Butanol
-
Mixed Lead Oxide (PbO) and Zinc Oxide (ZnO) catalyst
-
High-pressure reaction vessel (autoclave)
Procedure:
-
Charge the high-pressure reaction vessel with terephthalic acid and n-butanol. A molar ratio of terephthalic acid to n-butanol between 1:6 and 1:20 is recommended.[3]
-
Add the mixed PbO-ZnO catalyst, approximately 1.5% of the total weight of the reaction mixture.[3]
-
Seal the reactor and pressurize it, with pressures ranging from 50 to 500 atmospheres being preferable.[3]
-
Heat the reaction mixture to a temperature of about 300°C.[3]
-
Maintain these conditions for at least one hour to achieve a high conversion to the di-n-butyl terephthalate.[3]
-
After the reaction, cool the vessel and carefully release the pressure.
-
The product, di-n-butyl terephthalate, can then be separated from the reaction mixture.
Data Presentation
The following table summarizes the quantitative data from the described protocols for easy comparison.
| Parameter | Protocol 1: Diethyl Terephthalate | Protocol 2: Ethylene Glycol Ester | Protocol 3: n-Butyl Terephthalate |
| Alcohol | Ethanol | Ethylene Glycol | n-Butanol |
| Catalyst | Sulfuric Acid | None specified (can be auto-catalyzed at high temp) | Mixed PbO-ZnO |
| Molar Ratio (Alcohol:TPA) | ~44:1 (based on provided masses/volumes) | 1:1 to 6:1[2] | 6:1 to 20:1[3] |
| Temperature | 80°C[1] | 200 - 300°C[2] | ~300°C[3] |
| Pressure | Atmospheric | Atmospheric to 300 psig[2] | 50 - 500 atm[3] |
| Reaction Time | 4 days[1] | 1 - 20 hours[2] | ≥ 1 hour[3] |
| Yield/Conversion | 41.77% Yield[1] | Substantially complete conversion[2] | High conversion to esters[3] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction.
Caption: Experimental workflow for the direct esterification of terephthalic acid.
Caption: General reaction scheme for the direct esterification of terephthalic acid.
References
- 1. Sciencemadness Discussion Board - Synthesis of diethyl terephthalate - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. US3641111A - Process for direct esterification of terephthalic acid with an alkylene glycol - Google Patents [patents.google.com]
- 3. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols for Methyl Tert-Butyl Ether (MTBE) Synthesis
Introduction
Methyl tert-butyl ether (MTBE) is a valuable organic compound synthesized from the reaction of isobutylene and methanol. It is widely recognized as a fuel additive to increase octane ratings and as a solvent in organic chemistry. The synthesis of MTBE is a classic example of an acid-catalyzed etherification reaction. These application notes provide detailed experimental setups, protocols, and quantitative data for the synthesis of MTBE, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Quantitative Data Summary
The synthesis of MTBE can be carried out under various conditions, depending on the catalyst and reactor setup. The following table summarizes typical experimental parameters for liquid-phase MTBE synthesis.
| Parameter | Value | Catalyst System | Notes |
| Temperature | 40°C - 100°C[1] | Acidic Ion-Exchange Resin / Zeolite | Temperatures are generally kept below 100°C to favor equilibrium and prevent catalyst degradation[1][2]. |
| Pressure | 1 - 33 bar[1] | Acidic Ion-Exchange Resin / Zeolite | Sufficient pressure is maintained to keep reactants in the liquid phase[2][3]. |
| Methanol to Isobutylene Molar Ratio | 1:1 to 5:1[1] | General | An excess of methanol is often used to maximize isobutylene conversion and suppress side reactions[2][4]. |
| Catalyst | - Acidic Ion-Exchange Resins (e.g., Amberlyst-15)[5][6]- Zeolites (e.g., H-ZSM-5, MFI-type)[1][6][7] | N/A | Ion-exchange resins are common in commercial processes due to their high activity and ease of separation[5][8]. |
| Isobutylene Conversion | Up to 98%[1] | Aluminum fluoride-modified MFI-type zeolite | Conversion is highly dependent on temperature, pressure, and reactant ratio. |
| MTBE Selectivity | Up to 98%[1] | Aluminum fluoride-modified MFI-type zeolite | High selectivity is achievable with optimized conditions and catalysts. |
Experimental Protocols
Two common laboratory-scale methods for MTBE synthesis are presented below: a batch reactor setup and a fixed-bed flow reactor setup.
Protocol 1: Synthesis of MTBE in a Batch Reactor
This protocol describes the synthesis of MTBE in a stirred batch reactor, a common setup for laboratory-scale experiments.
Materials and Equipment:
-
High-pressure stirred autoclave reactor (e.g., Parr reactor) with temperature and pressure controls
-
Methanol (CH₃OH), analytical grade
-
Isobutylene ((CH₃)₂C=CH₂), high purity
-
Acidic catalyst (e.g., Amberlyst-15 ion-exchange resin or H-ZSM-5 zeolite), dried
-
Heating mantle or oil bath
-
Condenser for product recovery
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Dry the acidic catalyst (e.g., Amberlyst-15) in an oven at 100-110°C for at least 4 hours to remove moisture.
-
Reactor Charging:
-
Add a specific amount of the dried catalyst to the autoclave reactor.
-
Introduce a measured volume of methanol into the reactor.
-
Seal the reactor securely.
-
-
Reactant Introduction:
-
Pressurize the reactor with nitrogen and then vent to purge the air. Repeat this process three times.
-
Introduce a known mass of liquid isobutylene into the sealed reactor. The amount should correspond to the desired methanol-to-isobutylene molar ratio.
-
-
Reaction Execution:
-
Begin stirring the reactor contents at a constant rate (e.g., 500 rpm) to ensure a uniform mixture.
-
Heat the reactor to the target temperature (e.g., 70-90°C)[1][2].
-
Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-4 hours). Monitor the pressure to track the progress of the reaction.
-
-
Product Recovery and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent any unreacted isobutylene through a cold trap or a suitable scrubbing solution.
-
Open the reactor and separate the liquid product from the solid catalyst by filtration.
-
Analyze the liquid product using gas chromatography (GC) to determine the conversion of isobutylene and the selectivity to MTBE[9][10].
-
Protocol 2: Synthesis of MTBE in a Fixed-Bed Flow Reactor
This protocol is suitable for continuous synthesis and for studying catalyst performance over time.
Materials and Equipment:
-
Stainless steel tubular reactor
-
High-performance liquid chromatography (HPLC) pump for liquid feed
-
Mass flow controller for gaseous feed (if isobutylene is in gas phase)
-
Furnace with temperature controller for heating the reactor
-
Back-pressure regulator to control system pressure
-
Gas-liquid separator
-
Condenser
-
Acidic catalyst (e.g., Amberlyst-15 pellets)
-
Methanol and Isobutylene
Procedure:
-
Catalyst Packing: Pack a known weight of the pelletized acidic catalyst into the tubular reactor, securing it with quartz wool plugs at both ends.
-
System Setup: Assemble the reactor within the furnace and connect the feed lines, back-pressure regulator, and product collection system.
-
System Purge: Pressurize the system with an inert gas (e.g., nitrogen) to check for leaks and then purge the system.
-
Reaction Initiation:
-
Heat the reactor to the desired reaction temperature (e.g., 80°C).
-
Set the back-pressure regulator to the target pressure (e.g., 20 bar).
-
Start the flow of methanol through the reactor using the HPLC pump at a predetermined flow rate.
-
Once the system is stable, introduce the isobutylene feed at the desired flow rate to achieve the target molar ratio.
-
-
Steady-State Operation: Allow the reaction to run for a period to reach a steady state. Collect liquid samples periodically from the gas-liquid separator.
-
Product Analysis: Analyze the collected samples using gas chromatography (GC) to determine the concentrations of reactants and products, from which conversion and selectivity can be calculated[9].
Visualizations
Experimental Workflow for MTBE Synthesis
The following diagram illustrates the general workflow for the synthesis and analysis of MTBE in a laboratory setting.
Caption: Workflow for MTBE Synthesis and Analysis.
Reaction Pathway for MTBE Synthesis
This diagram shows the acid-catalyzed reaction between isobutylene and methanol to form MTBE.
Caption: Acid-Catalyzed MTBE Synthesis Pathway.
References
- 1. US6500992B1 - Synthesis of methyl tertiary butyl ether from methanol and isobutene using aluminum-fluoride-modified zeolite catalysts - Google Patents [patents.google.com]
- 2. PRODUCTION OF METHYL TERTIARY BUTYL ETHER (MTBE) | PDF [slideshare.net]
- 3. scribd.com [scribd.com]
- 4. cbe.statler.wvu.edu [cbe.statler.wvu.edu]
- 5. gneechemical.com [gneechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 8. sinocata.com [sinocata.com]
- 9. store.astm.org [store.astm.org]
- 10. kelid1.ir [kelid1.ir]
Application of Tert-Butyl Groups in Drug Synthesis: Detailed Application Notes and Protocols
The tert-butyl group, a sterically demanding and lipophilic moiety, plays a multifaceted role in drug design and synthesis. Its strategic incorporation into drug candidates can significantly influence their pharmacological profile, including potency, selectivity, metabolic stability, and pharmacokinetic properties. This document provides detailed application notes, experimental protocols, and comparative data for researchers, scientists, and drug development professionals on the utilization of tert-butyl groups in medicinal chemistry.
Introduction: The Versatility of the Tert-Butyl Group
The unique size and electronic properties of the tert-butyl group make it a valuable tool in drug discovery. Its primary applications can be categorized as follows:
-
Steric Shielding: The bulkiness of the tert-butyl group can act as a "steric shield," protecting susceptible functional groups from enzymatic degradation, thereby enhancing metabolic stability and prolonging the drug's half-life.[1][2] It can also be used to block unwanted side reactions during synthesis.
-
Modulation of Receptor Binding: By introducing steric bulk, the tert-butyl group can enforce a specific conformation of the drug molecule, leading to increased binding affinity and selectivity for the target receptor.[3] This can translate to higher potency and reduced off-target effects.
-
Improving Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can enhance a drug's ability to cross cell membranes, potentially improving oral bioavailability.[4] However, this increased lipophilicity can also lead to higher metabolic clearance, a trade-off that medicinal chemists must carefully consider.[5]
-
Protecting Group in Synthesis: The tert-butyl group is widely used as a protecting group for various functional groups, such as alcohols, carboxylic acids, and amines, due to its stability under a range of reaction conditions and its relatively straightforward removal.[6]
Case Studies: Tert-Butyl Groups in Marketed Drugs
The following sections detail the application of tert-butyl groups in the synthesis and mechanism of action of three well-established drugs: Bosentan, Nelfinavir, and Finasteride.
Bosentan: Dual Endothelin Receptor Antagonist
Bosentan is an oral dual endothelin (ET) receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[7] The p-tert-butylphenyl sulfonamide moiety is a key structural feature of the molecule.
Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (ET-1) to both ETA and ETB receptors on vascular endothelial and smooth muscle cells. This dual antagonism prevents ET-1-mediated vasoconstriction and smooth muscle cell proliferation, leading to vasodilation and a reduction in pulmonary vascular resistance.
The synthesis of Bosentan involves the coupling of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide with ethylene glycol.[7][8]
Protocol for the Synthesis of 4-tert-Butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide:
-
Materials: 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine, 4-(tert-butyl)benzenesulfonamide, Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a stirred solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine (1.0 eq) and 4-(tert-butyl)benzenesulfonamide (1.1 eq) in DMSO, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-110 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to afford the desired product.
-
Nelfinavir: HIV Protease Inhibitor
Nelfinavir is an antiretroviral drug used in the treatment of human immunodeficiency virus (HIV) infection.[9] The N-tert-butyl-decahydroisoquinoline-3-carboxamide moiety is crucial for its activity.
Nelfinavir is a competitive inhibitor of the HIV-1 protease. By binding to the active site of the protease, it prevents the cleavage of the viral Gag-Pol polyprotein precursors into mature, functional proteins. This results in the production of immature, non-infectious viral particles.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding Affinity of Synthetic Cannabinoids to Human Serum Albumin: Site Characterization and Interaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. medkoo.com [medkoo.com]
- 8. jocpr.com [jocpr.com]
- 9. Asymmetric synthesis of the potent HIV-protease inhibitor, nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of tert-Butyl Methyl Terephthalate in Material Science Research
Introduction
Tert-Butyl methyl terephthalate is an aromatic dicarboxylic acid ester that holds potential as a monomer for the synthesis of advanced polyester materials. Its asymmetrical structure, featuring both a methyl and a bulky tert-butyl ester group, can be leveraged to modify the properties of polyesters, such as solubility, thermal characteristics, and processability. The tert-butyl group, in particular, can introduce steric hindrance that disrupts polymer chain packing, leading to materials with unique characteristics compared to conventional polyesters derived from terephthalic acid or dimethyl terephthalate.
This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this compound in the synthesis of novel polymers. The methodologies described are based on established principles of polyester chemistry, drawing parallels from the synthesis of structurally related polymers containing tert-butyl functionalities.
Application Notes
1. Synthesis of High-Performance Copolyesters
This compound can be employed as a comonomer in the synthesis of copolyesters to tailor their physical and thermal properties. The incorporation of the bulky tert-butyl group can disrupt the crystallinity of the resulting polymer, leading to materials with enhanced solubility and potentially lower melting points, which can be advantageous for melt processing.
-
Modification of Thermal Properties: The introduction of tert-butyl groups into a polyester backbone, such as in poly(1,4-phenylene terephthalate), has been shown to influence the melting temperature and crystallinity of the resulting copolymers.[1] By adjusting the molar ratio of this compound to other terephthalate monomers, researchers can systematically tune the thermal properties of the final material.
-
Enhanced Solubility: The presence of bulky substituents like tert-butyl groups can increase the solubility of aromatic polyesters in common organic solvents. This improved solubility facilitates characterization by techniques such as solution viscometry and nuclear magnetic resonance (NMR) spectroscopy and opens up possibilities for solution-based processing methods.[2]
-
Melt Processability: Copolyesters containing tert-butyl substituted units have demonstrated melt-processability within certain compositional ranges.[1] This suggests that this compound can be a valuable comonomer for developing thermotropic liquid crystalline polyesters that can be processed in their molten state.
2. Precursor for Functional Polyesters via Thermolysis
The tert-butyl ester group can serve as a thermally labile protecting group. Upon heating, it can be selectively removed to generate a carboxylic acid group along the polymer backbone. This in-situ generation of functional groups can be exploited for various applications:
-
Cross-linking: The carboxylic acid groups formed after thermolysis can act as sites for cross-linking, leading to the formation of thermosetting materials with improved mechanical and thermal stability.
-
Adhesion Promotion: The presence of carboxylic acid functionalities can enhance the adhesion of the polyester to various substrates, making it suitable for coating and adhesive applications.
-
Post-polymerization Modification: The generated carboxylic acid groups provide reactive handles for further chemical modification of the polymer, allowing for the introduction of other functional moieties.
Experimental Protocols
Protocol 1: Synthesis of a Copolyester via Melt Polycondensation
This protocol describes a general procedure for the synthesis of a copolyester using this compound and a diol, such as 1,4-butanediol, via a two-stage melt polycondensation process. This method is adapted from established procedures for similar terephthalate-based polyesters.
Materials:
-
This compound
-
1,4-Butanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
-
High-purity nitrogen or argon gas
Procedure:
Stage 1: Transesterification
-
Charge the reaction vessel (a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser) with this compound, 1,4-butanediol (in a molar excess, e.g., 1.5:1 diol to diester ratio), and the antioxidant.
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen.
-
Heat the mixture to approximately 150-180 °C under a slow nitrogen stream to melt the reactants and initiate the transesterification reaction.
-
Once the mixture is molten and homogenous, add the catalyst (e.g., 50-100 ppm of Ti(OBu)₄).
-
Gradually increase the temperature to 200-220 °C while stirring. Methanol will be evolved as a byproduct and should be collected in the distillation receiver.
-
Continue the reaction until approximately 80-90% of the theoretical amount of methanol has been collected. This stage typically takes 2-4 hours.
Stage 2: Polycondensation
-
Gradually reduce the pressure in the reactor to below 1 mbar over a period of 30-60 minutes.
-
Simultaneously, increase the temperature to 240-260 °C.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase significantly as the polymerization proceeds. The stirring torque can be monitored to follow the progress of the reaction.
-
The reaction is typically continued for 2-4 hours, or until the desired melt viscosity is achieved.
-
Once the desired degree of polymerization is reached, stop the reaction by cooling the reactor under nitrogen.
-
The resulting polymer can be extruded from the reactor and pelletized for further characterization and processing.
Characterization:
-
Molecular Weight: Determined by gel permeation chromatography (GPC) or solution viscometry.
-
Thermal Properties: Analyzed using differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), and thermogravimetric analysis (TGA) to assess thermal stability.
-
Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Data Presentation
The following tables summarize typical properties of copolyesters containing tert-butyl substituted aromatic units, which can serve as a reference for what might be expected when using this compound as a comonomer.
Table 1: Thermal Properties of Poly(1,4-phenylene terephthalate-co-t-butyl-1,4-phenylene terephthalate)s [1]
| Mol% of t-Butyl Substituted Units | Melting Temperature (Tm) (°C) |
| 0 | >500 |
| 10 | 485 |
| 20 | 440 |
| 40 | 380 |
| 50 | 365 |
| 80 | 420 |
| 100 | 445 |
Table 2: Inherent Viscosity of Poly(1,4-phenylene terephthalate-co-t-butyl-1,4-phenylene terephthalate)s [1]
| Mol% of t-Butyl Substituted Units | Inherent Viscosity (dL/g) |
| 0 | Insoluble |
| 10 | 1.2 |
| 20 | 1.5 |
| 40 | 1.8 |
| 50 | 2.0 |
| 80 | 1.6 |
| 100 | 1.1 |
Note: Inherent viscosity was measured in a mixture of p-chlorophenol and 1,1,2,2-tetrachloroethane.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of Polybutylene Terephthalate (PBT) from Terephthalic Acid
Introduction
Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic engineering polymer belonging to the polyester family. It exhibits excellent mechanical strength, electrical insulation properties, dimensional stability, and resistance to heat and chemicals.[1][2] These properties make PBT a material of choice in various industries, including automotive, electronics, and consumer goods.[1][3] PBT is synthesized through the polycondensation of 1,4-butanediol (BDO) with either terephthalic acid (TPA) or dimethyl terephthalate (DMT).[1][2] The direct esterification route using TPA is increasingly common, particularly in Asia, due to its economic advantages and integration with upstream TPA production.[1] This document provides detailed protocols for the synthesis of PBT from TPA and BDO, targeting researchers, scientists, and professionals in drug development who may utilize this polymer for various applications.
The synthesis of PBT from TPA is a two-stage process:
-
Esterification: Terephthalic acid reacts with an excess of 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate (BHBT) and its oligomers, with water as a by-product.[4][5] This stage is typically carried out at elevated temperatures and under ambient or slightly reduced pressure.[4][6]
-
Polycondensation: The resulting BHBT oligomers undergo a polycondensation reaction at higher temperatures and under high vacuum to increase the molecular weight, forming the final PBT polymer.[1][5] Excess 1,4-butanediol is removed during this stage.
A critical aspect of PBT synthesis is the management of side reactions, primarily the formation of tetrahydrofuran (THF) from the dehydration of 1,4-butanediol, which is catalyzed by the acidic nature of TPA.[7][8] Careful control of reaction conditions and catalyst selection is crucial to minimize THF formation and ensure a high-quality polymer.[7][9]
Experimental Protocols
The following protocols are generalized procedures for the laboratory-scale synthesis of PBT from TPA. The specific parameters can be adjusted based on the desired polymer properties and available equipment.
Protocol 1: Batch Synthesis of PBT
This protocol describes a standard batch process for PBT synthesis in a laboratory setting.
Materials:
-
Terephthalic acid (TPA)
-
1,4-butanediol (BDO)
-
Catalyst: e.g., Tetrabutyl titanate (TBT) or a combination of titanium and tin compounds.[6][9]
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, heating mantle, condenser, and vacuum connection.
-
Temperature controller
-
Vacuum pump
Procedure:
-
Charging the Reactor: Charge the reactor with terephthalic acid and 1,4-butanediol. The molar ratio of BDO to TPA is typically in the range of 1.05:1 to 2:1.[4] An excess of BDO is used to drive the esterification reaction to completion.
-
Catalyst Addition: Add the esterification catalyst. Organotitanium compounds like tetrabutyl titanate are commonly used.[6]
-
Esterification Stage:
-
Start stirring and purge the reactor with an inert gas, such as nitrogen.
-
Heat the reaction mixture to a temperature between 180°C and 240°C.[6][10]
-
Water will be formed as a by-product and should be continuously removed and collected.
-
This stage is typically continued until the reaction mixture becomes clear, indicating the consumption of TPA, which can take several hours.[5]
-
-
Polycondensation Stage:
-
Gradually apply a vacuum to the system, reducing the pressure to below 1 mmHg.
-
The polycondensation reaction proceeds with the removal of excess 1,4-butanediol.
-
Continue the reaction under high vacuum until the desired melt viscosity (indicative of molecular weight) is achieved. This can take an additional 2-4 hours.
-
Product Recovery:
-
Cool the reactor under an inert atmosphere.
-
The resulting PBT polymer can be extruded from the reactor and pelletized.
-
Data Presentation
The following tables summarize typical reaction conditions and resulting polymer properties for the synthesis of PBT from TPA.
Table 1: Typical Reaction Conditions for PBT Synthesis
| Parameter | Esterification Stage | Polycondensation Stage | Reference(s) |
| Temperature | 180 - 240 °C | 240 - 260 °C | [4][6][10] |
| Pressure | Atmospheric / Reduced (e.g., 500 mmHg) | High Vacuum (< 1 mmHg) | [4][6] |
| BDO:TPA Molar Ratio | 1.05:1 to 2:1 | - | [4][6] |
| Catalyst | Titanium compounds (e.g., TBT), Tin compounds | Same as esterification or additional polycondensation catalyst | [6][9] |
| Reaction Time | 2 - 5 hours | 2 - 4 hours | [6] |
Table 2: Typical Properties of PBT
| Property | Value | Reference(s) |
| Melting Point | 223 - 230 °C | [3][4] |
| Glass Transition Temperature | 40 - 50 °C | [4] |
| Density (at 23 °C) | 1.310 g/cm³ | [4] |
| Intrinsic Viscosity | 0.7 - 1.3 dL/g | [11] |
| Water Absorption (24h) | 0.06 wt% | [4] |
Visualizations
Figure 1: Experimental workflow for the synthesis of PBT from TPA.
Figure 2: Chemical reaction pathway for PBT synthesis from TPA.
References
- 1. Understanding the Production Process of Polybutylene Terephthalate (PBT) [chemanalyst.com]
- 2. specialchem.com [specialchem.com]
- 3. Polybutylene terephthalate - Wikipedia [en.wikipedia.org]
- 4. api.pageplace.de [api.pageplace.de]
- 5. EP0046670A1 - Process for the preparation of polybutylene terephthalate - Google Patents [patents.google.com]
- 6. US4656241A - Method for producing polybutylene terephthalate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US5900474A - Catalyst composition for production of polybutylene terephthalate via direct esterification process - Google Patents [patents.google.com]
- 10. CN109666131A - The preparation method of polybutylene terephthalate (PBT) resin - Google Patents [patents.google.com]
- 11. m-chemical.co.jp [m-chemical.co.jp]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chromatographic analysis of ether compounds. It is designed to assist researchers, scientists, and drug development professionals in selecting appropriate analytical methods, preparing samples, and quantifying ether-related substances in various matrices. The protocols cover a range of chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), with a focus on applications such as residual solvent analysis, impurity profiling, and environmental monitoring.
Introduction to Chromatographic Analysis of Ethers
Ether compounds are prevalent in the pharmaceutical and chemical industries, serving as solvents, intermediates, and active pharmaceutical ingredients. Their analysis is crucial for quality control, safety assessment, and regulatory compliance. Due to the diverse chemical properties of ethers, a variety of chromatographic techniques are employed for their separation and quantification.
Gas chromatography is often the method of choice for volatile ethers, such as diethyl ether and methyl tert-butyl ether (MTBE), frequently utilizing headspace sampling for residual solvent analysis.[1][2] High-performance liquid chromatography is suitable for less volatile or thermally labile ether compounds, including polyether compounds like polyethylene glycols (PEGs).[1][3] Thin-layer chromatography serves as a rapid, cost-effective tool for qualitative and semi-quantitative analysis, particularly in reaction monitoring and purity assessment.[4]
Analytical Standards
The accuracy of chromatographic analysis relies heavily on the use of high-quality analytical standards. These reference materials are used for instrument calibration, method validation, and analyte identification and quantification.[5] Certified reference materials for various ether compounds, including those specified in the United States Pharmacopeia (USP), are commercially available from several suppliers. For instance, analytical standards for diethyl ether with a purity of ≥99.9% (GC) are available.[6][7] When analyzing for residual solvents, pre-made mixtures of standards, such as those for USP <467> Class 1 and Class 2, can be procured to streamline the analytical workflow.[8]
Gas Chromatography (GC) Protocols
GC is a powerful technique for the analysis of volatile and semi-volatile ether compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), it provides excellent sensitivity and selectivity.[4][9] Headspace sampling is a common technique for the analysis of residual solvents in pharmaceutical products, as it minimizes matrix effects.[10]
Protocol for Residual Ether Analysis in Pharmaceuticals by Headspace GC-FID (USP <467> Method)
This protocol is designed for the quantification of residual ether solvents in active pharmaceutical ingredients (APIs) and drug products, adhering to the guidelines of USP <467>.[8][11]
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.
-
Capillary column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane (G43 phase), 30 m x 0.32 mm, 1.8 µm film thickness.[10]
Reagents:
-
Dimethyl sulfoxide (DMSO), GC grade
-
Deionized water
-
Analytical standards of ether compounds (e.g., diethyl ether, isopropyl ether) and other residual solvents.
Standard Preparation:
-
Prepare a stock solution of the ether standards in DMSO.
-
Further dilute the stock solution with a mixture of DMSO and water to achieve the desired concentrations as specified in USP <467>.[8]
Sample Preparation (for water-soluble articles):
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water to the vial.
-
Seal the vial immediately with a crimper.
GC-Headspace Conditions:
| Parameter | Value |
| Headspace | |
| Oven Temperature | 80 °C |
| Needle Temperature | 90 °C |
| Transfer Line Temp. | 105 °C |
| Equilibration Time | 45 min |
| Injection Volume | 1 mL |
| GC | |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Split Ratio | 1:5 |
| Oven Program | 40 °C (hold 20 min), ramp to 240 °C at 10 °C/min, hold 20 min |
| Detector | FID |
| Detector Temp. | 250 °C |
Quantitative Data Summary for Selected Ethers (GC-FID):
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| Diethyl Ether | 2.5 - 12.5 | 0.1 | 2.5 |
| Tetrahydrofuran | 50 - 150 | - | - |
| Petroleum Ether | 0.41 - 1509.00 | 0.12 | 0.41 |
Data compiled from multiple sources, specific values may vary based on instrumentation and exact method parameters.[2][12][13]
Protocol for Methyl tert-Butyl Ether (MTBE) in Water by Headspace GC-MS
This protocol is suitable for the trace-level determination of MTBE, a common gasoline additive and environmental contaminant, in water samples.[3][14]
Instrumentation:
-
Gas chromatograph with a mass spectrometer (MS) detector and a headspace autosampler with a solid-phase microextraction (SPME) fiber (e.g., Carboxen/PDMS).
Reagents:
-
Analytical grade MTBE standard
-
Sodium chloride (NaCl)
Sample Preparation:
-
Place 4 mL of the water sample into a 10 mL headspace vial.
-
Add NaCl to a final concentration of 10% (w/w).
-
Seal the vial.
GC-SPME-MS Conditions:
| Parameter | Value |
| SPME | |
| Extraction Temp. | 35 °C |
| Extraction Time | 30 min |
| Desorption Temp. | 250 °C |
| Desorption Time | 1 min |
| GC | |
| Inlet Temperature | 250 °C |
| Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm |
| Oven Program | 40 °C (hold 5 min), ramp to 200 °C at 10 °C/min |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 35-200 |
Quantitative Data Summary for MTBE (GC-MS):
| Parameter | Value |
| Linearity Range | 0.3 - 80 µg/L |
| Limit of Detection (LOD) | 0.03 µg/L |
| Limit of Quantitation (LOQ) | 0.3 µg/L |
Data from a specific study and may vary.[3]
High-Performance Liquid Chromatography (HPLC) Protocols
HPLC is a versatile technique for the analysis of a wide range of ether compounds, especially those that are non-volatile or thermally sensitive. Detection methods such as UV, Refractive Index (RI), and Evaporative Light Scattering (ELSD) are commonly used.
Protocol for Polyethylene Glycol (PEG) Analysis by HPLC-ELSD
This protocol is applicable for the separation and quantification of polyethylene glycols, a class of polyether compounds widely used in pharmaceutical formulations.[1][5]
Instrumentation:
-
HPLC system with a gradient pump and an Evaporative Light Scattering Detector (ELSD).
-
Column: Reversed-phase C18 or a specialized polymer-based column (e.g., PLRP-S).[1]
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
PEG standards of various molecular weights.
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-30% B over 12 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| ELSD | |
| Nebulizer Temp. | 50 °C |
| Evaporator Temp. | 70 °C |
| Gas Flow Rate | 1.6 SLM |
Quantitative Data Summary for PEGs (HPLC-ELSD):
| Compound | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| PEG 2000 | - | 7.47 - 16.24 | 22.40 - 75 |
| PEG 6000 | - | 7.47 - 16.24 | 22.40 - 75 |
Data is indicative and depends on the specific PEG and matrix.[3]
Thin-Layer Chromatography (TLC) Protocols
TLC is a simple, rapid, and inexpensive method for the qualitative and semi-quantitative analysis of ether compounds. It is particularly useful for monitoring reaction progress and for initial purity assessments.[15][16]
Protocol for General TLC Analysis of Ether Compounds
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., hexane:diethyl ether)
-
Visualization method (UV lamp, iodine chamber, or staining reagent)
Procedure:
-
Prepare the developing chamber by adding the chosen solvent system to a depth of about 0.5 cm and placing a piece of filter paper to saturate the atmosphere.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the separated spots using a UV lamp or other appropriate method.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[17]
Common TLC Solvent Systems for Ethers:
| Compound Polarity | Suggested Solvent System |
| Non-polar ethers | Hexane:Diethyl Ether (e.g., 9:1 or 4:1 v/v) |
| Moderately polar ethers | Hexane:Ethyl Acetate (e.g., 4:1 or 1:1 v/v) |
| Polar ethers | Dichloromethane:Methanol (e.g., 9:1 v/v) |
Solvent ratios should be optimized based on the specific compounds being analyzed.[4]
Visualizations
The following diagrams illustrate key workflows and concepts in the chromatographic analysis of ether compounds.
Caption: Chromatographic method selection for ether analysis.
Caption: Workflow for GC-Headspace analysis of residual ethers.
Caption: Decision tree for genotoxic impurity assessment.[17]
Caption: Metabolic pathway of dimethyl ether.
References
- 1. agilent.com [agilent.com]
- 2. Determination of Polybrominated Diphenyl Ethers in Water Samples Using Effervescent-Assisted Dispersive Liquid-Liquid Icroextraction with Solidification of the Aqueous Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Diethyl ether - Wikipedia [en.wikipedia.org]
- 11. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 12. agilent.com [agilent.com]
- 13. Diethyl Ether | (C2H5)2O | CID 3283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Dimethyl ether Degradation Pathway [eawag-bbd.ethz.ch]
The Role of Tert-Butylated Phenols as Antioxidants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the role of tert-butylated phenols as antioxidants. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction
Tert-butylated phenols are a class of synthetic phenolic compounds widely utilized for their potent antioxidant properties. Their chemical structure, characterized by a hydroxyl group attached to a benzene ring and one or more bulky tert-butyl groups, allows them to effectively scavenge free radicals and inhibit oxidative processes. This antioxidant activity is crucial in preventing the degradation of various materials and has significant implications for human health, as oxidative stress is implicated in numerous disease pathologies. These compounds are extensively used as preservatives in food, cosmetics, and pharmaceuticals to prevent oxidative spoilage. In the context of drug development, their ability to mitigate oxidative damage is being explored for therapeutic interventions in a range of diseases, including cardiovascular and neurodegenerative disorders.
The primary mechanism of action involves the phenolic hydroxyl group donating a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The presence of the tert-butyl group(s) provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new radical chains. This structural feature is key to their high efficacy as primary antioxidants.
Mechanism of Action: Free Radical Scavenging
Tert-butylated phenols primarily act as chain-breaking antioxidants. The phenolic hydroxyl (-OH) group can donate a hydrogen atom to a lipid peroxyl radical (LOO•), a key intermediate in lipid peroxidation. This process neutralizes the radical and terminates the chain reaction. The resulting phenoxy radical is relatively stable due to the delocalization of the unpaired electron around the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups, which prevents it from initiating further oxidation.
Signaling Pathway: Activation of the Nrf2-ARE Pathway
Beyond direct radical scavenging, certain tert-butylated phenols, such as tert-butylhydroquinone (TBHQ), can activate the Keap1-Nrf2 antioxidant response element (ARE) signaling pathway.[1][2][3] This pathway is a critical cellular defense mechanism against oxidative stress.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[[“]][5] Electrophiles and reactive oxygen species, including some phenolic antioxidants, can modify cysteine residues on Keap1.[[“]] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[[“]] Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[2][3] This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes.[2][6]
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijmrhs.com [ijmrhs.com]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Incorporation of Monomers in Polyester Formulations for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of common monomers into polyester formulations, with a particular focus on applications in drug development and controlled release systems. Detailed protocols for polyester synthesis via ring-opening polymerization and polycondensation, along with key characterization techniques, are provided to guide researchers in the lab.
Introduction to Polyester Formulations
Aliphatic polyesters are a cornerstone of biodegradable and biocompatible polymers used in the pharmaceutical and medical device industries.[1] Their prevalence is due to their hydrolyzable ester bonds, which allow them to break down into non-toxic byproducts that can be eliminated by the body.[2][3] The ability to tailor the physicochemical properties of polyesters by carefully selecting monomers and polymerization conditions makes them ideal for a wide range of applications, including drug delivery, tissue engineering scaffolds, and resorbable sutures.[1][4][5]
The most common biodegradable polyesters used in drug delivery include poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(lactic-co-glycolic acid) (PLGA), and poly(ε-caprolactone) (PCL). The properties of these polymers, such as their degradation rate, drug release kinetics, and mechanical strength, can be precisely controlled by the choice of monomer, the copolymer composition, and the polymer's molecular weight.[1][5]
Common Monomers for Polyester Synthesis
The selection of monomers is a critical step in designing a polyester with the desired properties for a specific application. The following table summarizes some of the most frequently used monomers in the synthesis of biodegradable polyesters for drug delivery.
| Monomer | Type | Common Polymer(s) | Key Properties Influenced |
| L-Lactide | Cyclic Di-ester | Poly(L-lactic acid) (PLLA) | Semicrystalline, slow degradation |
| D,L-Lactide | Cyclic Di-ester | Poly(D,L-lactic acid) (PDLLA) | Amorphous, faster degradation than PLLA |
| Glycolide | Cyclic Di-ester | Poly(glycolic acid) (PGA) | Highly crystalline, relatively fast degradation |
| ε-Caprolactone | Cyclic Ester | Poly(ε-caprolactone) (PCL) | Semicrystalline, very slow degradation, high flexibility |
| Adipic Acid | Diacid | Poly(alkylene adipate)s | Increases flexibility and hydrophilicity |
| Sebacic Acid | Diacid | Poly(alkylene sebacate)s | Increases flexibility and hydrophobicity |
| 1,4-Butanediol | Diol | Used with diacids | Influences crystallinity and mechanical properties |
| Ethylene Glycol | Diol | Used with diacids | Influences crystallinity and mechanical properties |
Polyester Synthesis Methodologies
There are two primary methods for synthesizing aliphatic polyesters: ring-opening polymerization (ROP) of cyclic esters and polycondensation of diacids and diols.[6][7]
Ring-Opening Polymerization (ROP)
ROP is the preferred method for producing high molecular weight polyesters from cyclic monomers like lactide, glycolide, and caprolactone.[8] This method offers excellent control over the polymer's molecular weight and end-group functionality. A variety of catalysts can be used for ROP, with tin(II) octoate (Sn(Oct)₂) being one of the most common due to its high efficiency and low toxicity.[8][9]
Experimental Workflow for Ring-Opening Polymerization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyesters and Polyester Nano- and Microcarriers for Drug Delivery [mdpi.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Synthesis of poly(L-lactide) and polyglycolide by ring-opening polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20.210.105.67 [20.210.105.67]
Application Notes and Protocols: Terephthalate Esters in Plasticizer Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of terephthalate esters as plasticizers, including their synthesis, performance evaluation, and toxicological considerations. The protocols detailed below are intended to serve as a guide for the formulation and characterization of plasticized materials for a variety of applications, from industrial materials to materials used in drug delivery systems.
Introduction to Terephthalate Plasticizers
Terephthalate esters, such as Di-2-ethylhexyl terephthalate (DEHTP or DOTP), are widely used as non-phthalate plasticizers.[1][2] They are isomers of ortho-phthalates, with the ester groups in the para- position on the benzene ring. This structural difference contributes to a more favorable toxicological profile compared to some traditional ortho-phthalate plasticizers. Terephthalates are valued for their excellent compatibility with various polymers, good thermal stability, and low volatility.[3][4] Their applications are diverse, spanning from flexible packaging and automotive interiors to construction materials and medical devices.[3][5] The growing demand for safer, phthalate-free alternatives has driven the expansion of the terephthalate plasticizer market.[5][6]
Synthesis of Terephthalate Esters
Terephthalate esters are typically synthesized through the esterification of terephthalic acid (TPA) or the transesterification of dimethyl terephthalate (DMT) with an appropriate alcohol.[7][8] An increasingly common and sustainable approach involves the chemical recycling of waste polyethylene terephthalate (PET) through glycolysis or alcoholysis.[9][10]
Protocol: Synthesis of Dioctyl Terephthalate (DOTP) from Waste PET
This protocol describes a two-step process involving the glycolysis of PET followed by esterification with 2-ethylhexanol.
Experimental Workflow:
Caption: Workflow for the synthesis of DOTP from waste PET.
Materials:
-
Waste PET flakes (post-consumer, cleaned and dried)
-
Ethylene glycol (EG)
-
2-Ethylhexanol (2-EH)
-
Zinc acetate (catalyst for glycolysis)
-
Tetrabutyl titanate (TBT, catalyst for esterification)
-
Sodium carbonate solution (for neutralization)
-
Deionized water
Procedure:
-
Glycolysis:
-
Charge a reactor with waste PET flakes, ethylene glycol (in a molar excess), and zinc acetate (0.5% by weight of PET).
-
Heat the mixture to 190-240°C under a nitrogen atmosphere with continuous stirring.
-
The reaction progress can be monitored by the dissolution of PET flakes. The primary product is bis(2-hydroxyethyl) terephthalate (BHET).[9]
-
-
Esterification:
-
To the BHET mixture, add 2-ethylhexanol (in molar excess relative to BHET) and tetrabutyl titanate (0.1% by weight of BHET).
-
Increase the temperature to 210-230°C and remove the water and excess ethylene glycol formed during the reaction via distillation.
-
The reaction is driven to completion by the continuous removal of byproducts.
-
-
Purification:
-
Cool the reaction mixture and neutralize the acidic catalysts with a sodium carbonate solution.
-
Wash the organic layer sequentially with deionized water to remove residual salts and glycols.
-
Perform vacuum distillation to remove excess 2-ethylhexanol and other volatile impurities, yielding purified DOTP.
-
Performance Evaluation of Terephthalate Plasticizers in PVC
The efficiency and performance of a plasticizer are critical for the properties of the final polymer product.[11] The following protocols outline key experiments for evaluating terephthalate plasticizers in a Polyvinyl Chloride (PVC) matrix.
Protocol: Preparation of Plasticized PVC Sheets
Materials:
-
PVC resin (e.g., K-value 67)
-
Terephthalate plasticizer (e.g., synthesized DOTP)
-
Thermal stabilizer (e.g., a mixed metal stabilizer)
-
Stearic acid (lubricant)
Procedure:
-
Compounding:
-
In a two-roll mill or a laboratory internal mixer, blend 100 parts per hundred of resin (phr) of PVC with a specified amount of the plasticizer (e.g., 50 phr), 2 phr of thermal stabilizer, and 0.5 phr of stearic acid.
-
Mill the compound at a temperature of 160-170°C until a homogeneous sheet is formed.
-
-
Molding:
-
Cut the milled sheets into appropriate sizes for the press mold.
-
Preheat the hydraulic press to 170-180°C.
-
Place the PVC compound into the mold and press at a pressure of 10-15 MPa for a specified time (e.g., 5-10 minutes) to form sheets of a desired thickness (e.g., 1 mm).
-
Cool the mold under pressure to maintain the sheet's integrity.
-
Protocol: Mechanical Properties Testing
Mechanical properties are evaluated to determine the plasticizer's efficiency in imparting flexibility and strength.[11]
Experimental Workflow:
Caption: Workflow for mechanical properties testing of plasticized PVC.
Procedure:
-
Specimen Preparation:
-
Cut dumbbell-shaped specimens from the molded PVC sheets according to ASTM D638 standards.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
-
Tensile Testing:
-
Conduct tensile tests using a universal testing machine at a specified crosshead speed (e.g., 20 mm/min).
-
Record the force and elongation until the specimen fractures.
-
Calculate the tensile strength, elongation at break, and 100% modulus from the resulting stress-strain curve.
-
Protocol: Thermal Stability and Volatility
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the plasticized PVC in a TGA instrument.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Determine the onset temperature of decomposition (Td) and the temperature of maximum weight loss rate, which indicate the thermal stability of the material.[12]
-
-
Volatility Test:
-
Cut circular samples of the plasticized PVC sheet and weigh them accurately.
-
Place the samples in an oven at a specified temperature (e.g., 100°C) for a set period (e.g., 24 hours or 7 days).[4]
-
After the specified time, remove the samples, allow them to cool to room temperature in a desiccator, and reweigh.
-
Calculate the percentage of weight loss, which corresponds to the volatility of the plasticizer.
-
Protocol: Migration Resistance
Procedure:
-
Solvent Extraction:
-
Weigh pre-cut samples of the plasticized PVC.
-
Immerse the samples in a solvent (e.g., hexane for non-polar extraction or ethanol for polar extraction) at a controlled temperature for a specified duration.
-
Remove the samples, gently wipe off excess solvent, and dry them in a vacuum oven until a constant weight is achieved.
-
Calculate the percentage of weight loss, which indicates the amount of plasticizer that has migrated into the solvent.
-
Quantitative Data Summary
The following tables summarize typical performance data for terephthalate plasticizers in comparison to other common plasticizers.
Table 1: Mechanical Properties of Plasticized PVC (50 phr Plasticizer)
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) |
| DOTP | 18 - 22 | 350 - 400 | 8 - 10 |
| DINP | 19 - 23 | 340 - 380 | 9 - 11 |
| DOP | 20 - 24 | 330 - 370 | 10 - 12 |
Data compiled from typical industry ranges. Actual values may vary based on specific formulations and processing conditions.
Table 2: Durability and Performance Characteristics
| Property | DOTP | DINP | DOP |
| Volatility (Weight Loss %) | Low | Medium | High |
| Migration Resistance (Hexane) | High | Medium | Low |
| Low-Temperature Flexibility | Good | Good | Excellent |
| Thermal Stability | Excellent | Good | Good |
Comparative performance is generally observed in the literature.[4]
Toxicological Profile and Signaling Pathways
Terephthalic acid (TPA), the parent compound of terephthalate esters, has been studied for its toxicological effects. The primary mode of action observed in animal studies, particularly in rats, involves urinary acidosis and the formation of bladder calculi at high doses, which can lead to hyperplasia.[1][2] However, a threshold for these effects has been identified.[1][2] Di-2-ethylhexyl terephthalate (DEHT), a common terephthalate plasticizer, has shown general toxicity unrelated to calculi formation in chronic exposure studies.[1][2] Oral reference doses (RfDs) have been established for TPA, DMT, and DEHT, providing guidance for safe exposure levels.[1][2]
For professionals in drug development, it is crucial to consider the potential for leachables and extractables from any plasticized material used in drug storage or delivery systems. While terephthalates are generally considered safer alternatives to some ortho-phthalates, comprehensive migration studies and toxicological risk assessments are essential for any specific application.
Logical Relationship of TPA Toxicity:
Caption: Postulated mechanism of TPA-induced bladder toxicity in rats.[1][2]
References
- 1. Toxicological review and oral risk assessment of terephthalic acid (TPA) and its esters: A category approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archivemarketresearch.com [archivemarketresearch.com]
- 4. perstorp.com [perstorp.com]
- 5. datainsightsmarket.com [datainsightsmarket.com]
- 6. Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 8. CN102603532A - Method for preparing plasticizer terephthalate by alcoholysis of waste polyester PET - Google Patents [patents.google.com]
- 9. Synthesis of Bis(isodecyl Terephthalate) from Waste Poly(ethylene Terephthalate) Catalyzed by Lewis Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 12. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl Methyl Terephthalate
Welcome to the technical support center for the synthesis of tert-Butyl methyl terephthalate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Ensure the acid or base catalyst is fresh and has been stored under appropriate conditions (e.g., desiccated). Consider using a different catalyst known for esterification or transesterification reactions. | An increase in the reaction rate and overall yield. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. Refer to the table below for suggested reaction conditions. | Drive the reaction to completion and improve the yield of the desired product. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the ester product or deactivate certain catalysts. The use of molecular sieves can help remove trace amounts of water.[1] | Minimize hydrolysis and other side reactions, leading to a higher yield of the target compound. |
| Poor Quality Starting Materials | Verify the purity of the starting materials (monomethyl terephthalate or terephthalic acid and tert-butanol) using appropriate analytical techniques (e.g., NMR, melting point). Impurities can interfere with the reaction. | Consistent and reproducible yields by eliminating side reactions caused by impurities. |
Table 1: Recommended Reaction Conditions for Varying Scales
| Scale (mmol) | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1-5 | Dichloromethane (DCM) | DCC/DMAP | 25 | 12-24 | 70-85 |
| 1-5 | Tetrahydrofuran (THF) | NaOtBu | 25 | 24 | 60-75[2] |
| 10-50 | Toluene | H₂SO₄ (cat.) | Reflux | 8-16 | 65-80 |
| >50 | Toluene | p-TsOH | Reflux | 12-24 | 70-85 |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Di-tert-butyl terephthalate formation | Use a stoichiometric amount of tert-butanol relative to the monomethyl terephthalate. Adding the tert-butanol slowly to the reaction mixture can also help control the reaction. | Increased selectivity for the mono-tert-butyl ester product. |
| Formation of isobutylene | This can occur at high temperatures, especially with strong acid catalysts. Use a milder catalyst or lower the reaction temperature. Acetic acid can be used as a solvent to create an equilibrium with isobutylene, minimizing its loss.[3] | Reduced decomposition of the tert-butyl group, leading to a cleaner reaction profile and higher yield. |
| Transesterification | If using an alcohol as a solvent that is different from the reactant alcohol, transesterification can occur. Use a non-alcoholic solvent or the same alcohol as the reactant.[4] | Prevention of the formation of undesired ester byproducts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A common and effective method is the Fischer-Speier esterification of monomethyl terephthalate with tert-butanol using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid in a suitable solvent such as toluene. Another approach involves the reaction of the acid chloride of monomethyl terephthalate with potassium tert-butoxide.
Q2: How can I purify the final product?
A2: Purification is typically achieved through column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[2] Recrystallization from a suitable solvent system can also be employed for further purification.
Q3: What analytical techniques are recommended for characterizing this compound?
A3: The structure and purity of this compound can be confirmed using ¹H NMR and ¹³C NMR spectroscopy. High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition.[2] Infrared (IR) spectroscopy can identify the characteristic ester carbonyl stretches. The physical and chemical properties are well-documented.[5]
Q4: Can I use dimethyl terephthalate as a starting material?
A4: Yes, it is possible to use dimethyl terephthalate. This would involve a selective monohydrolysis to form monomethyl terephthalate, followed by esterification with tert-butanol. Alternatively, a direct transesterification could be attempted, though controlling the selectivity to obtain the desired mono-tert-butyl product can be challenging.
Q5: What are the main safety precautions to consider during this synthesis?
A5: It is important to handle strong acids and flammable organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Thionyl chloride, if used to make the acid chloride, is highly corrosive and reacts violently with water, and should be handled with extreme caution.[4]
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Monomethyl Terephthalate
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add monomethyl terephthalate (1.0 eq), tert-butanol (1.2 eq), and toluene (10 mL per gram of monomethyl terephthalate).
-
Slowly add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient).
Protocol 2: Transesterification using Sodium tert-butoxide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve monomethyl terephthalate (1.0 eq) in anhydrous THF (15 mL per gram).
-
Add sodium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 24 hours.[2] Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of Monoalkyl Terephthalates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of monoalkyl terephthalates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of monoalkyl terephthalates.
Problem: Presence of Unreacted Terephthalic Acid
Unreacted terephthalic acid is a common impurity due to its poor solubility.
Solution:
An alkaline wash is an effective method to remove terephthalic acid. The monoalkyl terephthalate is soluble in a basic solution, while terephthalic acid is not.
Experimental Protocol: Alkaline Wash for Removal of Terephthalic Acid
-
Dissolution: Dissolve the crude monoalkyl terephthalate product in an aqueous solution of potassium hydroxide (KOH).
-
Filtration: Quickly filter the solution to remove the suspended, unreacted terephthalic acid.
-
Precipitation: Acidify the filtrate with an acid (e.g., HCl) to precipitate the purified monoalkyl terephthalate.
-
Isolation: Collect the purified product by filtration, wash with water, and dry.
Problem: Presence of Dialkyl Terephthalate
The formation of dialkyl terephthalate as a by-product is another common challenge.
Solution:
Careful control of reaction conditions, such as the stoichiometry of reactants, can minimize the formation of the diester. If present, separation can be achieved by chromatography or careful recrystallization, exploiting the solubility differences.
Problem: Difficulty in Crystallization
Users may face issues with inducing crystallization or obtaining crystals of good quality.
Troubleshooting Crystallization Issues:
| Issue | Possible Cause | Recommended Solution |
| No crystals form | Solution is not saturated (too much solvent). | Concentrate the solution by carefully evaporating some of the solvent. |
| Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | ||
| Oiling out | The solute's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Add a small amount of solvent to dissolve the oil, then attempt to recrystallize, possibly at a lower temperature. |
| Try a solvent with a lower boiling point. | ||
| Rapid crystal formation | The solution is cooling too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Use a larger volume of solvent to slow down the saturation process. | ||
| Low recovery of purified product | Too much solvent was used, leading to significant loss of product in the mother liquor. | Minimize the amount of hot solvent used to dissolve the crude product. |
| The product is more soluble in the chosen solvent than anticipated. | Re-evaluate the choice of solvent based on solubility data. |
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing monoalkyl terephthalates?
A1: The most common impurities are unreacted terephthalic acid and the corresponding dialkyl terephthalate, which is formed as a by-product.
Q2: How can I effectively remove unreacted terephthalic acid from my monoalkyl terephthalate product?
A2: An alkaline wash is a highly effective method. Monoalkyl terephthalates are soluble in a basic solution like aqueous potassium hydroxide, while terephthalic acid has very low solubility and can be removed by filtration.[1]
Q3: What is the best way to remove the dialkyl terephthalate by-product?
A3: Separation of the monoalkyl and dialkyl esters can be challenging. Techniques like column chromatography or fractional crystallization can be employed, taking advantage of differences in polarity and solubility between the two compounds.
Q4: I am having trouble getting my monoalkyl terephthalate to crystallize. What should I do?
A4: If crystallization does not occur, your solution may not be saturated. You can try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a small seed crystal of the pure compound. If the solution is too dilute, you may need to concentrate it by evaporating some of the solvent.
Q5: My recrystallization resulted in a very low yield. What could be the reason?
A5: A low yield is often due to using an excessive amount of solvent for recrystallization, which leads to a significant amount of your product remaining dissolved in the mother liquor. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve your crude product.
Data Presentation
Solubility Data
The selection of an appropriate solvent is critical for successful purification by recrystallization. The following table provides solubility data for monomethyl terephthalate (MMT) in methanol-water mixtures at different temperatures. This data can guide the selection of solvent systems for the purification of similar monoalkyl terephthalates.
| Temperature (K) | Solute-free mass fraction of Methanol | Solubility of MMT (mole fraction x 10³) |
| 280.31 | 1.0 | 1.34 |
| 288.01 | 1.0 | 1.83 |
| 298.36 | 1.0 | 2.87 |
| 308.15 | 1.0 | 4.31 |
| 318.25 | 1.0 | 6.42 |
| 280.45 | 0.9 | 0.98 |
| 288.15 | 0.9 | 1.45 |
| 298.36 | 0.9 | 2.45 |
| 308.25 | 0.9 | 3.89 |
| 318.45 | 0.9 | 5.98 |
| 280.55 | 0.7 | 0.35 |
| 288.25 | 0.7 | 0.59 |
| 298.46 | 0.7 | 1.09 |
| 308.35 | 0.7 | 1.87 |
| 318.55 | 0.7 | 3.12 |
| 280.65 | 0.5 | 0.12 |
| 288.35 | 0.5 | 0.21 |
| 298.56 | 0.5 | 0.41 |
| 308.45 | 0.5 | 0.75 |
| 318.65 | 0.5 | 1.34 |
| 280.75 | 0.3 | 0.05 |
| 288.45 | 0.3 | 0.08 |
| 298.66 | 0.3 | 0.16 |
| 308.55 | 0.3 | 0.30 |
| 318.75 | 0.3 | 0.55 |
Data sourced from Zhang et al., J. Chem. Eng. Data 2013, 58, 14, 5230–5234.[2][3][4]
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: Choose a solvent in which the monoalkyl terephthalate is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: Place the crude monoalkyl terephthalate in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove residual solvent.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase is a gradient mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.[5]
-
Detection: UV detection at a wavelength where the terephthalate moiety absorbs strongly (e.g., 240 nm) is standard.
-
Quantification: Purity is determined by comparing the peak area of the monoalkyl terephthalate to the total area of all peaks in the chromatogram.
Purity Assessment by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) can be used for accurate purity determination.
-
Internal Standard: A certified internal standard with a known purity and concentration is added to a precisely weighed sample of the monoalkyl terephthalate.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble is used (e.g., DMSO-d6, CDCl3).
-
Data Acquisition: The ¹H NMR spectrum is acquired using parameters that ensure accurate integration of the signals.
-
Calculation: The purity of the monoalkyl terephthalate is calculated by comparing the integral of a characteristic peak of the analyte to the integral of a known peak of the internal standard, taking into account the molar masses and the number of protons for each signal.
Visualizations
Caption: General workflow for the purification and analysis of monoalkyl terephthalates.
Caption: Troubleshooting logic for common crystallization problems.
References
- 1. Collection - Solubility of Dimethyl Terephthalate and Monomethyl Terephthalate in the Methanol Aqueous Solution and Its Application To Recycle Monomethyl Terephthalate from Crude Dimethyl Terephthalate - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Tetrahydrofuran (THF) Formation in PBT Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize tetrahydrofuran (THF) formation during polybutylene terephthalate (PBT) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of THF formation during PBT synthesis?
A1: Tetrahydrofuran (THF) is a major byproduct in PBT synthesis and its formation occurs through two primary pathways:
-
Acid-catalyzed dehydration of 1,4-butanediol (BDO): This is the main route for THF formation, especially when using terephthalic acid (TPA) as a monomer. The acidic environment catalyzes the intramolecular cyclization of BDO to form THF.[1]
-
Intramolecular cyclization of 4-hydroxybutyl end groups: The terminal hydroxyl groups of the growing PBT chains can undergo a backbiting reaction to form a cyclic ester, which then eliminates THF to generate a carboxyl end group.[1]
Q2: Which PBT synthesis route typically produces more THF: the dimethyl terephthalate (DMT) or the terephthalic acid (TPA) process?
A2: The TPA-based synthesis of PBT generally results in a higher formation of THF compared to the DMT-based process.[2] This is because TPA itself acts as an acid catalyst, promoting the dehydration of BDO to THF, particularly in the initial stages of the reaction.[2]
Q3: What are the key process parameters that influence the rate of THF formation?
A3: Several process parameters significantly impact THF formation:
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Temperature: Higher reaction temperatures increase the rate of both the desired polymerization and the undesired THF formation side reactions.[1]
-
Monomer Molar Ratio: An excess of 1,4-butanediol (BDO) can lead to increased THF formation.[1]
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Catalyst Type and Concentration: The choice of catalyst and its concentration play a crucial role. While catalysts are essential for the polymerization, they can also influence the side reactions leading to THF.[3] An increase in the concentration of a catalyst like Ti(OBu)4 can decrease THF production by accelerating the main polymerization reaction.[3]
-
Acidity of the Reaction Mixture: Higher acidity, particularly in the TPA process, directly correlates with increased THF formation from BDO.
Q4: How can THF content be accurately measured in the PBT reaction mixture?
A4: The most common and effective method for quantifying THF in the PBT reaction mixture is gas chromatography (GC) with a flame ionization detector (FID).[3] Samples from the reaction mixture can be dissolved in a suitable solvent, such as methanol, filtered, and then injected into the GC for analysis.[3] For more complex matrices or lower detection limits, headspace GC or GC-MS can also be employed.[4]
Troubleshooting Guide
Problem: High levels of THF detected in the final PBT product.
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | 1. Review the temperature profile of your synthesis. The polycondensation stage is typically carried out at 240-260 °C.[5] 2. Consider lowering the temperature in stages to find the optimal balance between reaction rate and THF formation. 3. For high molecular weight PBT, consider implementing a solid-state polycondensation (SSP) step at a lower temperature after the initial melt polymerization.[3] |
| Inappropriate BDO/TPA (or DMT) Molar Ratio | 1. Carefully control the initial molar ratio of BDO to TPA or DMT. A molar ratio of 1.05:1.00 to 2:1.00 of BDO to dicarboxylic acid is a wide range to consider.[5] 2. Experiment with reducing the excess BDO to the minimum required for achieving the target molecular weight. |
| Suboptimal Catalyst System | 1. Evaluate the type and concentration of your catalyst. While titanium-based catalysts like titanium tetrabutoxide (TBT) are common, mixed catalytic systems (e.g., TBT-Hf(acac)4 or TBT-La(acac)3) have been shown to reduce both polymerization time and THF formation.[1] 2. Increasing the catalyst concentration (e.g., from 500 ppm to 850 ppm of Ti(OBu)4) can sometimes decrease THF formation by accelerating the main polymerization reaction.[3] 3. The use of co-catalysts like phosphates (e.g., NaH2PO4) with titanium-based catalysts can also decrease polymerization time and THF formation. |
| High Acidity in TPA-based Synthesis | 1. In the TPA process, the inherent acidity is a major contributor to THF formation. Ensure rapid and efficient esterification to consume the acidic TPA. 2. The use of certain salts, both organic and inorganic, has been reported to suppress THF formation in the TPA process.[1] |
Quantitative Data Summary
Table 1: Effect of Catalyst System on THF Formation
| Catalyst System | Relative Polymerization Time | Relative THF Formation |
| Titanium Tetrabutoxide (TBT) | Standard | Standard |
| TBT-Hf(acac)4 | Decreased | Decreased |
| TBT-La(acac)3 | Decreased | Decreased |
| TBT with NaH2PO4 | Decreased | Decreased |
Note: This table provides a qualitative comparison based on available literature. Actual quantitative improvements will depend on specific reaction conditions.
Table 2: Influence of Process Parameters on THF Formation
| Parameter | Change | Impact on THF Formation |
| Temperature | Increase | Increase |
| BDO/TPA (or DMT) Ratio | Increase | Increase |
| Catalyst Concentration (e.g., Ti(OBu)4) | Increase | Decrease (due to faster polymerization) |
Experimental Protocols
Protocol 1: General Laboratory-Scale PBT Synthesis (TPA Route) with THF Monitoring
Materials:
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Terephthalic acid (TPA)
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1,4-butanediol (BDO)
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Titanium(IV) butoxide (TBT) catalyst
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Antioxidant (e.g., Irganox 1010)
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Methanol (for sample preparation)
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Nitrogen gas (high purity)
Equipment:
-
Glass reactor with a mechanical stirrer, nitrogen inlet, condenser, and a collection flask for distillate.
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Heating mantle with temperature controller.
-
Vacuum pump.
-
Gas chromatograph with FID (GC-FID).
Procedure:
-
Esterification Stage:
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Charge the reactor with TPA and BDO in the desired molar ratio (e.g., 1:1.5).
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Add the TBT catalyst (e.g., 500 ppm relative to TPA).
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Start stirring and purge the reactor with nitrogen for 15-20 minutes to remove oxygen.
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Heat the mixture to 180-220 °C under a slow nitrogen stream.
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Water will start to distill off as the esterification reaction proceeds. Collect and measure the amount of distillate to monitor the reaction progress.
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Maintain these conditions until approximately 80-90% of the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Add the antioxidant to the reaction mixture.
-
Gradually increase the temperature to 240-250 °C.
-
Simultaneously, gradually reduce the pressure to below 1 mbar.
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Excess BDO and any formed THF will distill off.
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Monitor the stirrer torque to gauge the increase in melt viscosity, which indicates polymer chain growth.
-
Continue the reaction until the desired viscosity is achieved.
-
-
THF Quantification:
-
Throughout the reaction, carefully collect samples of the distillate.
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At the end of the reaction, cool down and take a sample of the final PBT polymer.
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For distillate samples, directly inject a known volume into the GC-FID.
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For the polymer sample, dissolve a known weight in a suitable solvent and then analyze by GC-FID.
-
Quantify the THF concentration using a pre-calibrated standard curve.
-
Protocol 2: Analytical Method for THF Quantification by GC-FID
Instrumentation:
-
Gas Chromatograph: Hewlett-Packard 5890 series II or equivalent.
-
Column: Ultra 1, silicone type (25 m x 0.32 mm) or equivalent.[3]
-
Detector: Flame Ionization Detector (FID).[3]
-
Injector: Split/splitless inlet.
GC-FID Conditions (Example):
-
Inlet Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of THF in methanol of a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the PBT sample or distillate in a known volume of methanol.
-
Filter the sample solution before injection if necessary.
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Determine the THF concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
References
Technical Support Center: Addressing Poor Solubility of Terephthalic Acid in Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of terephthalic acid's (TPA) poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is terephthalic acid so poorly soluble in many common solvents?
A1: Terephthalic acid's low solubility is primarily due to its highly crystalline structure, stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups of adjacent molecules.[1] This rigid, stable structure makes it difficult for solvent molecules to break apart the crystal lattice.
Q2: What are the most common solvents for dissolving terephthalic acid?
A2: While challenging, certain polar aprotic solvents are more effective at dissolving TPA than others. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are among the most commonly used organic solvents.[2][3] However, their dissolving power is still limited at room temperature.[2] Ionic liquids have emerged as highly effective solvents for TPA, often surpassing the solubility achieved with conventional organic solvents.[2][4]
Troubleshooting Guides
Issue 1: My terephthalic acid is not dissolving sufficiently in a standard organic solvent (e.g., DMF, DMSO).
This is a frequent issue. Here are several approaches you can take, from simple adjustments to more advanced techniques.
The solubility of terephthalic acid in most solvents increases significantly with temperature.[5]
Experimental Protocol: Temperature-Assisted Dissolution
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Solvent Selection: Choose a high-boiling-point polar aprotic solvent such as DMSO or DMF.
-
Heating: In a well-ventilated fume hood, gently heat the solvent while stirring.
-
Gradual Addition: Slowly add the terephthalic acid powder to the heated solvent.
-
Monitoring: Continue to heat and stir the mixture until the TPA dissolves. Be mindful of the solvent's boiling point and potential for degradation of your reactants.
-
Caution: Ensure your reaction vessel is appropriate for the target temperature and that all safety precautions for heating flammable solvents are followed.
Table 1: Solubility of Terephthalic Acid in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) |
| Water | 25 | 0.0017[2] |
| Water | 150 | 0.24[2] |
| Water | 200 | 1.7[2] |
| Methanol | 25 | 0.1[2] |
| Methanol | 150 | 3.1[2] |
| Acetic Acid | 25 | 0.035[3] |
| Acetic Acid | 120 | 0.3[3] |
| Dimethylformamide (DMF) | 25 | 6.7[3] |
| Dimethyl Sulfoxide (DMSO) | 25 | 20.0[2] |
| 1-ethyl-3-methylimidazolium diethylphosphate ([C₂mim][Et₂PO₄]) | 25 | 52.2[2] |
| 1-ethyl-3-methylimidazolium diethylphosphate ([C₂mim][Et₂PO₄]) | 100 | 63.4[2] |
Converting terephthalic acid to its more soluble terephthalate salt in situ is a highly effective strategy. This is particularly useful for aqueous reactions or when subsequent reaction steps are compatible with the presence of a base.
Experimental Protocol: Base-Mediated Dissolution of Terephthalic Acid
-
Solvent and Base Selection: Suspend the terephthalic acid in your chosen reaction solvent (e.g., water, ethanol/water mixture). Select a suitable base, such as sodium hydroxide (NaOH)[1], potassium hydroxide (KOH), or a strong organic base like triethylamine (TEA).
-
Stoichiometry: Add at least two molar equivalents of a monovalent base for each mole of terephthalic acid to ensure the formation of the dicarboxylate salt.
-
Addition of Base: Slowly add the base to the terephthalic acid suspension while stirring. The solid TPA should gradually dissolve as the terephthalate salt is formed.
-
pH Adjustment (if necessary): After the reaction is complete, the terephthalic acid product can often be precipitated by acidifying the solution with a strong acid, such as hydrochloric acid (HCl), to a pH of 2-3.[6]
Logical Workflow for In-situ Salt Formation
Caption: Workflow for base-mediated dissolution and recovery of TPA.
Issue 2: My reaction rate is very slow, likely due to the low concentration of dissolved terephthalic acid.
When heating or simple base addition is not feasible or sufficient, more advanced techniques can be employed to enhance the concentration of reactive TPA species.
Ionic liquids (ILs) are salts with low melting points that can be excellent solvents for a wide range of compounds, including TPA. Certain ILs can dissolve significantly more TPA than conventional organic solvents, even at moderate temperatures.[2]
Experimental Protocol: Dissolving Terephthalic Acid in an Ionic Liquid
-
Ionic Liquid Selection: Choose an appropriate ionic liquid. Imidazolium-based ILs with anions that can act as hydrogen bond acceptors, such as acetate or diethylphosphate, have shown high efficacy.[2]
-
Dissolution: In an inert atmosphere if the IL is air-sensitive, add the terephthalic acid to the ionic liquid.
-
Heating and Stirring: Gently heat the mixture (e.g., to 100 °C) with stirring until the TPA is fully dissolved.[2]
-
Reaction: Proceed with your reaction in the ionic liquid medium.
-
Product Isolation: Post-reaction, the product can often be isolated by adding a non-solvent to precipitate the desired compound while the IL and other components remain in solution.
Table 2: Solubility of Terephthalic Acid in Selected Ionic Liquids at 100 °C
| Ionic Liquid | Cation | Anion | Solubility ( g/100 g IL) |
| [C₂mim][Et₂PO₄] | 1-ethyl-3-methylimidazolium | Diethylphosphate | 63.4[2] |
| [C₄mim][OAc] | 1-butyl-3-methylimidazolium | Acetate | 57.1[2] |
| [C₂mim]Cl | 1-ethyl-3-methylimidazolium | Chloride | 42.9[2] |
| [C₄mim]Cl | 1-butyl-3-methylimidazolium | Chloride | 34.0[2] |
Phase transfer catalysis (PTC) is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., a solid organic acid and an aqueous base). The phase transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction can occur. This is particularly useful for increasing the reaction rate of TPA with nucleophiles in a biphasic system.
Experimental Protocol: Using a Phase Transfer Catalyst for a Terephthalic Acid Reaction
-
System Setup: Prepare a two-phase system. For example, solid terephthalic acid and an aqueous solution of a base (e.g., NaOH).
-
Catalyst Selection: Choose a suitable phase transfer catalyst, such as a quaternary ammonium or phosphonium salt (e.g., tributylhexadecylphosphonium bromide).[6]
-
Catalyst Addition: Add a catalytic amount of the phase transfer catalyst to the reaction mixture.
-
Reaction Conditions: Heat and stir the mixture. The catalyst will transport the terephthalate anion from the solid or aqueous phase into the organic phase (or to the interface) to react with the other reagent.
-
Monitoring and Work-up: Monitor the reaction progress by standard analytical techniques (TLC, LC-MS, etc.). Upon completion, proceed with a standard aqueous work-up to isolate the product.
Mechanism of Phase Transfer Catalysis for Terephthalate Reactions
Caption: Simplified mechanism of phase transfer catalysis with TPA.
Sonication uses high-frequency sound waves to agitate particles in a solution. This can help to break down agglomerates of solid TPA, increasing the surface area available for dissolution and thereby accelerating the rate at which it dissolves.
Experimental Protocol: Sonication-Assisted Dissolution
-
Preparation: Prepare a suspension of terephthalic acid in your chosen solvent in a suitable vessel.
-
Sonication: Immerse the vessel in an ultrasonic bath or use a probe sonicator.
-
Cooling: Sonication can generate heat. It is advisable to use a cooling bath (e.g., ice-water) to maintain the desired reaction temperature.
-
Pulsing: To avoid overheating, use a pulsed sonication mode if available, or sonicate in short bursts with cooling intervals.
-
Monitoring: Visually monitor the dissolution of the solid.
-
Caution: Prolonged or high-power sonication can potentially degrade some molecules. It is important to optimize the sonication time and power for your specific application.
References
Technical Support Center: Enhancing Thermal Stability in Polyester Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during polyester synthesis, with a specific focus on improving thermal stability.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can compromise the thermal stability of your synthesized polyesters.
Issue 1: Low Decomposition Temperature (Td)
Question: My synthesized polyester exhibits a lower than expected decomposition temperature. What are the potential causes and how can I improve it?
Answer:
A low decomposition temperature is a critical issue that can limit the applications of your polyester. Several factors during synthesis can contribute to this problem. Here’s a systematic approach to troubleshoot and enhance the thermal stability:
-
Monomer Selection: The chemical structure of your monomers is a primary determinant of thermal stability.
-
Aromatic vs. Aliphatic Monomers: Aromatic polyesters, containing rigid benzene rings in their backbone, generally exhibit higher thermal stability and melting points compared to their aliphatic counterparts, which have more flexible carbon chains.[1][2][3][4] Consider incorporating aromatic diacids (e.g., terephthalic acid) or diols to enhance thermal resistance.
-
Cyclic Aliphatic Monomers: The inclusion of cyclic aliphatic diols, such as isosorbide, can also improve the thermal properties of polyesters.[4]
-
-
Reaction Conditions:
-
Inert Atmosphere: The synthesis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation, which can lower the decomposition temperature.[5]
-
Temperature Control: While high temperatures are necessary for polycondensation, excessive heat can lead to thermal degradation.[5] Optimize the reaction temperature to be high enough for efficient polymerization but below the degradation temperature of the monomers and the resulting polymer. A typical range for melt polycondensation is 180°C to 280°C.[5]
-
-
Catalyst Choice: The type and concentration of the catalyst can influence side reactions that may affect thermal stability.
-
Experiment with different catalysts (e.g., antimony, tin, or titanium compounds) to find one that promotes efficient polymerization with minimal side reactions at your desired temperature.[6][7]
-
Enzyme-catalyzed polycondensation, using lipases, can be performed at lower temperatures, potentially reducing thermal degradation during synthesis.[8]
-
-
Additives: The incorporation of thermal stabilizers can significantly improve the Td.
Issue 2: Undesirable Glass Transition (Tg) and Melting Temperatures (Tm)
Question: The glass transition and/or melting temperature of my polyester is not within the desired range for my application. How can I modify these properties?
Answer:
The Tg and Tm are crucial thermal properties that dictate the material's state (glassy, rubbery, or molten) at different temperatures. You can tailor these properties through the following strategies:
-
Monomer Composition and Ratio:
-
Aromatic Content: Increasing the proportion of aromatic monomers will generally increase both the Tg and Tm due to the rigidity of the polymer chains.[1][11][12]
-
Comonomer Ratio: In copolyesters, adjusting the molar ratio of the different monomers can systematically tune the Tg and Tm.[13][14][15] For example, increasing the content of a more rigid comonomer will raise the Tg.
-
Flexible Segments: Introducing flexible segments, such as long-chain aliphatic diols, can lower the Tg and Tm, making the polyester more flexible.
-
-
Crystallinity:
-
The degree of crystallinity has a significant impact on the melting temperature. Factors that promote a more ordered packing of polymer chains will increase the Tm.
-
The symmetry of the monomers and the regularity of the polymer chain influence crystallinity.
-
-
Molecular Weight:
-
While the effect is more pronounced at lower molecular weights, an increase in molecular weight generally leads to a slight increase in Tg.
-
Issue 3: Polymer Discoloration During Synthesis
Question: My polyester is turning yellow or dark brown during the synthesis process. What is causing this and how can I prevent it?
Answer:
Discoloration is often an indicator of degradation or side reactions occurring at high temperatures.
-
Oxidation: The primary cause of discoloration is often oxidation. Ensure your reaction is carried out under a strict inert atmosphere. Even small air leaks can lead to discoloration.
-
Thermal Degradation: If the reaction temperature is too high or the reaction time is too long, the monomers or the polymer itself can degrade, leading to colored byproducts.
-
Catalyst Residues: Some catalysts can cause discoloration. Ensure you are using the optimal concentration and consider if a different catalyst might be less prone to causing color changes.
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Impurities in Monomers: Impurities in the starting materials can also lead to discoloration at high temperatures. Use high-purity monomers.
Frequently Asked Questions (FAQs)
Q1: What is the role of a thermal stabilizer in polyester synthesis?
A1: A thermal stabilizer is an additive that is incorporated into the polymer matrix to protect it from degradation at high temperatures encountered during synthesis, processing, and end-use.[16] They can function through various mechanisms, such as scavenging free radicals, decomposing hydroperoxides, and neutralizing acidic byproducts, all of which can initiate polymer degradation.[16]
Q2: How do I choose the right monomers to achieve high thermal stability?
A2: To achieve high thermal stability, you should select monomers that create a rigid and stable polymer backbone. Aromatic monomers, such as terephthalic acid and bisphenol A, are excellent choices as they introduce rigid phenyl rings into the polymer chain, which restricts chain mobility and increases the energy required for bond scission.[1][2]
Q3: What is the difference between melt polycondensation and solution polycondensation?
A3: Melt polycondensation is a solvent-free process where the monomers are heated above their melting points to initiate polymerization.[17] It is a widely used industrial method. Solution polycondensation, on the other hand, involves dissolving the monomers in a solvent and carrying out the polymerization at a lower temperature. While solution polycondensation can offer better control over the reaction, it requires the removal of the solvent after synthesis.
Q4: Can I improve the thermal stability of a polyester after it has been synthesized?
A4: While it is most effective to build thermal stability into the polymer during synthesis, you can improve the properties of a pre-existing polyester to some extent. Blending the polyester with a more thermally stable polymer or incorporating thermal stabilizers through a melt-blending process can enhance its performance at elevated temperatures.
Q5: My polyester has a low molecular weight. How does this affect its thermal stability and how can I increase it?
A5: Low molecular weight polyesters generally exhibit lower thermal stability, specifically a lower glass transition temperature.[18] To increase the molecular weight, you can:
-
Optimize Reaction Time and Temperature: Ensure the polycondensation step is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.[19]
-
Efficient Removal of Byproducts: In polycondensation, the removal of small molecule byproducts (like water or methanol) is crucial to shift the equilibrium towards the formation of high molecular weight polymer.[19] Applying a high vacuum during the final stages of the reaction is essential.
-
Stoichiometric Balance: Ensure an accurate molar ratio of the diacid and diol monomers. An imbalance can limit the chain growth.[19]
-
Solid-State Polycondensation (SSP): This is a post-polymerization process where the polyester is heated in a solid state under vacuum or an inert gas flow to further increase its molecular weight.[20]
Data Presentation
Table 1: Effect of Monomer Composition on Thermal Properties of Polyesters
| Polyester Type | Monomer 1 | Monomer 2 | Tg (°C) | Tm (°C) | Td (°C) | Reference |
| Aromatic | Terephthalic Acid | Ethylene Glycol (PET) | ~75 | ~265 | >400 | [11] |
| Aromatic | Terephthalic Acid | 1,4-Butanediol (PBT) | ~42 | ~225 | >400 | [1] |
| Aliphatic | 1,4-Cyclohexanedicarboxylic Acid | 1,4-Butanediol | ~5 | ~145 | >350 | [1] |
| Copolyester | Terephthalic Acid / Isophthalic Acid | Ethylene Glycol | Varies with ratio | Varies with ratio | >400 | |
| Copolyester | Terephthalic Acid | Ethylene Glycol / Isosorbide | >90 | Amorphous | >400 | [13] |
Table 2: Influence of Additives on the Thermal Stability of a PLA/P(3,4HB) Blend
| Additive (2.5 wt%) | Tonset (°C) | Td (°C) | Reference |
| None | 284.8 | 353.3 | [19] |
| Flavone | 311.4 | 360.9 | [19] |
| Trans-chalcone | 327.0 | 371.6 | [19] |
| Lignin | 318.7 | 363.4 | [19] |
Tonset: Onset temperature of decomposition; Td: Temperature of maximum decomposition rate.
Experimental Protocols
Protocol 1: General Two-Step Melt Polycondensation for Polyester Synthesis
This protocol outlines the general procedure for synthesizing a polyester via a two-step melt polycondensation process, which involves an initial esterification step followed by a polycondensation step under high vacuum.
Materials:
-
Diacid or diester monomer
-
Diol monomer
-
Catalyst (e.g., antimony trioxide, zinc acetate, titanium butoxide)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, inert gas inlet, a distillation column, and a vacuum connection.
-
Heating mantle with temperature controller.
-
Vacuum pump.
Procedure:
-
Esterification Stage: a. Charge the reactor with the diacid/diester and diol monomers in the desired molar ratio (typically a slight excess of diol is used). b. Add the catalyst. c. Purge the reactor with an inert gas for at least 30 minutes to remove any oxygen. d. Start stirring and gradually heat the mixture to the esterification temperature (typically 180-220°C). e. The byproduct of this stage (water or methanol) will start to distill off. Continue this stage until the theoretical amount of byproduct has been collected.
-
Polycondensation Stage: a. Increase the temperature to the polycondensation temperature (typically 220-280°C). b. Gradually apply vacuum to the system, reducing the pressure to below 1 mbar. c. The excess diol and any remaining byproducts will be removed under vacuum. d. The viscosity of the reaction mixture will increase as the molecular weight of the polyester increases. This can be monitored by the torque on the mechanical stirrer. e. Continue the reaction under high vacuum until the desired viscosity (and thus molecular weight) is achieved. f. Once the reaction is complete, cool the reactor and extrude the polymer under inert gas pressure.
Protocol 2: Thermal Characterization of Polyesters using TGA and DSC
-
Thermogravimetric Analysis (TGA):
-
Place a small, known amount of the polyester sample (5-10 mg) into a TGA pan.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td,5%).
-
-
Differential Scanning Calorimetry (DSC):
-
Weigh a small sample of the polyester (5-10 mg) into a DSC pan and seal it.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history (e.g., 200°C at 10°C/min).
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -50°C).
-
Reheat the sample at a controlled rate (e.g., 10°C/min).
-
The glass transition temperature (Tg) will appear as a step change in the heat flow curve, and the melting temperature (Tm) will be the peak of the melting endotherm.
-
Visualizations
Caption: Experimental workflow for polyester synthesis and thermal characterization.
Caption: Troubleshooting decision tree for low thermal stability in polyester synthesis.
References
- 1. The aliphatic counterpart of PET, PPT and PBT aromatic polyesters: effect of the molecular structure on thermo-mechanical properties [aimspress.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyester biodegradability: importance and potential for optimisation - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04489K [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. tainstruments.com [tainstruments.com]
- 7. US8901271B2 - Process for making polyethylene terephthalate - Google Patents [patents.google.com]
- 8. epub.jku.at [epub.jku.at]
- 9. carbodiimide.com [carbodiimide.com]
- 10. bibliotekanauki.pl [bibliotekanauki.pl]
- 11. madisongroup.com [madisongroup.com]
- 12. researchgate.net [researchgate.net]
- 13. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of chain architecture and comonomer ratio on the biodegradability and thermal stability of biodegradable copolymers of l-lactide and δ-valerolactone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mmscience.eu [mmscience.eu]
Technical Support Center: Optimization of Reaction Conditions for MTBE Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl Tertiary-Butyl Ether (MTBE).
Troubleshooting Guide
This guide addresses common issues encountered during MTBE synthesis experiments.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Isobutylene Conversion | 1. Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or thermal degradation.[1][2] 2. Reaction Equilibrium: The reversible nature of the reaction may limit conversion, especially at higher temperatures.[3] 3. Insufficient Methanol: A low methanol-to-isobutylene ratio can hinder the forward reaction.[4] 4. Low Reaction Temperature: While thermodynamically favorable, very low temperatures can result in slow reaction rates.[3] | 1. Catalyst Regeneration/Replacement: Regenerate the catalyst according to the manufacturer's protocol or replace it with a fresh batch. Consider using a guard bed to remove impurities from the feed.[2] 2. Optimize Temperature: Lower the reaction temperature to shift the equilibrium towards MTBE formation. However, be mindful of the reaction rate.[5] 3. Increase Methanol Ratio: Increase the molar ratio of methanol to isobutylene. Ratios between 1.1:1 and 2:1 are often effective.[4] 4. Temperature Optimization: Gradually increase the temperature to find an optimal balance between reaction rate and equilibrium conversion. |
| Poor MTBE Selectivity (High Byproduct Formation) | 1. High Reaction Temperature: Elevated temperatures can promote side reactions like isobutylene dimerization.[3] 2. Presence of Water: Water in the feedstock can lead to the formation of tert-Butyl Alcohol (TBA).[6] 3. Inappropriate Catalyst: The catalyst may not be selective enough for the desired reaction. | 1. Reduce Temperature: Lower the reaction temperature to minimize the rate of side reactions.[3] 2. Use Dry Feedstocks: Ensure that both methanol and isobutylene feedstocks are thoroughly dried before use.[3] 3. Catalyst Selection: Evaluate different catalysts known for high MTBE selectivity, such as specific ion-exchange resins or zeolites. |
| Catalyst Deactivation | 1. Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can poison the catalyst's active sites.[7] 2. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[8] 3. Thermal Degradation: High reaction temperatures can cause irreversible damage to the catalyst structure, particularly for ion-exchange resins.[1][3] | 1. Feed Purification: Implement a purification step for the feedstocks to remove potential poisons. 2. Optimize Reaction Conditions: Operate at lower temperatures and pressures to reduce the rate of coke formation. 3. Temperature Control: Maintain the reaction temperature within the recommended range for the specific catalyst being used. For ion-exchange resins, this is typically below 100°C.[3] |
| MTBE Hydrolysis | 1. Presence of Strong Acids: MTBE can hydrolyze back to isobutylene and methanol in the presence of strong acids, especially with water.[9] | 1. Neutralize Acid: Ensure the reaction mixture is neutralized after synthesis if strong acid catalysts are used. 2. Minimize Water Content: Keep the system as anhydrous as possible during and after the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for MTBE synthesis?
A1: The optimal temperature for MTBE synthesis is typically between 40°C and 100°C.[3] The reaction is exothermic, so lower temperatures favor higher equilibrium conversion.[3] However, the reaction rate decreases at lower temperatures. Therefore, an optimal temperature must be determined experimentally to balance kinetics and thermodynamics.
Q2: What is the recommended methanol-to-isobutylene molar ratio?
A2: A molar excess of methanol is generally recommended to maximize isobutylene conversion and suppress side reactions.[4] A common starting point is a methanol-to-isobutylene molar ratio of 1.1:1 to 2:1. Increasing this ratio can significantly enhance isobutylene conversion.[4]
Q3: Which type of catalyst is best for MTBE synthesis?
A3: The choice of catalyst depends on the specific process requirements. Acidic ion-exchange resins, such as Amberlyst-15, are widely used in commercial processes due to their high activity and selectivity at moderate temperatures.[9] Zeolites, like ZSM-5, are also effective catalysts and can offer higher thermal stability.[10]
Q4: How can I minimize the formation of byproducts like diisobutylene and tert-butyl alcohol (TBA)?
A4: To minimize diisobutylene formation, it is crucial to control the reaction temperature, as higher temperatures favor this side reaction.[3] The formation of TBA is primarily caused by the presence of water in the reaction mixture.[6] Therefore, using anhydrous reactants and maintaining a dry reaction environment are essential for high MTBE selectivity.
Q5: What are the common signs of catalyst deactivation?
A5: A gradual decrease in isobutylene conversion over time under constant reaction conditions is a primary indicator of catalyst deactivation. An increase in the formation of byproducts can also signal a change in the catalyst's properties.
Experimental Protocols
Laboratory-Scale MTBE Synthesis in a Batch Reactor
This protocol describes a typical procedure for synthesizing MTBE in a laboratory setting.
Materials:
-
Methanol (anhydrous)
-
Isobutylene (or a C4 stream containing isobutylene)
-
Acidic catalyst (e.g., Amberlyst-15)
-
Nitrogen gas (for inert atmosphere)
-
Batch reactor equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: Dry the acidic catalyst (e.g., Amberlyst-15) in an oven at 80-100°C for at least 4 hours to remove any adsorbed water.
-
Reactor Setup:
-
Add the dried catalyst to the batch reactor. The amount will depend on the desired catalyst loading (e.g., 1-5 wt% of the total reactants).
-
Seal the reactor and purge with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
-
Reactant Addition:
-
Introduce the desired amount of anhydrous methanol into the reactor.
-
Add the isobutylene. If using a C4 stream, the amount will be calculated based on the isobutylene concentration.
-
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the reactor to the desired temperature (e.g., 60-80°C).
-
Monitor the pressure and temperature throughout the reaction.
-
Take samples periodically for analysis.
-
-
Analysis:
-
Cool the collected samples and analyze them using a gas chromatograph (GC) to determine the concentrations of isobutylene, methanol, MTBE, and any byproducts.
-
Calculate the isobutylene conversion and MTBE selectivity at each time point.
-
-
Shutdown:
-
After the desired reaction time, cool the reactor to room temperature.
-
Carefully vent any excess pressure.
-
Recover the product mixture and separate it from the catalyst by filtration.
-
Data Presentation
Table 1: Effect of Temperature on Isobutylene Conversion and MTBE Selectivity
| Temperature (°C) | Isobutylene Conversion (%) | MTBE Selectivity (%) | Catalyst | Reference |
| 60 | 95.5 | >99 | Amberlyst-15 | [5] |
| 70 | 94.0 | >99 | Amberlyst-15 | [5] |
| 80 | 91.5 | >98 | Amberlyst-15 | [5] |
| 90 | 88.0 | >98 | Amberlyst-15 | [5] |
| 80 | ~50 | ~100 | H-ZSM-5 | [10] |
| 120 | ~65 | ~100 | H-ZSM-5 | [10] |
| 160 | ~60 | ~98 | H-ZSM-5 | [10] |
Note: The data presented are indicative and can vary based on other reaction parameters such as pressure and catalyst loading.
Table 2: Effect of Methanol to Isobutylene Molar Ratio on Isobutylene Conversion
| Methanol:Isobutylene Molar Ratio | Isobutylene Conversion (%) | Catalyst | Reference |
| 1.03 | <97 | Not Specified | [4] |
| >1.06 | >98 | Not Specified | [4] |
| 1.2 | >99 | Not Specified | [4] |
Visualizations
Caption: Reaction mechanism for the acid-catalyzed synthesis of MTBE.
Caption: Troubleshooting workflow for low MTBE yield.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. US6500992B1 - Synthesis of methyl tertiary butyl ether from methanol and isobutene using aluminum-fluoride-modified zeolite catalysts - Google Patents [patents.google.com]
- 4. US5414147A - Method for improving conversion of isobutylene in MTBE process - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. globallcadataaccess.org [globallcadataaccess.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
Technical Support Center: Purification of Crude Bishydroxyalkyl Terephthalate (BHAT)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude bis(hydroxyalkyl) terephthalate (BHAT).
Troubleshooting Guides
This section addresses common issues encountered during the purification of crude BHAT, offering potential causes and solutions to guide your experimental work.
Recrystallization Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Purified BHAT | - Incomplete precipitation of BHAT from the solution.[1] - Using an excessive amount of solvent for recrystallization. - The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.[2] - Premature crystallization during hot filtration. | - Ensure the solution is sufficiently cooled for an adequate duration to maximize crystal formation.[3] - Use the minimum amount of hot solvent required to fully dissolve the crude BHAT. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the growth of larger, more easily filterable crystals. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper. |
| Product is Still Impure After Recrystallization | - The cooling process was too fast, trapping impurities within the crystal lattice.[2] - Inefficient removal of the mother liquor containing dissolved impurities. - The chosen recrystallization solvent is not optimal for separating BHAT from specific impurities. | - Employ a slower cooling rate to allow for selective crystallization of BHAT.[2] - After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor. - Experiment with different solvents. Water and aromatic solvents like toluene are commonly used for BHAT purification.[4][5] |
| Oily Product or No Crystal Formation | - The crude BHAT may have "oiled out" instead of crystallizing, which occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. - Insufficient nucleation sites for crystal growth. | - Reheat the solution to dissolve the oil, add more solvent, and cool slowly. - Introduce a seed crystal of pure BHAT or scratch the inside of the flask with a glass rod to induce crystallization. |
| Discolored Product | - Presence of colored impurities that are not effectively removed by a single recrystallization step. | - Perform a second recrystallization. - Consider pre-treating the crude BHAT solution with activated carbon before recrystallization to adsorb colored impurities.[5] |
Activated Carbon Treatment Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Removal of Color or Impurities | - Insufficient amount of activated carbon used.[5] - Inadequate contact time between the BHAT solution and the activated carbon. - The pores of the activated carbon have become saturated with impurities.[6] - The flow rate of the solution through the activated carbon bed is too high.[6] | - Increase the amount of activated carbon. A common starting point is 0.1 to 5.0 wt% based on the weight of the BHAT.[5] - Increase the stirring time or contact time to allow for sufficient adsorption. - Use fresh activated carbon for each batch. - If using a column, reduce the flow rate to increase the residence time. |
| Low Recovery of BHAT After Treatment | - Adsorption of BHAT onto the activated carbon. - Clogging of the filter during the removal of activated carbon.[7] | - While some loss is unavoidable, using the minimum effective amount of activated carbon can help mitigate this. - Ensure thorough washing of the activated carbon with hot solvent after filtration to recover any adsorbed product. - Use an appropriate filter medium and ensure the filtration setup is not clogged. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude bis(hydroxyalkyl) terephthalate?
A1: Crude BHAT typically contains unreacted starting materials such as terephthalic acid or dimethyl terephthalate, byproducts of the synthesis reaction like diethylene glycol (DEG) and oligomers, and residual catalysts.[8][9]
Q2: Which purification method is most effective for removing impurities from crude BHAT?
A2: The choice of purification method depends on the nature and quantity of the impurities. Recrystallization is effective for removing many soluble and insoluble impurities.[4] For removing colored impurities, treatment with activated carbon is highly recommended, often used in conjunction with recrystallization.[5] Distillation can also be employed, particularly for separating BHAT from less volatile impurities.[1]
Q3: What is the optimal solvent for the recrystallization of BHAT?
A3: Both water and aromatic solvents like toluene and xylene have been successfully used for the recrystallization of BHAT.[4][5] The choice of solvent can influence the crystal morphology and the efficiency of impurity removal. Water is a greener solvent choice, while aromatic solvents may offer different solubility characteristics.
Q4: How can I assess the purity of my final BHAT product?
A4: The purity of BHAT can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).[3] HPLC can separate and quantify BHAT and its impurities, while DSC can be used to determine the melting point, which is a good indicator of purity. A sharp melting peak around 110°C is characteristic of pure BHAT.[10]
Q5: My purified BHAT has a low melting point. What does this indicate?
A5: A depressed and broad melting point typically indicates the presence of impurities. These impurities disrupt the crystal lattice of the BHAT, leading to a lower energy requirement to melt the solid. Further purification steps may be necessary.
Experimental Protocols
Protocol 1: Recrystallization of Crude BHAT from Aqueous Solution
-
Dissolution: In a flask, mix the crude BHAT with water. A common weight ratio is between 20:80 and 90:10 (BHAT:water).[5] Heat the mixture to 60-90°C with stirring until the BHAT is completely dissolved.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. Ensure the filtration apparatus is preheated to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. For optimal results, a cooling temperature of 10 to 40°C can be targeted.[5]
-
Isolation: Collect the purified BHAT crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Activated Carbon Treatment of Crude BHAT Solution
-
Dissolution: Prepare an aqueous solution of crude BHAT as described in the recrystallization protocol (Step 1).
-
Activated Carbon Addition: Add 0.1-5.0 wt% of activated carbon based on the weight of the crude BHAT to the hot solution.[5]
-
Adsorption: Stir the mixture at 60-90°C for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of impurities.
-
Removal of Activated Carbon: Filter the hot solution through a bed of celite or a suitable filter paper to remove the activated carbon.
-
Crystallization and Isolation: Proceed with the cooling, crystallization, isolation, and drying steps as outlined in the recrystallization protocol (Steps 3-6).
Protocol 3: Purity Analysis by HPLC
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water.[11] The exact ratio may need to be optimized depending on the specific impurities being analyzed.
-
Flow Rate: A flow rate of around 1.0 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 30°C.[12]
-
Detection: UV detection at a suitable wavelength (e.g., 240 nm) is often used for aromatic compounds like BHAT.
-
Sample Preparation: Prepare a standard solution of pure BHAT and a solution of the purified sample in a suitable solvent (e.g., the mobile phase).
Protocol 4: Purity Analysis by DSC
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the dried, purified BHAT into an aluminum DSC pan.
-
Thermal Program:
-
Analysis: Analyze the resulting thermogram. A sharp endothermic peak around 110°C corresponds to the melting of pure BHAT.[10] The presence of multiple peaks or a broad melting range suggests the presence of impurities.
Data Presentation
Table 1: Comparison of Purification Methods for Crude BHAT
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization (Water) | >99% | - Environmentally friendly solvent. - Effective for removing many polar and non-polar impurities. | - May require large volumes of water. - Energy-intensive due to heating and cooling. |
| Recrystallization (Aromatic Solvent) | >99% | - Can be effective for impurities that are not well-removed by water.[4] | - Use of organic solvents raises environmental and safety concerns. |
| Activated Carbon Treatment | Purity improvement depends on initial impurity profile | - Highly effective for removing colored impurities and trace organic compounds.[5] | - Potential for product loss due to adsorption. - Requires an additional filtration step. |
| Distillation | High Purity | - Effective for separating non-volatile impurities.[1] | - Requires high temperatures and vacuum, which can lead to thermal degradation of BHAT. |
Visualizations
Caption: Experimental workflow for the purification of crude BHAT.
Caption: Logical relationships in troubleshooting BHAT purification.
References
- 1. neb.com [neb.com]
- 2. US3632830A - Process for the purification of crude bis-(beta-hydroxyethyl) terephthalate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. support.cascadedesigns.com [support.cascadedesigns.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. US3577454A - Process for crystallizing bis(beta-hydroxyethyl)terephthalate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Recycled Terephthalic Acid (TPA)
Welcome to the Technical Support Center for the Purification of Recycled Terephthalic Acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with recycled terephthalic acid (TPA) and need to achieve high purity for their applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.
Troubleshooting Guides
This section addresses common problems encountered during the purification of recycled TPA.
Recrystallization Issues
Question: Why is the yield of my recrystallized TPA low?
Answer: A low yield during the recrystallization of TPA can be attributed to several factors:
-
Excessive Solvent: Using too much solvent to dissolve the crude TPA will result in a significant portion of the product remaining in the mother liquor upon cooling.[1] To address this, you can try to concentrate the mother liquor by evaporating some of the solvent and cooling it again to recover more product.
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, some TPA may crystallize prematurely and be lost. Ensure your filtration apparatus is pre-heated.
-
Inappropriate Solvent Choice: The chosen solvent may have too high of a solubility for TPA even at low temperatures. Re-evaluate your solvent system based on solubility data.
-
Incomplete Precipitation: The cooling temperature may not be low enough for complete crystallization. Ensure adequate cooling time at a sufficiently low temperature.
Question: Why is my purified TPA still colored after recrystallization?
Answer: The presence of color in your recrystallized TPA is likely due to persistent colored impurities that were not effectively removed. Common culprits include fluorenone and anthraquinone derivatives.[2][3]
-
Activated Carbon Treatment: Incorporate an activated carbon treatment step. Before cooling the hot, saturated TPA solution, add a small amount of activated carbon, boil for a few minutes, and then perform a hot filtration to remove the carbon along with the adsorbed colored impurities.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization step can significantly improve purity and color.
-
Choice of Solvent: Some solvents are more effective at leaving colored impurities behind in the mother liquor. Experiment with different solvent systems if color persists.
Hydrogenation Issues
Question: Why is the hydrogenation of my crude TPA not effectively removing impurities like 4-CBA?
Answer: Ineffective hydrogenation can be due to several factors, primarily related to the catalyst and reaction conditions.
-
Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst is susceptible to deactivation.[4]
-
Sintering: High temperatures can cause the fine palladium particles to agglomerate, reducing the active surface area.[5] Operate within the recommended temperature range.
-
Poisoning: Impurities in the crude TPA, such as sulfur or lead compounds, can poison the catalyst.[6] Pre-treatment of the crude TPA to remove these impurities may be necessary.
-
Coking: Deposition of carbonaceous material on the catalyst surface can block active sites.[7]
-
-
Inadequate Reaction Conditions:
-
Insufficient Hydrogen Pressure: Ensure the hydrogen pressure is within the optimal range for the reaction.
-
Improper Temperature: The reaction temperature needs to be high enough for the reaction to proceed but not so high as to cause catalyst sintering.
-
Poor Mixing: Inadequate agitation can lead to poor contact between the reactants, hydrogen, and the catalyst.
-
Sublimation Issues
Question: Why is my sublimed TPA clumping and causing blockages in the apparatus?
Answer: Clumping and blockages during sublimation are often due to the properties of TPA and the presence of certain impurities.
-
Sticky Nature of TPA at High Temperatures: Terephthalic acid particles can be sticky at temperatures above 232°C, leading to agglomeration.[8]
-
Presence of Impurities: Impurities like p-carboxybenzaldehyde can condense as a liquid film on the TPA particles, promoting clumping.[9]
-
Improper Condenser Temperature: The temperature of the condensation surface is critical. If it is too warm, the TPA may not solidify efficiently. If it is too cold, it can lead to very fine particles that are difficult to handle.
-
High Sublimation Rate: A sublimation rate that is too fast can lead to the formation of a dense cloud of vapor that is more prone to clogging. Control the heating rate to manage the sublimation rate.
Frequently Asked Questions (FAQs)
What are the most common impurities in recycled terephthalic acid?
Recycled TPA, especially from the depolymerization of PET, can contain various impurities. The most common ones include:
-
4-Carboxybenzaldehyde (4-CBA): An intermediate in the oxidation of p-xylene to terephthalic acid.[10]
-
p-Toluic Acid: Another intermediate from the p-xylene oxidation process.
-
Benzoic Acid: Can be formed from the decarboxylation of terephthalic acid.[11]
-
Colored Impurities: Such as fluorenone and anthraquinone derivatives, which impart a yellowish color.[2][3]
-
Metal Ions: From catalysts used in the original polymerization or depolymerization process.
-
Oligomers: Short chains of PET that were not fully depolymerized.
What is a good starting solvent for the recrystallization of terephthalic acid?
Acetic acid and water are commonly used solvents for the recrystallization of terephthalic acid.[12] Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also effective but have higher boiling points and may be more difficult to remove completely. The choice of solvent will depend on the specific impurities present and the desired purity of the final product.
How can I monitor the purity of my terephthalic acid?
Several analytical techniques can be used to assess the purity of TPA:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for identifying and quantifying impurities such as 4-CBA, p-toluic acid, and benzoic acid.[11][13][14]
-
Gas Chromatography (GC): After derivatization to form more volatile esters, GC can be used to analyze for impurities.[15]
-
Melting Point Analysis: Pure terephthalic acid sublimes at high temperatures rather than melts. A sharp sublimation point is indicative of high purity.
-
Spectroscopy (UV-Vis, Colorimetry): The color of a solution of TPA in a suitable solvent can be used to assess the level of colored impurities.
Data Presentation
The following tables summarize typical quantitative data for different TPA purification techniques.
Table 1: Comparison of Purity and Yield for TPA Purification Methods
| Purification Method | Typical Purity (%) | Typical Yield (%) | Key Impurities Removed |
| Recrystallization (single) | 98.5 - 99.5 | 80 - 90 | 4-CBA, p-Toluic Acid, some colored impurities |
| Recrystallization (double) | > 99.8 | 65 - 80 | Most organic impurities and color |
| Hydrogenation | > 99.9 | 95 - 99 | 4-CBA, colored impurities |
| Sublimation | > 99.9 | 70 - 85 | Non-volatile impurities (salts, metals) |
| Alkaline Hydrolysis & Precipitation | 95 - 98.7 | 98 | Dyes and other non-PET components from textiles[16] |
| MOF Crystallization | > 99 (from rTPA) | ~78 | Dyes and other impurities from textile recycling[17] |
Table 2: Typical Operating Conditions for TPA Purification
| Method | Solvent/Medium | Temperature (°C) | Pressure | Key Reagents |
| Recrystallization | Acetic Acid/Water | 120 - 250 | Autogenous | - |
| Hydrogenation | Water | 260 - 320 | 1100 - 1300 psig | Hydrogen, Pd/C catalyst[18] |
| Sublimation | Inert Gas Stream | 300 - 400 | Atmospheric or Vacuum | - |
Experimental Protocols
Protocol 1: Recrystallization of Recycled TPA from Acetic Acid/Water
Objective: To purify crude recycled TPA by recrystallization to remove soluble impurities.
Materials:
-
Crude recycled TPA
-
Glacial Acetic Acid
-
Deionized Water
-
Activated Carbon (optional, for colored impurities)
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude TPA in an Erlenmeyer flask of appropriate size.
-
Add a solvent mixture of acetic acid and water (e.g., 1:1 v/v) in a ratio of approximately 10-20 mL of solvent per gram of crude TPA.
-
Add a magnetic stir bar to the flask.
-
Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux with stirring until all the TPA dissolves. If it does not all dissolve, add a small amount of additional solvent until it does.
-
Optional Step for Colored Impurities: If the solution is colored, remove it from the heat and, once it has cooled slightly, add a small amount of activated carbon (about 1-2% of the weight of the TPA). Return the flask to the heat and reflux for 5-10 minutes.
-
If activated carbon was used, perform a hot gravity filtration to remove the carbon.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, cool it further in an ice bath for about 30 minutes to maximize crystal formation.
-
Collect the purified TPA crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold deionized water to remove any residual acetic acid.
-
Dry the crystals in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Hydrogenation of Crude TPA
Objective: To purify crude TPA by catalytic hydrogenation to convert 4-CBA to p-toluic acid.
Materials:
-
Crude TPA
-
Deionized Water
-
Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
Procedure:
-
Charge the autoclave with crude TPA, deionized water (to create a slurry, typically 10-20% TPA by weight), and the Pd/C catalyst (typically 0.1-0.5% by weight of the TPA).
-
Seal the autoclave and purge it several times with nitrogen to remove air, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 500-1000 psig).
-
Begin stirring and heat the reactor to the target temperature (e.g., 250-280 °C).
-
Maintain the temperature and pressure for the desired reaction time (e.g., 1-2 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the reactor to below 100 °C.
-
Carefully vent the excess hydrogen pressure.
-
Filter the hot solution to remove the catalyst.
-
The purified TPA can then be recovered by crystallization as the solution cools.
-
Collect the TPA crystals by filtration, wash with deionized water, and dry.
Visualizations
Troubleshooting Workflow for Low Purity TPA
Caption: Troubleshooting workflow for addressing low purity in recycled TPA.
Hydrogenation Process for TPA Purification
Caption: Workflow for the hydrogenation purification of crude terephthalic acid.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. EP1671938A1 - Process for preparing purified terephthalic acid - Google Patents [patents.google.com]
- 3. CN101372452A - Method for recovering terephthalic acid from colored terephthalic acid residues by hydrogenation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. DE1493132B2 - PROCESS FOR SUBLIMATE PURIFICATION OF TEREPHTHALIC ACID - Google Patents [patents.google.com]
- 9. US3526658A - Steam sublimation of terephthalic acid - Google Patents [patents.google.com]
- 10. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Determination of Main Organic Impurities in Purified Terephthalic Acid by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 14. Micellar liquid chromatography of terephthalic acid impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. cornell.flintbox.com [cornell.flintbox.com]
- 18. data.epo.org [data.epo.org]
Technical Support Center: Maximizing MTBE Production through Catalyst Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for maximizing Methyl Tertiary Butyl Ether (MTBE) production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during MTBE synthesis experiments.
| Issue | Potential Cause | Recommended Action |
| Low MTBE Yield | Sub-optimal Reaction Temperature: Each catalyst has an optimal temperature range for peak performance. | Verify the optimal reaction temperature for your specific catalyst. For instance, Amberlyst-15 and Hβ zeolites perform well at 80-110°C and 80-90°C respectively, while HZSM-5 requires higher temperatures around 120°C. |
| Incorrect Methanol to Isobutylene Molar Ratio: An improper reactant ratio can limit the conversion of the limiting reactant. | Ensure the methanol to isobutylene molar ratio is optimized. While a stoichiometric ratio is the theoretical ideal, a slight excess of methanol is often used to enhance isobutylene conversion. | |
| Catalyst Deactivation: The catalyst may have lost activity due to poisoning, coking, or thermal degradation.[1][2] | Refer to the "Catalyst Deactivation and Regeneration" FAQ section below. Consider regenerating or replacing the catalyst. | |
| Low Selectivity to MTBE (High By-product Formation) | High Reaction Temperature: Elevated temperatures can promote side reactions, such as the formation of diisobutylene. | Gradually decrease the reaction temperature in increments of 5-10°C to find the optimal balance between conversion and selectivity. |
| Inappropriate Catalyst Choice: Some catalysts may have acid sites that are too strong, leading to unwanted side reactions.[3] | For high selectivity, catalysts with medium acid strength are often preferred.[3] Consider screening alternative catalysts like Hβ or HZSM-5 zeolites, which are known for their high selectivity.[4][3] | |
| Gradual Decrease in Catalyst Performance Over Time | Catalyst Fouling/Coking: Deposition of carbonaceous materials (coke) on the active sites of the catalyst.[1][5] | Implement a regeneration procedure. For ion-exchange resins, this may involve washing with a suitable solvent. For zeolites, calcination is a common regeneration method. |
| Catalyst Poisoning: Impurities in the feedstock, such as water or basic nitrogen compounds, can neutralize the acidic active sites of the catalyst.[1][2] | Ensure high purity of reactants. Feedstock purification steps may be necessary to remove catalyst poisons. | |
| High-Pressure Drop Across the Reactor Bed | Catalyst Particle Degradation: The physical breakdown of catalyst particles can lead to the blockage of the reactor bed. | Visually inspect the catalyst for signs of degradation. If necessary, replace the catalyst bed with fresh catalyst. |
| Fouling of the Reactor Bed: Accumulation of solid by-products or contaminants in the reactor. | Clean the reactor and consider implementing a filtration system for the feedstock. |
Frequently Asked Questions (FAQs)
Catalyst Selection and Performance
-
Q1: What are the most common types of catalysts used for MTBE synthesis? A1: The most prevalent catalysts are acidic and fall into two main categories: macroporous ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., Hβ, HZSM-5).[3] Historically, liquid acids like sulfuric acid were used but are less common now due to corrosion and separation issues.
-
Q2: How do I choose between an ion-exchange resin and a zeolite catalyst? A2: The choice depends on your specific experimental goals. Ion-exchange resins like Amberlyst-15 are highly active at lower temperatures but have lower thermal stability. Zeolites, particularly Hβ, offer comparable activity to Amberlyst-15, have higher thermal stability, and can exhibit excellent selectivity.[4][3]
-
Q3: What are the key parameters that influence catalyst performance? A3: The primary factors include reaction temperature, the molar ratio of methanol to isobutylene, feedstock purity, and the catalyst's intrinsic properties such as acid strength, pore structure, and surface area.[3][6]
Catalyst Deactivation and Regeneration
-
Q4: What causes catalyst deactivation in MTBE synthesis? A4: Catalyst deactivation can be caused by several factors:
-
Q5: How can I regenerate a deactivated ion-exchange resin catalyst? A5: Regeneration of ion-exchange resins typically involves a chemical washing process to remove adsorbed impurities and restore the active sites.[7] The specific procedure depends on the nature of the deactivation, but it often includes washing with a solvent or a dilute acid solution followed by rinsing with deionized water and drying.
Catalyst Performance Data
The following table summarizes typical performance data for common MTBE synthesis catalysts. Note that actual performance will vary depending on specific experimental conditions.
| Catalyst | Type | Optimal Temperature Range (°C) | Isobutylene Conversion (%) | MTBE Selectivity (%) | Key Advantages |
| Amberlyst-15 | Ion-Exchange Resin | 80 - 110 | High | High | High activity at low temperatures. |
| Hβ (Beta) Zeolite | Zeolite | 80 - 90 | High | > 97 | High activity and selectivity, good thermal stability.[3] |
| HZSM-5 Zeolite | Zeolite | ~120[8] | Moderate to High | High | High thermal stability and selectivity.[3] |
Experimental Protocols
1. Catalyst Activity Testing
This protocol describes a general procedure for evaluating the performance of a catalyst in a fixed-bed reactor system.
-
1.1. Catalyst Preparation and Activation:
-
Accurately weigh the desired amount of catalyst.
-
If required, crush and sieve the catalyst to a specific particle size range (e.g., 20-40 mesh).
-
Load the catalyst into the reactor.
-
Activate the catalyst in-situ by heating it to a specified temperature under a flow of inert gas (e.g., nitrogen) to remove any adsorbed moisture.
-
-
1.2. Reaction Setup and Execution:
-
Set the reactor to the desired reaction temperature.
-
Introduce the methanol and isobutylene feed streams into the reactor at the desired molar ratio and flow rates using precision pumps.
-
Maintain a constant pressure within the reactor.
-
Allow the reaction to reach a steady state, which is typically indicated by a stable product composition over time.
-
-
1.3. Product Collection and Analysis:
-
Collect the reactor effluent in a cold trap or a suitable collection vessel.
-
Periodically take samples of the product stream for analysis.
-
Analyze the collected samples using Gas Chromatography (GC) to determine the composition and quantify the amounts of MTBE, unreacted reactants, and any by-products.[9][10]
-
2. Product Analysis using Gas Chromatography (GC)
This protocol outlines the analysis of the reaction product mixture.
-
2.1. Instrumentation and Columns:
-
A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) is commonly used.[10]
-
A capillary column suitable for separating light hydrocarbons and oxygenates, such as a DB-1 or equivalent, is recommended.
-
-
2.2. GC Operating Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp rate: 10°C/minute to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Note: These conditions are a starting point and should be optimized for your specific instrument and separation needs.
-
-
2.3. Sample Preparation and Injection:
-
Prepare calibration standards of known concentrations for all expected components (MTBE, methanol, isobutylene, and potential by-products).
-
Dilute the reaction product samples in a suitable solvent (e.g., dichloromethane) if necessary.
-
Inject a small, fixed volume (e.g., 1 µL) of the sample into the GC.
-
-
2.4. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their retention times with those of the calibration standards.
-
Quantify the concentration of each component by integrating the peak areas and using the calibration curves.
-
Calculate the isobutylene conversion, MTBE selectivity, and MTBE yield based on the quantitative results.
-
Visualizations
Caption: Experimental workflow for MTBE catalyst testing.
Caption: Troubleshooting logic for low MTBE yield.
Caption: Simplified MTBE synthesis reaction pathway.
References
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis [mdpi.com]
- 6. sinocata.com [sinocata.com]
- 7. Regeneration of Ion Exchange Resin - FAQ [lanlangcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of methyl tert.-butyl ether and its degradation products by direct aqueous injection onto gas chromatography with mass spectrometry or flame ionization detection systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kelid1.ir [kelid1.ir]
Technical Support Center: Process Optimization for Two-Step Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing two-step chemical reactions. The information is presented in a direct question-and-answer format to address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of two-step chemical reactions.
Question: My overall yield for a two-step reaction is low. How do I identify which step is problematic?
Answer:
To pinpoint the underperforming step in a two-step sequence, a systematic approach is necessary. Here’s a logical workflow to diagnose the issue:
-
Analyze Each Step Individually:
-
Run each reaction step separately and isolate the intermediate product from the first step.
-
Calculate the yield for each individual step. This will immediately indicate which transformation is less efficient.
-
-
Assess Intermediate Purity:
-
Characterize the purity of the isolated intermediate from Step 1 using techniques like HPLC, NMR, or LC-MS.
-
Impurities from the first reaction can often inhibit or interfere with the second reaction.[1]
-
-
Investigate the Impact of Crude Intermediate:
-
If the intermediate from Step 1 is taken directly into Step 2 without purification (a "telescoped" or "one-pot" process), run a controlled experiment where you use purified intermediate in Step 2.
-
If the yield of Step 2 improves significantly with purified intermediate, it suggests that byproducts or unreacted starting materials from Step 1 are detrimental to the second transformation.
-
A logical workflow for troubleshooting low overall yield can be visualized as follows:
Question: I am observing unexpected byproducts in my two-step reaction. What are the likely causes and how can I mitigate them?
Answer:
The formation of unexpected byproducts can arise from several factors, particularly in a sequential process.
-
Cross-Reactivity: Reagents from the first step may react with the product of the second step, or vice-versa if it's a one-pot reaction.
-
Intermediate Instability: The intermediate formed after the first step might be unstable under the reaction conditions of the second step, leading to degradation or side reactions.
-
Catalyst Poisoning or Alteration: Byproducts from Step 1 can poison the catalyst in Step 2. Alternatively, the conditions of Step 2 might alter the catalyst from Step 1 in an undesirable way in a one-pot scenario.
-
Changes in Reaction Conditions: If the reaction is "telescoped," the addition of reagents for the second step can change the overall concentration, pH, or solvent polarity, favoring different reaction pathways.
Mitigation Strategies:
-
Intermediate Purification: The most straightforward solution is to purify the intermediate after the first step. This removes any potentially interfering species.
-
Reagent Compatibility Check: Before attempting a one-pot synthesis, ensure that the starting materials and reagents for each step are compatible with the products of the other step under the proposed reaction conditions.
-
Design of Experiments (DoE): Utilize DoE to screen for reaction conditions (e.g., temperature, concentration, reagent stoichiometry) that maximize the formation of the desired product while minimizing byproduct formation.[2][3]
-
In-situ Quenching: In some one-pot reactions, it may be possible to add a reagent that selectively quenches or removes a problematic byproduct or excess reagent from the first step before initiating the second.
Question: How can I optimize the reaction time for a two-step synthesis?
Answer:
Optimizing reaction time is crucial for efficiency and can also impact product purity, as longer reaction times can sometimes lead to increased byproduct formation.[4]
-
Reaction Monitoring: The most effective way to determine the optimal reaction time is through reaction monitoring. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin Layer Chromatography (TLC) can be used to track the consumption of the starting material and the formation of the product over time for each step. The reaction is complete when the concentration of the starting material plateaus.
-
Kinetic Analysis: For a more detailed understanding, perform a kinetic analysis of each step. This involves taking samples at regular intervals and quantifying the concentration of reactants and products. This data can be used to determine the reaction rate and the point at which the reaction has reached completion.
The following table shows an example of how reaction time can impact the yield and purity of a product. In this case, while the yield increases with time, the purity is highest at shorter reaction times.
| Reaction Time (minutes) | Crude Yield (%) | Product Purity (%) |
| 2 | 65 | 98 |
| 5 | 78 | 97 |
| 10 | 85 | 95 |
| 15 | 88 | 93 |
Data adapted from a study on amide synthesis, illustrating the trade-off between reaction time, yield, and purity.[4]
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and how can it be applied to a two-step reaction?
A1: Design of Experiments (DoE) is a statistical method for systematically planning and analyzing experiments to efficiently determine the optimal reaction conditions.[5] Instead of changing one factor at a time, DoE allows for the simultaneous variation of multiple factors to identify not only the significant factors but also their interactions.[3]
For a two-step reaction, DoE can be applied in a few ways:
-
Optimize Each Step Separately: Run a DoE for the first reaction to find the optimal conditions for yield and purity of the intermediate. Then, using the optimized conditions for the first step, run a separate DoE for the second reaction.
-
Combined Optimization: In a "telescoped" or one-pot process, you can design an experiment where factors for both reaction steps are varied. This is more complex but can reveal interactions between the conditions of the two steps.
A typical DoE workflow involves:
-
Screening: Identify the most influential factors (e.g., temperature, catalyst loading, concentration) from a larger set of possibilities.[6]
-
Optimization: Once the key factors are identified, a more detailed experiment is designed to create a predictive model and find the optimal conditions.[6]
The logical flow of a DoE approach can be visualized as follows:
References
- 1. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 2. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 3. A Design of Experiments (DoE) Approach Accelerates the Optimization of Copper-Mediated 18F-Fluorination Reactions of Arylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. synthace.com [synthace.com]
- 6. torontech.com [torontech.com]
Reducing by-product formation in p-xylene oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the oxidation of p-xylene to terephthalic acid (TPA).
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products formed during the liquid-phase oxidation of p-xylene, and what causes their formation?
A1: The oxidation of p-xylene (PX) to terephthalic acid (TPA) is a stepwise process that can lead to several by-products if the reaction is incomplete or if side reactions occur. The main intermediates and by-products include:
-
p-Tolualdehyde (TALD): An early intermediate in the oxidation of one of the methyl groups.
-
p-Toluic Acid (p-TA): Formed from the oxidation of p-tolualdehyde. It is more resistant to further oxidation than p-xylene itself.[1]
-
4-Carboxybenzaldehyde (4-CBA): A critical intermediate formed from the oxidation of p-toluic acid. Due to its structural similarity to TPA, it can co-crystallize with the final product, making it a problematic impurity.[1][2]
-
Colored Impurities: Over-oxidation and side reactions can lead to the formation of colored compounds, such as fluorenones, which can impart a yellow hue to the TPA product.
-
Carbon Oxides (CO, CO₂): These are formed from the decomposition or "burning" of the acetic acid solvent, especially at high temperatures.[2][3]
The formation of these by-products is primarily due to incomplete oxidation, where the reaction does not proceed to completion for all starting material and intermediates. Reaction kinetics and mass transfer limitations can also play a significant role.
Q2: My final terephthalic acid (TPA) product is yellow. What is the likely cause and how can I prevent it?
A2: A yellow discoloration in the TPA product is typically caused by the presence of colored impurities, often resulting from over-oxidation or condensation side reactions. The primary culprits are fluorenone derivatives. The formation of these impurities is influenced by reaction temperature and catalyst composition.
To prevent yellowing, consider the following:
-
Optimize Reaction Temperature: Excessively high temperatures can promote the side reactions that lead to colored by-products. Conversely, a temperature that is too low may result in incomplete conversion of intermediates.[4]
-
Adjust Catalyst Concentration: The ratio of cobalt, manganese, and bromine in the catalyst system is crucial for controlling the reaction pathway and minimizing side reactions.
-
Ensure Efficient Mixing: Proper mixing in the reactor is essential to maintain a homogeneous reaction mixture and prevent localized "hot spots" where over-oxidation can occur.
Q3: How can I reduce the concentration of 4-carboxybenzaldehyde (4-CBA) in my final product to below 25 ppm?
A3: Reducing 4-carboxybenzaldehyde (4-CBA) to trace levels (typically below 25 ppm for purified TPA) is a critical challenge.[4] Here are several strategies:
-
Reaction Condition Optimization: Increasing the reaction temperature can enhance the conversion of 4-CBA to TPA.[5] Similarly, ensuring a sufficient partial pressure of oxygen is vital for the complete oxidation of the aldehyde group.[4]
-
Catalyst System Modification: The addition of promoters, such as zirconium salts, to the Co-Mn-Br catalyst system has been shown to improve catalyst activity and selectivity, thereby enhancing the conversion of 4-CBA.
-
Post-Oxidation Purification: In industrial processes, a common method for removing residual 4-CBA is a separate purification step. This typically involves dissolving the crude TPA in hot water and hydrogenating the mixture in the presence of a palladium catalyst. This process reduces 4-CBA to the more easily separable p-toluic acid.[4]
-
Solvent Additives: The use of co-solvents or additives that improve the solubility of 4-CBA in the reaction medium can facilitate its further oxidation to TPA.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low p-xylene Conversion | 1. Insufficient reaction temperature or time. 2. Low oxygen partial pressure. 3. Catalyst deactivation or insufficient concentration. 4. Presence of reaction inhibitors. | 1. Gradually increase the reaction temperature and/or extend the reaction time. 2. Increase the total pressure or the oxygen concentration in the feed gas. 3. Verify the catalyst preparation and loading. Consider increasing the catalyst concentration. 4. Ensure the purity of reactants and solvent. |
| High p-Toluic Acid (p-TA) in Product | 1. The reaction has not proceeded to completion. 2. The catalyst system is not effective in oxidizing p-TA. | 1. Increase reaction time or temperature to facilitate the oxidation of p-TA. 2. Optimize the Co/Mn/Br ratio in the catalyst system. The manganese component is particularly important for the oxidation of the methyl group of p-TA. |
| High 4-Carboxybenzaldehyde (4-CBA) in Product | 1. Incomplete oxidation of the aldehyde group. 2. Insufficient catalyst activity towards 4-CBA. 3. Co-precipitation of 4-CBA with TPA. | 1. Increase reaction temperature and/or oxygen pressure.[4][5] 2. Adjust the catalyst composition or consider using promoters. 3. Modify the crystallization conditions or implement a post-purification step like hydrogenation.[4] |
| Solvent Loss/Decomposition | 1. Excessively high reaction temperature. | 1. Reduce the reaction temperature to minimize the "burning" of the acetic acid solvent.[3] |
Experimental Protocols
General Protocol for Lab-Scale P-Xylene Oxidation
This protocol is a general guideline based on the widely used AMOCO process and should be adapted based on specific research goals and available equipment.
1. Catalyst Preparation:
-
Prepare a stock solution of the Co/Mn/Br catalyst in glacial acetic acid. A typical catalyst system consists of cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide.
-
The molar ratios of Co:Mn:Br and the total catalyst concentration relative to p-xylene should be determined based on the specific experimental design.
2. Reaction Setup:
-
The reaction is typically carried out in a high-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, thermocouple, and pressure gauge. The reactor should be made of or lined with a corrosion-resistant material like titanium.[7]
-
Charge the reactor with the desired amounts of p-xylene, glacial acetic acid, and the catalyst solution.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove air.
3. Reaction Execution:
-
Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired operating pressure (e.g., 15-30 bar).[4]
-
Begin stirring and heat the reactor to the target temperature (e.g., 175-225 °C).[4]
-
Maintain a constant pressure throughout the reaction by continuously supplying the oxidizing gas.
-
Monitor the reaction progress by taking samples periodically (if the reactor setup allows) or by monitoring gas uptake.
4. Product Recovery and Analysis:
-
After the desired reaction time, cool the reactor to room temperature.
-
Vent the excess pressure carefully.
-
Collect the solid product by filtration and wash it with fresh acetic acid and then with water to remove residual catalyst and solvent.
-
Dry the solid product (crude TPA) in a vacuum oven.
-
Analyze the product composition and purity using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after esterification to determine the levels of TPA, 4-CBA, p-TA, and other by-products.
Visualizations
References
- 1. Terephthalic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid phase oxidation of p-xylene to terephthalic acid at medium-high temperatures: multiple benefits of CO2-expanded liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. p-Xylene Oxidation to Terephthalic Acid: New Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Overcoming insolubility of PBT cyclic oligomers during analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of analyzing Polybutylene terephthalate (PBT) cyclic oligomers, with a primary focus on overcoming their inherent insolubility.
Troubleshooting Guide
Q1: My PBT cyclic oligomer sample is not dissolving in common laboratory solvents for HPLC analysis. What should I do?
A1: PBT cyclic oligomers, particularly larger oligomers like tetramers and pentamers, exhibit very limited solubility in common HPLC solvents such as methanol, ethanol, and acetonitrile[1][2]. The recommended approach is to use a strong fluorinated solvent for initial dissolution. 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been identified as the most effective solvent for dissolving PBT cyclic oligomers from dimers to pentamers[1][3][4].
For sample preparation, a suggested protocol is to dissolve 1 gram of the PBT material in 5 mL of HFIP, aided by sonication for approximately 20 minutes at 30°C to ensure complete dissolution. Subsequently, this stock solution should be diluted (e.g., a 100-fold dilution) with a solvent that is miscible with the HPLC mobile phase, such as acetonitrile[1].
Q2: I'm observing peak tailing and poor separation in my HPLC chromatogram when analyzing PBT cyclic oligomers. What could be the cause?
A2: Poor chromatographic performance with PBT cyclic oligomers can often be attributed to solubility and miscibility issues. If you are using HFIP as the initial dissolution solvent, be aware of its potential for poor miscibility with certain mobile phases, such as methanol-water mixtures. This can lead to the precipitation of the oligomers in the injection port or on the column, resulting in peak tailing, low signal intensity, and poor separation[1].
To troubleshoot this, consider the following:
-
Mobile Phase Composition: Acetonitrile has demonstrated better separation efficiency and miscibility with HFIP compared to methanol[1]. Using an acetonitrile-water gradient is recommended.
-
Sample Dilution: Ensure that the dilution of the HFIP stock solution with the mobile phase compatible solvent (e.g., acetonitrile) is sufficient to prevent precipitation[1].
-
Column Temperature: Increasing the column temperature (e.g., to 40°C) can sometimes improve solubility and peak shape[4].
Q3: I am struggling to get a good signal for PBT cyclic oligomers in MALDI-TOF MS. What matrix and sample preparation method should I use?
A3: For MALDI-TOF MS analysis of PBT, the choice of matrix is critical. 2,4,6-trihydroxyacetophenone (THAP) has been successfully used as a matrix for the analysis of PBT oligomers[5]. An effective sample deposition method involves depositing the PBT sample on top of the THAP matrix[6]. This combination has been shown to provide optimal results for analyzing PBT, including its end-group functionalities[6].
Q4: My NMR spectra of PBT cyclic oligomers are broad and poorly resolved. How can I improve the sample preparation for NMR analysis?
A4: To obtain high-quality NMR spectra of PBT cyclic oligomers, it is essential to achieve complete dissolution. A common and effective solvent system is a mixture of deuterated chloroform (CDCl₃) and a strong acid to aid in breaking up any aggregates. A recommended mixture is deuterated chloroform and trifluoroacetic acid (TFA) in an 8:1 (v/v) ratio[1]. Another reported solvent system is a mixture of CDCl₃ and deuterated trifluoroacetic acid (CF₃COOD) in an 8:1 ratio[7]. For sample preparation, dissolve approximately 30 mg of the sample in 3 mL of this solvent mixture[7] or a smaller amount in 600 µL[1].
Frequently Asked Questions (FAQs)
Q: What are PBT cyclic oligomers?
A: PBT cyclic oligomers are cyclic molecules composed of repeating butylene terephthalate units. They are typically formed as byproducts during the polymerization of PBT and can be present in the final polymer product[7][8]. These oligomers can migrate from PBT-based materials, such as food packaging, and are therefore of interest for analytical testing[9][10].
Q: Why are PBT cyclic oligomers so difficult to dissolve?
A: The poor solubility of PBT cyclic oligomers is attributed to their chemical structure, which allows for strong intermolecular interactions and, in some cases, a semi-crystalline nature. This makes it difficult for common solvents to effectively solvate the individual molecules and break apart the solid structure. Strong, highly polar, and acidic solvents are often required to overcome these intermolecular forces[3].
Q: What is the best solvent for dissolving PBT cyclic oligomers?
A: Based on solubility studies, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is considered the best and most universally effective solvent for dissolving a range of PBT cyclic oligomers, from dimers to pentamers[1][3][4]. Trifluoroethanol (TFE) and chloroform (CHCl₃) also show good solubilizing properties for some oligomers[1].
Q: Can I use Gel Permeation Chromatography (GPC/SEC) to analyze PBT cyclic oligomers?
A: Yes, GPC/SEC is a suitable technique for analyzing the molecular weight distribution of PBT and its oligomers. Due to the insolubility of PBT in common GPC solvents, a mobile phase consisting of a mixture of HFIP and chloroform is often used[6]. Specialized columns, such as PL HFIPgel columns, are designed for use with these aggressive solvents[11][12]. To prevent aggregation, an additive like sodium trifluoroacetate (NaTFA) may be included in the mobile phase[11][12].
Q: Are there any safety precautions I should take when working with solvents like HFIP?
A: Yes, HFIP is a corrosive and volatile solvent. It is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always consult the Safety Data Sheet (SDS) for HFIP before use to be fully aware of its hazards and handling requirements.
Quantitative Data: Solubility of PBT Cyclic Oligomers
The following table summarizes the solubility of PBT cyclic oligomers (dimer to pentamer) in various organic solvents.
| Solvent | PBT Cyclic Dimer | PBT Cyclic Trimer | PBT Cyclic Tetramer | PBT Cyclic Pentamer |
| Methanol (MeOH) | Insoluble | Insoluble | Insoluble | Insoluble |
| Ethanol (EtOH) | Insoluble | Insoluble | Insoluble | Insoluble |
| Isopropanol (IsOH) | Insoluble | Insoluble | Insoluble | Insoluble |
| Acetonitrile (MeCN) | Insoluble | Insoluble | Slightly soluble | Slightly soluble |
| Dimethylformamide (DMF) | Slightly soluble | Slightly soluble | Soluble | Soluble |
| Dimethylacetamide (DMA) | Slightly soluble | Slightly soluble | Soluble | Soluble |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | Very slightly soluble | Slightly soluble | Slightly soluble |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Freely soluble | Freely soluble | Freely soluble | Freely soluble |
| Trifluoroethanol (TFE) | Soluble | Soluble | Freely soluble | Freely soluble |
| Dichloromethane (CH₂Cl₂) | Very slightly soluble | Very slightly soluble | Soluble | Soluble |
| Chloroform (CHCl₃) | Soluble | Soluble | Soluble | Soluble |
| Data adapted from Tsochatzis et al., 2019[1][2]. Solubility ranges are based on WHO/FAO protocol. |
Experimental Protocols
1. Sample Preparation for HPLC Analysis
-
Weigh 1 gram of the PBT raw material containing cyclic oligomers.
-
Add 5 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Place the mixture in a sonicator for 20 minutes at 30°C to ensure complete dissolution.
-
Prepare the working solution by performing a 100-fold dilution of the stock solution with acetonitrile.
-
The sample is now ready for injection into the HPLC system.
2. Sample Preparation for NMR Analysis
-
Weigh the PBT cyclic oligomer sample.
-
Prepare an 8:1 (v/v) mixture of deuterated chloroform (CDCl₃) and trifluoroacetic acid (TFA).
-
Dissolve the sample in the solvent mixture to a suitable concentration (e.g., in a 5 mm NMR tube).
-
The sample is now ready for NMR analysis.
3. GPC/SEC Analysis of PBT
-
Mobile Phase: 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with 20 mM sodium trifluoroacetate (NaTFA)[11][12].
-
Columns: 2 x PL HFIPgel, 7.5 x 300 mm[11].
-
Flow Rate: 1.0 mL/min[11].
-
Temperature: 40°C[11].
-
Detector: Differential Refractive Index (DRI) and/or Viscometer[11].
-
Calibration: Polymethylmethacrylate (PMMA) standards for universal calibration[11][12].
Visualizations
Caption: Workflow for overcoming PBT cyclic oligomer insolubility for various analytical techniques.
References
- 1. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assessment Using a 1H qNMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of poly(butylene terephthalate) by size-exclusion chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Polybutylene Terephthalate by Oligomer Removal Using a Compressed CO2 Antisolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Characterization and Structural Elucidation of Polybutylene Terephthalate Cyclic Oligomers and Purity Assess… [ouci.dntb.gov.ua]
- 9. Oligomers in polybutylene terephthalate for food contact-strategies on identification, quantification, and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Polyesterification Reaction Kinetics
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals aiming to enhance reaction kinetics in polyesterification experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during polyesterification, leading to suboptimal reaction rates or product quality.
Q1: My polyesterification reaction is extremely slow or appears to have stalled. What are the common causes and how can I fix this?
A1: A slow or stalled reaction is a frequent issue in polyesterification. The root cause often lies in equilibrium limitations, insufficient catalysis, or suboptimal reaction conditions.
Common Causes & Solutions:
-
Inefficient Byproduct Removal: Polyesterification is a condensation reaction that produces a small molecule byproduct, typically water.[1][2] The reaction is reversible, so the accumulation of water will push the equilibrium back towards the reactants, slowing down and eventually stopping the polymerization.[1][2]
-
Solution: Implement an efficient water removal system. This can be achieved by applying a vacuum, performing azeotropic distillation with a suitable solvent (e.g., xylene), or purging the reaction vessel with an inert gas like nitrogen.[2][3] For high molecular weight polymers, driving the reaction by removing the condensation byproduct is critical.[2]
-
-
Inadequate Catalysis: In the absence of a catalyst, the reaction relies on self-catalysis by the carboxylic acid groups, which is often slow.[4][5]
-
Solution: Introduce a suitable catalyst. Protic acids (like p-toluenesulfonic acid) and metal-based catalysts (such as those based on tin or titanium) are highly effective.[1][4] Ensure the catalyst concentration is optimized, as excessive amounts can sometimes lead to side reactions or deactivation.[4]
-
-
Low Reaction Temperature: The kinetic energy may be insufficient for molecules to overcome the activation energy barrier of the reaction.
-
Solution: Increase the reaction temperature. Higher temperatures significantly increase the reaction rate.[4][6] However, be cautious of excessively high temperatures which can cause thermal degradation of the polymer or unwanted side reactions.[6] A typical temperature range for polyesterification is 150-240°C.[1][7]
-
-
Monomer Impurity or Stoichiometric Imbalance: Impurities can interfere with the catalyst or the functional groups. An imbalance in the molar ratio of diacid to diol functional groups will limit the maximum achievable molecular weight.
-
Solution: Ensure high purity of monomers and precise stoichiometric control. Even small deviations from a 1:1 functional group ratio can prevent the formation of long polymer chains.[8]
-
To diagnose these issues systematically, you can follow the logical workflow below.
Q2: The final polyester has a low molecular weight. How can I increase the degree of polymerization?
A2: Achieving a high degree of polymerization requires driving the reaction to a very high conversion (>99%). Several factors are critical for this.
Key Strategies:
-
Drive the Equilibrium: As mentioned above, the most critical factor is the continuous removal of the condensation byproduct (e.g., water) to push the reaction forward.[2] High vacuum conditions are often necessary during the final stages of polymerization.
-
Precise Stoichiometry: An exact 1:1 molar ratio of reacting functional groups (e.g., -COOH and -OH) is essential. Any excess of one monomer will act as a chain terminator, limiting the final molecular weight.
-
High Monomer Purity: Monofunctional impurities will cap the growing polymer chains, severely limiting the degree of polymerization. Ensure all monomers are of the highest possible purity.
-
Increase Reaction Time: Step-growth polymerizations require long reaction times to achieve high molecular weights, as the concentration of reactive end groups decreases significantly as the reaction progresses.[9]
-
Effective Catalysis: A highly active catalyst will ensure the reaction proceeds efficiently, especially in the later, more viscous stages where reactant mobility is reduced.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in polyesterification and how do I choose one?
A1: Catalysts accelerate the rate of polyesterification by providing an alternative reaction pathway with lower activation energy. In uncatalyzed reactions, a diacid monomer acts as its own catalyst, leading to a third-order reaction.[5][10] With a strong acid catalyst, the reaction becomes second-order, significantly increasing the rate.[11]
Types of Catalysts:
-
Acid Catalysts: Strong protic acids like p-toluenesulfonic acid (pTSA) are common and effective.[1]
-
Metal-Based Catalysts: Compounds of tin, titanium, zinc, and aluminum are widely used, especially in industrial processes.[4] Titanium- and tin-based catalysts have been found to be particularly efficient.[4]
-
Enzymatic Catalysts: Lipases can be used for polyester synthesis under milder conditions, which is advantageous for sensitive monomers. However, the reaction speed is generally lower than thermochemical methods.[4]
The choice of catalyst depends on the specific monomers, desired reaction temperature, and required properties of the final polymer (e.g., absence of metal contaminants).
The diagram below illustrates the simplified mechanism for an acid-catalyzed esterification process.
Q2: How does temperature affect polyesterification kinetics?
A2: Temperature is a critical parameter that directly influences the reaction rate. According to the Arrhenius equation, the rate constant increases exponentially with temperature.
-
Positive Effects: Higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.[6] This results in shorter reaction times to reach a desired conversion.[6]
-
Negative Effects: Excessively high temperatures can lead to thermal degradation, depolymerization, or undesirable side reactions (e.g., etherification of diols), which can discolor the product and limit molecular weight.[6]
Therefore, an optimal temperature profile is often employed, starting at a moderate temperature and increasing it as the reaction proceeds and the viscosity of the medium increases.
Q3: Can you provide quantitative data on how different strategies enhance reaction rates?
A3: Yes, the effectiveness of different strategies can be quantified. The table below summarizes data from various studies, showcasing the impact of catalysts and reaction conditions.
| Strategy | Monomers / System | Catalyst | Temperature (°C) | Observation | Rate Constant / TOF* |
| Catalyst Addition | Diethylene Glycol / Adipic Acid | None (Self-catalyzed) | 230 | Third-order reaction kinetics observed. | k ≈ 2.5 x 10⁻⁶ (equiv²/g²) h⁻¹ (calculated from plots) |
| Catalyst Addition | Diethylene Glycol / Adipic Acid | Organotin | 230 | Reaction order changes, rate significantly increases. | k ≈ 2.811 (equiv²/g²) h⁻¹ (catalyzed constant) |
| Heterodinuclear Catalyst | Cyclohexene Oxide / Phthalic Anhydride | Al(III)/K(I) catalyst | 100 | Very high activity and selectivity. | TOF = 1890 h⁻¹ |
| Effect of Co-agent | Cyclohexene Oxide / Phthalic Anhydride | Al(III)/K(I) catalyst with 200 equiv. diol | 100 | The presence of a diol chain transfer agent increased the reaction rate 4.5-fold. | TOF = 1890 h⁻¹ (vs. ~420 h⁻¹ without diol) |
| Aryl Alcohol Additive | Isosorbide / Succinic Acid | BuSnOOH with p-cresol | 240 (esterification) | In-situ formation of reactive aryl esters overcomes the low reactivity of the secondary diol, enabling high molecular weight. | Achieved Mn up to 40.4 kg/mol vs. 8.4 kg/mol without p-cresol. |
*Turnover Frequency (TOF) is a measure of catalyst activity. Data synthesized from multiple sources.[5][7][12]
Experimental Protocols
Protocol 1: General Procedure for Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing polyester, a common method used to achieve high molecular weight.
Materials & Equipment:
-
High-purity diacid and diol monomers (1.00:1.05 molar ratio; slight excess of diol compensates for loss during vacuum).
-
Catalyst (e.g., 0.1 mol% butyltin(IV) oxide, BuSnOOH).[7]
-
Reaction vessel equipped with a mechanical stirrer, inert gas (N₂) inlet, and a distillation outlet connected to a vacuum system.
-
Heating mantle with temperature controller.
-
Vacuum pump and cold trap.
Workflow Diagram:
Procedure:
-
Charging the Reactor: Charge the diacid, diol, and catalyst into the reaction vessel.
-
Inert Atmosphere: Assemble the reactor and purge with dry nitrogen three times to remove oxygen. Maintain a slow, continuous nitrogen flow.
-
Stage 1: Esterification:
-
Stage 2: Polycondensation:
-
Gradually reduce the pressure inside the vessel using the vacuum pump to less than 1 mbar over a period of 1-2 hours.[7]
-
The reaction mixture will become increasingly viscous as the molecular weight builds. The stirrer speed may need to be adjusted.
-
Continue the polycondensation stage for 1-3 hours under high vacuum to remove the final traces of water and glycol, driving the polymerization to completion.[7]
-
-
Reaction Termination:
-
Stop heating and break the vacuum by introducing nitrogen gas.
-
Once cooled, the polyester can be removed from the reactor for analysis (e.g., GPC for molecular weight, DSC for thermal properties).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Polylactic acid - Wikipedia [en.wikipedia.org]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.ru [2024.sci-hub.ru]
- 6. Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon | Journal of Chemistry [ajpojournals.org]
- 7. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to FTIR Analysis of Terephthalate Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the analysis of terephthalate functional groups, commonly found in polymers like Polyethylene Terephthalate (PET), against other polyester alternatives. This guide includes detailed experimental protocols, quantitative data, and visual workflows to aid in the identification and characterization of these materials.
Comparison of FTIR Spectra: Terephthalates vs. Alternatives
The infrared spectrum of a polymer provides a unique molecular fingerprint, allowing for its identification and the characterization of its functional groups. Terephthalate-containing polymers are distinguished by a set of characteristic absorption bands arising from the vibrations of the terephthalate group.
Key Vibrational Modes of the Terephthalate Functional Group:
The terephthalate group gives rise to several strong and characteristic absorption bands in the mid-infrared region. These include:
-
C=O Stretching: A very strong and sharp absorption band typically observed in the range of 1710-1730 cm⁻¹. This is one of the most prominent peaks in the spectra of terephthalate polyesters.[1][2]
-
C-O Stretching: Two distinct stretching vibrations associated with the ester linkage are present. The C-C-O stretch appears as a strong band around 1240-1280 cm⁻¹, and the O-C-C stretch is observed as a strong band in the 1090-1130 cm⁻¹ region.[1]
-
Aromatic C-H Bending: Out-of-plane bending of the C-H bonds on the benzene ring results in a characteristic absorption band around 720-730 cm⁻¹.[2]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of absorptions in the 1400-1600 cm⁻¹ region.
The following table summarizes the characteristic FTIR absorption bands for Polyethylene Terephthalate (PET) and compares them with other common polyesters, such as Polybutylene Terephthalate (PBT), a structurally similar aromatic polyester, and Polylactic Acid (PLA) and Polycaprolactone (PCL), which are common aliphatic polyesters.
| Functional Group/Vibrational Mode | Polyethylene Terephthalate (PET) (cm⁻¹) | Polybutylene Terephthalate (PBT) (cm⁻¹) | Polylactic Acid (PLA) (cm⁻¹) | Polycaprolactone (PCL) (cm⁻¹) |
| C=O Stretch (Ester) | ~1715[2] | ~1712 | ~1750[2][3] | ~1720[4] |
| C-O Stretch (Asymmetric) | ~1245[1] | ~1270 | ~1180[2][3] | ~1294 |
| C-O Stretch (Symmetric) | ~1100[1] | ~1120 | ~1085[2][3] | ~1170 |
| Aromatic C-H Bending (out-of-plane) | ~725[2] | ~728 | - | - |
| Aromatic C=C Stretch | ~1410, ~1505, ~1578 | ~1410, ~1505, ~1580 | - | - |
| Aliphatic C-H Stretch | ~2960, ~2920 | ~2955, ~2865 | ~2995, ~2945 | ~2945, ~2865 |
| CH₂ Bending | ~1450 | ~1460 | ~1455[3] | ~1465 |
| CH₂ Rocking | ~1340 | ~1365 | - | ~730 |
Experimental Protocol: ATR-FTIR Spectroscopy of Polyester Samples
Attenuated Total Reflectance (ATR) is a widely used sampling technique for the FTIR analysis of polymers due to its minimal sample preparation requirements.
1. Instrumentation and Materials:
-
FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Sample press for ensuring good contact between the sample and the ATR crystal.
-
Isopropanol or ethanol for cleaning the ATR crystal.
-
Lint-free wipes.
-
Polymer samples (e.g., films, pellets, or powders).
2. Sample Preparation:
-
Films: Cut a small, flat piece of the polymer film (approximately 2x2 mm) that is sufficient to cover the ATR crystal.
-
Pellets or Powders: Place a small amount of the powder or a single pellet directly onto the ATR crystal.
-
Semi-crystalline Polymers: For semi-crystalline polymers like PET, ensure the sample surface is as flat as possible to achieve uniform contact with the ATR crystal. If necessary, a small piece of the sample can be melt-pressed into a thin film.
3. Data Acquisition:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol or ethanol.
-
Record a background spectrum of the empty ATR crystal. This will subtract any atmospheric (e.g., CO₂, water vapor) or instrumental interferences from the sample spectrum.
-
-
Sample Spectrum:
-
Place the prepared polymer sample onto the center of the ATR crystal.
-
Use the sample press to apply consistent and firm pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure can lead to variations in peak intensities.
-
Collect the sample spectrum. Typical acquisition parameters for polyesters are:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans (co-added to improve signal-to-noise ratio)
-
-
4. Data Processing and Analysis:
-
Baseline Correction: Apply a baseline correction to the spectrum to account for any sloping or curved baselines.
-
Peak Identification: Identify the characteristic absorption bands and compare their positions and relative intensities to reference spectra or the data provided in the comparison table.
-
Spectral Comparison: For comparative analysis, normalize the spectra to a common peak that is known to be insensitive to changes in morphology or orientation, such as the aromatic C=C stretching band at ~1410 cm⁻¹ for terephthalate-containing polymers.
Workflow for FTIR Analysis of Terephthalate Functional Groups
Caption: Workflow for FTIR analysis of terephthalate groups.
Signaling Pathway of FTIR Spectroscopy
Caption: Conceptual pathway of an FTIR measurement.
References
A Comparative Guide to the Thermal Properties of PBT and PETG Copolyesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of two common thermoplastic polyesters: Polybutylene Terephthalate (PBT) and Polyethylene Terephthalate Glycol-modified (PETG). Understanding the distinct thermal behaviors of these materials is crucial for applications ranging from laboratory equipment and medical devices to packaging for thermally sensitive pharmaceuticals. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and provides visualizations to illustrate structure-property relationships and experimental workflows.
Comparative Thermal Property Data
The thermal properties of PBT and PETG differ significantly due to their distinct chemical structures. PBT is a semi-crystalline polymer, while the addition of cyclohexanedimethanol (CHDM) to the PET backbone in PETG disrupts crystallization, resulting in an amorphous polymer. These structural differences have a profound impact on their thermal performance, as summarized in the table below.
| Thermal Property | Polybutylene Terephthalate (PBT) | Polyethylene Terephthalate Glycol-modified (PETG) | Test Method |
| Melting Temperature (Tm) | 223 - 230 °C[1][2] | Amorphous (no true melting point) | ASTM D3418 / ISO 11357-3 |
| Glass Transition Temperature (Tg) | 40 - 52 °C[1][2][3] | 80 - 85 °C[1][4] | ASTM D3418 / ISO 11357-3 |
| Heat Deflection Temperature (HDT) | ASTM D648 / ISO 75-2 | ||
| @ 0.455 MPa (66 psi) | 150 - 160 °C[1][2][5] | 70 - 73 °C[1][2][5] | |
| @ 1.82 MPa (264 psi) | 50 - 85 °C[5] | 63 - 69 °C[1][2][5] | |
| Coefficient of Linear Thermal Expansion (CTE) | 80 - 100 x 10-6 /K | 68 x 10-6 /K[2] | ASTM E831 / ISO 11359-2 |
| Thermal Conductivity | 0.21 - 0.2851 W/m·K | 0.21 - 0.29 W/m·K[2] | ASTM D5930 |
Structure-Property Relationship
The differences in the thermal properties of PBT and PETG can be directly attributed to their molecular structures. The longer, more flexible butyl unit in the PBT backbone allows for easier chain packing and crystallization, leading to a distinct melting point and generally higher heat deflection temperature under low loads. Conversely, the bulky glycol modification in PETG hinders chain mobility and prevents crystallization, resulting in an amorphous structure with a higher glass transition temperature but no sharp melting point.
References
Purity Assessment of PBT Oligomers: A Comparative Guide to qNMR and HPLC Methods
For researchers, scientists, and drug development professionals working with Polybutylene Terephthalate (PBT) oligomers, accurate purity assessment is critical for ensuring material quality, understanding structure-activity relationships, and meeting regulatory requirements. This guide provides a detailed comparison of two common analytical techniques for purity determination: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Quantitative Data Summary
The following table summarizes the reported purity values for PBT cyclic oligomers as determined by ¹H qNMR. While direct comparative quantitative data from HPLC for the same batches of these specific oligomers is not available in the cited literature, the principles of purity estimation by HPLC are discussed in the subsequent sections.
| Oligomer | Purity by ¹H qNMR (%)[1] |
| PBT cyclic trimer | 97.0 |
| PBT cyclic tetramer | 96.1 |
Comparison of Analytical Methodologies
| Feature | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Principle | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified internal standard. | Separates components of a mixture based on their differential interactions with a stationary and mobile phase. Purity is typically estimated by the relative peak area of the main component (peak area normalization).[1] |
| Sample Preparation | Simple dissolution of the sample and a certified internal standard in a deuterated solvent. | Dissolution of the sample in a suitable solvent, followed by filtration. |
| Data Analysis | Integration of specific, well-resolved signals of the analyte and the internal standard. Purity is calculated based on the integral ratio, molar masses, and weights. | Integration of the chromatographic peaks. Purity is often expressed as the area percentage of the main peak relative to the total area of all peaks. |
| Pros | - Absolute quantification- High precision and accuracy- Non-destructive- Provides structural information- Universal detector for proton-containing molecules | - High sensitivity and resolution- Well-established for routine analysis- Can separate complex mixtures- Different detectors can be used for enhanced selectivity |
| Cons | - Lower sensitivity compared to HPLC- Potential for signal overlap in complex mixtures- Requires a certified internal standard for absolute quantification | - Relative quantification (peak area percent) can be inaccurate without response factor correction- Requires specific standards for each impurity for accurate quantification- Destructive to the sample |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
The purity of PBT oligomers can be determined using a ¹H qNMR method with an internal standard.[1]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Materials:
-
PBT oligomer sample
-
Certified internal standard (e.g., dimethyl sulfone)
-
Deuterated solvent (e.g., deuterated chloroform, CDCl₃)
Procedure:
-
Accurately weigh a specific amount of the PBT oligomer sample and the certified internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate quantification (e.g., long relaxation delay, 90° pulse angle).
-
Process the spectrum, including phasing and baseline correction.
-
Integrate a well-resolved signal corresponding to the PBT oligomer and a signal from the internal standard.
-
Calculate the purity of the PBT oligomer using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
analyte = PBT oligomer
-
std = Internal standard
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
HPLC-DAD is a widely used technique for the separation and analysis of PBT oligomers.[1]
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and diode-array detector.
-
Analytical column (e.g., C18 column)
Materials:
-
PBT oligomer sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
Procedure:
-
Prepare a stock solution of the PBT oligomer sample in a suitable solvent.
-
Set up the HPLC system with the appropriate column and mobile phase gradient. A typical gradient might involve varying the ratio of acetonitrile and water over time.
-
Set the column oven temperature (e.g., 40 °C).
-
Set the DAD to acquire data over a range of wavelengths to detect all potential impurities.
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
For purity assessment by peak area normalization, integrate all the peaks in the chromatogram.
-
Calculate the purity as the percentage of the area of the main PBT oligomer peak relative to the total area of all peaks.
Visualizing the Workflows
References
Comparative study of catalysts in esterification reactions
A Comparative Guide to Catalysts in Esterification Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in optimizing esterification reactions. This guide provides a comparative analysis of commonly used catalysts, including homogeneous, heterogeneous, and enzymatic catalysts, supported by experimental data to facilitate informed decision-making.
Performance Comparison of Catalysts
The efficiency of a catalyst in an esterification reaction is determined by several factors, including reaction time, temperature, and the yield of the desired ester. The following table summarizes the performance of various catalysts under different reaction conditions.
| Catalyst Type | Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Lauric Acid & 2-ethylhexanol | 1:2 | 130 | 2 | 97 | [1] |
| Hydrochloric Acid (HCl) | Acrylic Acid & Ethanol | 1:1 | 60 | 7 | ~46 | [2] | |
| Hydrogen Iodide (HI) | Acrylic Acid & Ethanol | 1:1 | 60 | 7 | ~49 | [2] | |
| Perchloric Acid | Jatropha Curcas Oil FA & TMP | 4:1 | 150 | 3 | ~70 | [3] | |
| Heterogeneous Acid | Dowex 50WX8 | Acrylic Acid & Ethanol | 1:1 | 60 | 7 | 43 | [2] |
| Amberlyst-15 | Lauric Acid & Diethylene Glycol | 2:1.3 | 190 (microwave) | 1.5 | 31.6 | [4] | |
| Calcined Zn-Mg-Al | Lauric Acid & Diethylene Glycol | 2:1.3 | 190 (microwave) | 1.5 | 98.2 | [4] | |
| Aerogel Sulfated Zirconia (A-SZr) | Stearic Acid & Methanol | - | 60 | 7 | 88 | [4] | |
| Phosphotungstic Acid | Triethylene Glycol & Methacrylic Acid | - | - | 5 | 90 | ||
| Enzyme | Lipase PS | Nonanoic Acid & 3-phenylpropanol | - | - | <1 | 80 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for esterification reactions using different types of catalysts.
Homogeneous Acid Catalysis: Fischer Esterification of Lauric Acid
This protocol describes the synthesis of ethyl laurate using a homogeneous acid catalyst generated in-situ.[6]
-
Reaction Setup: In a 5-mL conical vial, combine 70 mg of lauric acid and 1.0 mL of absolute ethanol.
-
Catalyst Addition: In a fume hood, add 30 µL of acetyl chloride to the mixture. Acetyl chloride reacts with ethanol to produce HCl, the acid catalyst.
-
Reflux: Assemble a reflux apparatus and heat the reaction mixture to a gentle reflux for 1 hour at approximately 120°C.
-
Work-up: After cooling, concentrate the mixture to about 0.3 mL. Add 1 mL of water to the cooled mixture in a centrifuge tube and mix. Remove the lower aqueous layer.
-
Purification: Add 1 mL of sodium bicarbonate solution to the organic layer, mix, and remove the aqueous layer. Dry the organic layer with anhydrous calcium chloride.
-
Isolation: Transfer the dry organic layer to a tared vial to determine the yield.
Heterogeneous Acid Catalysis: Esterification of Octanoic Acid
This protocol outlines the use of a solid acid catalyst in a batch reaction.[7]
-
Catalyst Preparation: Weigh 4.5 mg (0.5 wt%) of the solid acid catalyst (e.g., Amberlyst-16) into a vial equipped with a magnetic stirrer.
-
Reactant Addition: Add octanoic acid (0.4 mL, 2.5 mmol), 2-ethyl-1-hexanol (0.4 mL, 2.5 mmol), and dodecane (0.25 mL, 1 mmol, as an internal standard) to the vial.
-
Reaction: Stir the mixture at the desired temperature (e.g., 140°C) and monitor the reaction progress by analyzing aliquots over time.
-
Product Analysis: Analyze the reaction mixture using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to determine the conversion and yield.
Enzymatic Catalysis: Lipase-Catalyzed Esterification
This protocol describes the use of a lipase enzyme for esterification in an aqueous miniemulsion.[5]
-
Miniemulsion Preparation: Disperse the carboxylic acid and alcohol in an aqueous solution of a nonionic surfactant to form a stable miniemulsion.
-
Enzyme Addition: Add the lipase (e.g., Lipase PS) to the miniemulsion to initiate the reaction.
-
Reaction Conditions: Maintain the reaction at an optimized temperature and pH for the specific lipase used.
-
Monitoring: Track the reaction progress by measuring the decrease in the concentration of the carboxylic acid or the formation of the ester over time.
-
Product Isolation: Once the reaction reaches the desired conversion, the product can be extracted from the emulsion using an appropriate organic solvent.
Visualizing Catalytic Processes
The following diagrams illustrate the general workflow of a catalytic esterification experiment and the comparative mechanisms of different catalysts.
Caption: General experimental workflow for a catalytic esterification reaction.
Caption: Comparative catalytic cycles for different types of catalysts in esterification.
Conclusion
The choice of catalyst for esterification significantly impacts reaction efficiency and sustainability. Homogeneous catalysts often exhibit high activity but can be difficult to separate from the reaction mixture.[8] Heterogeneous catalysts offer the advantage of easy separation and reusability, contributing to greener chemical processes.[8][9] Enzymatic catalysts provide high selectivity and operate under mild conditions, making them an environmentally friendly option.[10][11] This guide provides a foundation for selecting the most suitable catalyst based on specific experimental needs and performance requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. technoarete.org [technoarete.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic esterification in aqueous miniemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cerritos.edu [cerritos.edu]
- 7. digital.csic.es [digital.csic.es]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. google.com [google.com]
- 11. US6924129B2 - Enzyme-catalyzed esterification of pendant carboxylic acid groups - Google Patents [patents.google.com]
A Comparative Guide to the Synthesis of Monoalkyl Terephthalates
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of monoalkyl terephthalates is a critical step in the development of new materials and active pharmaceutical ingredients. This guide provides a comparative overview of common synthesis methods, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate synthetic route.
Comparison of Synthesis Methods
Two primary methods for the synthesis of monoalkyl terephthalates are the Two-Step Synthesis via diesterification followed by monohydrolysis, and Direct Mono-esterification of terephthalic acid. The choice between these methods often depends on the desired scale, available starting materials, and required purity of the final product.
Quantitative Data Summary
The following table summarizes the key performance indicators for the synthesis of various monoalkyl terephthalates using the two-step method. Data for direct mono-esterification is less commonly reported with a focus on selective mono-ester formation and is therefore more variable.
| Alkyl Group | Method | Diester Yield (%) | Monoester Yield (%) | Key Reaction Conditions | Reference |
| Methyl | Two-Step | 99 | 85 | 1) Thionyl chloride, Methanol, Reflux; 2) KOH, Methanol, Room Temp. | [1][2] |
| Ethyl | Two-Step | 89 | 82 | 1) Thionyl chloride, Ethanol, Reflux; 2) KOH, Ethanol, Room Temp. | [1][2] |
| n-Propyl | Two-Step | 99 | 78 | 1) Thionyl chloride, n-Propanol, Reflux; 2) KOH, n-Propanol, Room Temp. | [1][2] |
| n-Butyl | Two-Step | 39 | 75 | 1) Thionyl chloride, n-Butanol, Reflux; 2) KOH, n-Butanol, Room Temp. | [1][2] |
| n-Pentyl | Two-Step | 95 | 70 | 1) Thionyl chloride, n-Pentanol, Reflux; 2) KOH, n-Pentanol, Room Temp. | [1][2] |
| Methyl | Direct | Variable | Moderate to Good | Terephthalic acid, Methanol, Acid catalyst (e.g., H₂SO₄), High Temp/Pressure | [3][4] |
| Butyl | Direct | Variable | ~44% conversion | Terephthalic acid, n-Butanol, High Temp/Pressure, No catalyst | [5] |
Experimental Protocols
Detailed methodologies for the key synthesis and validation experiments are provided below.
Method 1: Two-Step Synthesis via Diesterification and Monohydrolysis[1][2]
This method involves the initial conversion of terephthalic acid to a dialkyl terephthalate, followed by selective monohydrolysis to yield the desired monoalkyl terephthalate.
Step 1: Synthesis of Dialkyl Terephthalate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend terephthalic acid (1.0 g, 6.0 mmol) in the corresponding alcohol (e.g., methanol, ethanol, 50 mL).
-
Reagent Addition: While stirring, slowly add thionyl chloride (1.8 mL, 24.7 mmol, ~4 equivalents) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether (50 mL) and wash with a 1 M aqueous solution of potassium hydroxide (2 x 25 mL) to remove any unreacted terephthalic acid, followed by a wash with brine (25 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude dialkyl terephthalate. The product can be further purified by recrystallization if necessary.
Step 2: Selective Monohydrolysis of Dialkyl Terephthalate
-
Reaction Setup: In a round-bottom flask, dissolve the dialkyl terephthalate (e.g., dimethyl terephthalate, 5.0 g, 25.7 mmol) in the corresponding alcohol (e.g., methanol, 100 mL).
-
Base Addition: Add a solution of potassium hydroxide (1.44 g, 25.7 mmol, 1.0 equivalent) in the same alcohol (50 mL) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Isolation of the Potassium Salt: Upon completion, the potassium salt of the monoalkyl terephthalate often precipitates. The precipitate can be collected by filtration and washed with a small amount of cold alcohol.
-
Acidification: Suspend the potassium salt in water and acidify with a 1 M aqueous solution of hydrochloric acid until the pH is acidic, leading to the precipitation of the monoalkyl terephthalate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., water, ethanol/water mixture).
Method 2: Direct Mono-esterification of Terephthalic Acid[4][5]
This method aims to directly convert terephthalic acid to the monoalkyl ester in a single step. Achieving high selectivity for the monoester over the diester can be challenging and often requires careful control of reaction conditions.
-
Reaction Setup: In a high-pressure autoclave, place terephthalic acid (e.g., 50 g, 0.3 mol) and a large excess of the desired alcohol (e.g., n-butanol, 178 g, 2.4 mol).
-
Reaction Conditions: Seal the autoclave and heat the mixture to a high temperature (e.g., 250-300 °C) under elevated pressure (e.g., 25-280 atm).
-
Reaction Time: Maintain the reaction at the set temperature for a defined period (e.g., 1-3 hours). Shorter reaction times generally favor the formation of the monoester.
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the pressure.
-
Isolation: Transfer the reaction mixture and distill off the excess alcohol.
-
Purification: The residue, containing the monoalkyl terephthalate, unreacted terephthalic acid, and some dialkyl terephthalate, can be purified by distillation under reduced pressure or by selective precipitation/recrystallization. For example, dissolving the crude product in a basic aqueous solution will solubilize the monoester and unreacted diacid, leaving the diester as a solid which can be filtered off. Subsequent acidification of the filtrate will precipitate the monoalkyl terephthalate.
Validation of Synthesis: Purity and Characterization
The purity and identity of the synthesized monoalkyl terephthalates should be confirmed using a combination of analytical techniques.
1. High-Performance Liquid Chromatography (HPLC) [1][6][7]
-
Objective: To determine the purity of the monoalkyl terephthalate and quantify the presence of starting materials (terephthalic acid) and by-products (dialkyl terephthalate).
-
Protocol Outline:
-
Sample Preparation: Prepare a standard solution of the purified monoalkyl terephthalate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL). Prepare a solution of the crude reaction mixture at a similar concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 240 nm).
-
-
Analysis: Inject the standard and sample solutions. Identify the peaks corresponding to terephthalic acid, monoalkyl terephthalate, and dialkyl terephthalate based on their retention times compared to standards. The purity can be calculated from the peak area percentages.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy [8][9][10]
-
Objective: To confirm the chemical structure of the monoalkyl terephthalate and assess its purity.
-
Protocol Outline:
-
Sample Preparation: Dissolve a small amount of the purified product (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative NMR (qNMR) if required for precise purity determination.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
Spectral Analysis:
-
Aromatic Protons: The aromatic protons of the terephthalate ring will typically appear as a set of doublets or a complex multiplet in the region of 7.9-8.2 ppm.
-
Alkyl Protons: The protons of the alkyl chain will appear at characteristic chemical shifts (e.g., for monomethyl terephthalate, a singlet around 3.9 ppm; for monoethyl terephthalate, a quartet around 4.4 ppm and a triplet around 1.4 ppm).
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will appear as a broad singlet at a downfield chemical shift (often >10 ppm), which may exchange with residual water in the solvent.
-
-
Purity Assessment: The absence of signals corresponding to the dialkyl terephthalate (which would show symmetric signals for the two alkyl groups) and terephthalic acid confirms the purity. For qNMR, the integral of the analyte signals relative to the integral of the internal standard is used to calculate the purity.
-
3. Titration
-
Objective: To determine the purity of the monoalkyl terephthalate by titrating the carboxylic acid group.
-
Protocol Outline:
-
Sample Preparation: Accurately weigh a sample of the monoalkyl terephthalate (e.g., 0.2-0.3 g) and dissolve it in a suitable solvent (e.g., a mixture of ethanol and water).
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M) until a persistent color change is observed.
-
Calculation: The purity can be calculated based on the volume of titrant used, its concentration, the mass of the sample, and the molecular weight of the monoalkyl terephthalate.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the synthesis and validation of monoalkyl terephthalates.
Caption: Comparison of the Two-Step and Direct Synthesis pathways for monoalkyl terephthalates.
Caption: Detailed workflow for the Two-Step Synthesis of monoalkyl terephthalates.
Caption: General workflow for the validation of monoalkyl terephthalate synthesis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Separation of Terephthalic acid, diisobutyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. US2491660A - Preparation of esters of terephthalic acid - Google Patents [patents.google.com]
- 5. US2479066A - Preparation of mono-alkyl esters of terephthalic acid - Google Patents [patents.google.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monomethyl terephthalate | C9H8O4 | CID 15513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mono-Methyl terephthalate(1679-64-7) 1H NMR [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Terephthalic Acid Purity: UV-VIS Spectroscopy and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The purity of terephthalic acid (TPA), a crucial raw material in the production of polyesters like polyethylene terephthalate (PET) and polybutylene terephthalate (PBT), is paramount to the quality and performance of the final polymer. Even minute impurities can negatively impact the polymerization process and the physical properties of the resulting material. This guide provides a comprehensive comparison of analytical methods for determining TPA purity, with a focus on UV-VIS spectroscopy and its prevalent alternatives, supported by experimental data and detailed protocols.
The Role of UV-VIS Spectroscopy: A Powerful Detector, A Limited Stand-Alone Tool
UV-VIS spectroscopy is a widely accessible and straightforward analytical technique. Terephthalic acid and its common impurities, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, are chromophoric and absorb ultraviolet light. TPA exhibits absorption maxima at approximately 190 nm, 241 nm, and 285 nm.[1] While this inherent property allows for detection, the significant spectral overlap between TPA and its structurally similar impurities makes direct quantitative analysis of individual impurities in a TPA matrix challenging.[2]
Therefore, in the context of TPA purity analysis, UV-VIS spectroscopy is most powerfully employed as a detector for chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods first separate the individual components of the TPA sample, after which the UV-VIS detector quantifies each isolated compound based on its characteristic absorbance.
Comparative Analysis of Key Methodologies
To provide a clear overview, the following table summarizes the performance of UV-VIS spectroscopy (as a detector), HPLC, Capillary Electrophoresis, Gas Chromatography (GC), and Titration for the analysis of TPA purity.
| Parameter | UV-VIS Spectroscopy (as a detector for HPLC/CE) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) | Gas Chromatography (GC) | Titration |
| Principle | Measures the absorbance of UV-VIS light by separated analytes. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on differential migration of ions in an electric field. | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase. | Measures the total acidic content by neutralizing with a standard base. |
| Primary Use | Quantification of separated impurities. | Separation and quantification of non-volatile and thermally labile impurities (e.g., 4-CBA, p-toluic acid). | High-efficiency separation and quantification of ionic impurities. | Analysis of volatile impurities; often requires derivatization for acidic compounds. | Determination of overall TPA purity (acid number). |
| Limit of Detection (LOD) | Dependent on the primary separation technique. | 4-CBA: ~0.1 mg/kg; p-Toluic acid: ~0.5 mg/kg[3] | 4-CBA: ~0.31 mg/L; p-Toluic acid: ~0.24 mg/L | Can reach ng levels, but requires derivatization. | Not applicable for specific impurities. |
| Limit of Quantification (LOQ) | Dependent on the primary separation technique. | Generally in the low mg/kg range.[3] | 4-CBA: 5-400 mg/kg; p-Toluic acid: 10-400 mg/kg[4] | Dependent on derivatization efficiency and detector. | Not applicable for specific impurities. |
| Linearity Range | Wide, dependent on the detector's response. | Excellent, with regression coefficients often >0.999.[3] | Wide, typically from low mg/kg to several hundred mg/kg.[4] | Wide, but can be affected by derivatization consistency. | Not applicable. |
| Accuracy/Recovery | High, typically within 90-110%. | Recoveries generally range from 90.0% to 104.9%.[5] | Good agreement with other methods, with relative deviations often <20%.[6] | Dependent on the derivatization and extraction steps. | High for total acid content. |
| Precision (RSD) | High, typically <5%. | Relative Standard Deviations (RSD) are typically below 5.3%.[5] | Repeatability for migration time is high (<1% RSD); peak area repeatability is good (e.g., <15% for 4-CBA).[6] | Can be variable due to the multi-step process. | High, with low RSD for replicate titrations. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution, often in a basic solution, followed by filtration. | Dissolution in a buffer or basic solution and filtration. | Derivatization to increase volatility (e.g., esterification or silylation).[7][8] | Dissolution in a suitable solvent (e.g., dimethyl sulfoxide). |
| Analysis Time | Dependent on the chromatographic run time. | Typically < 20 minutes per sample.[5] | Fast, with separation times often less than 15 minutes. | Can be longer due to derivatization and longer run times. | Relatively quick, a few minutes per titration. |
| Advantages | Widely available, robust, and provides good sensitivity. | High resolution, selectivity, and well-established methods (e.g., ASTM D7884). | High separation efficiency, low sample and reagent consumption. | High sensitivity for volatile compounds. | Simple, inexpensive, and provides a good measure of overall purity.[9][10] |
| Disadvantages | Not suitable for direct analysis of TPA impurities due to spectral overlap. | Requires more complex instrumentation and solvent consumption compared to titration. | Reproducibility can be a concern; sensitive to matrix effects. | Derivatization adds complexity and potential for error. | Does not provide information on individual impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for 4-CBA and p-Toluic Acid
This method is based on the principles outlined in ASTM D7884 for the determination of 4-CBA and p-Toluic acid in purified TPA.
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Reagents:
-
Ammonium hydroxide solution.
-
Water, HPLC grade.
-
Methanol or Acetonitrile, HPLC grade.
-
Phosphoric acid or other suitable buffer components.
-
4-CBA and p-Toluic acid reference standards.
3. Sample Preparation:
-
Accurately weigh about 0.5 g of the TPA sample into a beaker.
-
Dissolve the sample in a known volume of ammonium hydroxide solution with the aid of sonication if necessary.
-
Dilute the solution to a final known volume with water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
UV Detection: Wavelength set to the absorption maximum of the analytes of interest (e.g., 240 nm or 254 nm).
5. Quantification:
-
Prepare a series of calibration standards of 4-CBA and p-toluic acid in the same solvent as the sample.
-
Generate a calibration curve by plotting the peak area against the concentration of each standard.
-
Calculate the concentration of each impurity in the TPA sample from the calibration curve.
Capillary Electrophoresis (CE) for TPA Impurities
This protocol is based on established methods for the analysis of 4-CBA and p-toluic acid in TPA.[11][12]
1. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
2. Reagents:
-
Buffer solution (e.g., 20 mmol/L sodium tetraborate at pH 9).
-
Sodium hydroxide solution (for capillary conditioning).
-
Water, deionized.
-
4-CBA and p-Toluic acid reference standards.
3. Sample Preparation:
-
Dissolve a known weight of the TPA sample in a basic solution (e.g., 0.1 M NaOH) to a final known concentration.
-
Filter the sample solution through a 0.22 µm filter.
4. Electrophoretic Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH, water, and the running buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: +25 kV to +30 kV.
-
Capillary Temperature: 25 °C.
-
UV Detection: 200 nm.
5. Quantification:
-
Prepare calibration standards of the impurities in the same solvent as the sample.
-
Construct a calibration curve by plotting the corrected peak area (peak area/migration time) against concentration.
-
Determine the concentration of impurities in the sample from the calibration curve.
Gas Chromatography (GC) for TPA Purity (with Derivatization)
This method requires derivatization to make the non-volatile TPA and its acidic impurities suitable for GC analysis.[7]
1. Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column).
2. Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation, or an alcohol with an acid catalyst for esterification).
-
Solvent (e.g., pyridine, DMF).
-
Internal standard (optional but recommended for better accuracy).
3. Sample Preparation (Derivatization):
-
Accurately weigh the TPA sample into a reaction vial.
-
Add the solvent and the derivatizing agent.
-
If necessary, add an internal standard.
-
Heat the vial at a specific temperature (e.g., 60-80 °C) for a set time to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4. GC Conditions:
-
Injector Temperature: 250-300 °C.
-
Oven Temperature Program: A temperature gradient is typically used to separate the derivatized compounds (e.g., starting at 100 °C and ramping up to 300 °C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Detector Temperature: 300 °C (for FID).
5. Quantification:
-
Prepare calibration standards of the impurities and derivatize them in the same manner as the sample.
-
Generate a calibration curve based on the peak areas of the derivatized standards.
-
Calculate the concentration of the impurities in the original TPA sample.
Titration for Acid Number Determination
This protocol is based on ASTM D8031 and D8032 for determining the acid number of TPA.[13][9][10]
1. Instrumentation:
-
Analytical balance.
-
Buret (for manual titration) or an automatic potentiometric titrator.
-
pH meter or a color indicator.
2. Reagents:
-
Solvent: Dimethyl sulfoxide (DMSO) or pyridine.
-
Titrant: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Indicator (for colorimetric titration): Phenolphthalein.
3. Procedure:
-
Accurately weigh a specified amount of the TPA sample.
-
Dissolve the sample in the chosen solvent.
-
For colorimetric titration, add a few drops of phenolphthalein indicator.
-
Titrate the sample solution with the standardized NaOH solution until the endpoint is reached (a persistent pink color for phenolphthalein or the inflection point in a potentiometric titration).
-
Perform a blank titration using the same volume of solvent without the TPA sample.
4. Calculation:
-
Calculate the acid number (mg KOH/g of sample) using the following formula: Acid Number = [(V_sample - V_blank) * M_NaOH * 56.1] / W_sample where:
-
V_sample = volume of NaOH solution used for the sample (mL)
-
V_blank = volume of NaOH solution used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the TPA sample (g)
-
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for TPA purity analysis.
Caption: Logical relationship of TPA analysis methods.
Conclusion
The selection of an appropriate analytical method for determining the purity of terephthalic acid depends on the specific requirements of the analysis. While direct UV-VIS spectroscopy is of limited use for quantifying individual impurities due to spectral overlap, it serves as a robust and sensitive detector for powerful separation techniques like HPLC and Capillary Electrophoresis.
-
For comprehensive impurity profiling and quantification , HPLC and CE are the methods of choice, offering high resolution, sensitivity, and the ability to measure key impurities like 4-CBA and p-toluic acid accurately.
-
For the analysis of volatile impurities , GC with derivatization is a viable, albeit more complex, option.
-
For a rapid and simple assessment of overall purity , titration to determine the acid number is a reliable and cost-effective method.
By understanding the principles, capabilities, and limitations of each technique, researchers and professionals can make informed decisions to ensure the quality and consistency of their TPA and the resulting polymer products.
References
- 1. UV-Vis Spectrum of Terephthalic acid | SIELC Technologies [sielc.com]
- 2. What are the limitations of UV-Vis spectroscopy? | AAT Bioquest [aatbio.com]
- 3. [PDF] Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC. | Semantic Scholar [semanticscholar.org]
- 4. lumexinstruments.com [lumexinstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. KR100239318B1 - Method of analyzing organic impurities in terephthalic acid - Google Patents [patents.google.com]
- 8. Iso and Terephthalic Acids Derivitisation - Chromatography Forum [chromforum.org]
- 9. img.antpedia.com [img.antpedia.com]
- 10. store.astm.org [store.astm.org]
- 11. Determination (analysis) of 4-carboxybenzaldehyde and p-toluic acid in purified terephthalic acid according to ASTM D7881, ASTM D7882 [lumexinstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. img.antpedia.com [img.antpedia.com]
Structural analysis of terephthalate-based MOFs
A Comparative Guide to the Structural Analysis of Terephthalate-Based MOFs: UiO-66, MIL-53, and MOF-5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural analysis and comparison of three prominent terephthalate-based Metal-Organic Frameworks (MOFs): UiO-66, MIL-53, and MOF-5. These materials have garnered significant attention for their potential applications in drug delivery, gas storage, and catalysis due to their high porosity and tunable structures.
Comparative Structural and Performance Data
The following table summarizes the key structural and performance parameters of UiO-66, MIL-53, and MOF-5, providing a clear basis for comparison.
| Property | UiO-66 | MIL-53 | MOF-5 (IRMOF-1) |
| Metal Node | Zirconium (Zr) | Aluminum (Al), Chromium (Cr), Iron (Fe) | Zinc (Zn) |
| Organic Linker | Terephthalic acid (1,4-benzenedicarboxylic acid) | Terephthalic acid (1,4-benzenedicarboxylic acid) | Terephthalic acid (1,4-benzenedicarboxylic acid) |
| Chemical Formula | Zr₆O₄(OH)₄(C₈H₄O₄)₆ | M(OH)(C₈H₄O₄) (M = Al, Cr, Fe) | Zn₄O(C₈H₄O₄)₃ |
| Crystal System | Face-Centered Cubic (fcu) | Orthorhombic | Cubic |
| BET Surface Area (m²/g) | ~1000 - 1800[1] | ~80 - 1500 (depending on metal and phase) | ~260 - 4400[2] |
| Pore Volume (cm³/g) | ~0.40 - 0.90[1] | Varies with phase ("breathing effect") | ~0.61 - 1.26[2] |
| Pore Size (Å) | ~6 Å (octahedral cages), ~7.5 Å (tetrahedral cages) | Bimodal, flexible ("breathing") | ~8 Å and ~11 Å |
| Thermal Stability (°C) | Up to 500[3] | Up to 400-500 (metal-dependent) | Up to 400[2][4] |
| Chemical Stability | High stability in water and various solvents | Moderate stability, dependent on the metal | Sensitive to moisture |
Structural Relationships and Architectures
The distinct structural features of UiO-66, MIL-53, and MOF-5 arise from the coordination of the terephthalate linker with different metal nodes, leading to unique framework topologies.
References
Performance Showdown: TPA Copolyesters Versus BPA Polycarbonates for Scientific Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Terephthalic Acid (TPA) copolyesters and Bisphenol A (BPA) polycarbonates, offering a BPA-free alternative without compromising critical material properties.
In laboratories and manufacturing facilities dedicated to life sciences, the choice of polymer for labware, device components, and single-use systems is critical. For decades, Bisphenol A (BPA) polycarbonate has been a standard due to its high impact strength, optical clarity, and thermal stability. However, growing health and environmental concerns surrounding BPA, a known endocrine disruptor, have spurred the adoption of alternative materials.[1][2][3] Among the leading contenders are TPA (Terephthalic Acid) copolyesters, such as Eastman Tritan™, which offer a compelling combination of performance, safety, and durability. This guide provides an objective, data-driven comparison of these two polymer families to aid in material selection for demanding scientific applications.
Executive Summary: Key Performance Differences
TPA copolyesters have emerged as a viable, BPA-free alternative to polycarbonate, demonstrating superior chemical resistance, comparable impact strength, and excellent clarity. While BPA polycarbonate typically exhibits a higher glass transition temperature, modern TPA copolyesters are engineered to offer robust thermal performance suitable for a wide range of applications, including those requiring sterilization.
Quantitative Performance Comparison
The selection of a material for scientific and medical applications hinges on its performance under specific conditions. The following tables summarize the key quantitative differences between TPA copolyesters and BPA polycarbonates based on standardized testing methodologies.
Table 1: Mechanical and Thermal Properties
| Property | TPA Copolyester (e.g., Tritan™) | BPA Polycarbonate | Test Method |
| Notched Izod Impact Strength (J/m) | 600 - 900[1] | ~930[1] | ASTM D256 |
| Tensile Strength at Yield (MPa) | 46 - 58[1] | 60 - 65 | ASTM D638 |
| Flexural Modulus (GPa) | 1.5 - 2.1 | 2.2 - 2.4 | ASTM D790 |
| Heat Deflection Temperature (HDT) @ 1.82 MPa (°C) | 102 - 108[1] | ~130-145[1] | ASTM D648 |
| Glass Transition Temperature (Tg) (°C) | 105 - 120[1] | ~145-150[1] | DSC |
| Rockwell Hardness (L-scale) | 94 - 95[1] | ~118 | ASTM D785 |
Table 2: Durability and Optical Properties After UV Exposure
| Property (after 2500 hrs UV exposure) | TPA Copolyester | BPA Polycarbonate | Test Method |
| Yellowness Index Increase (%) | +29[1] | +2800[1] | ASTM E313 |
| Notched Izod Impact Strength Decrease (%) | -72 (from 390 to 110 J/m)[1] | -93 (from 990 to 70 J/m)[1] | ASTM D256 |
Chemical Resistance: A Critical Advantage for TPA Copolyesters
For laboratory and drug development environments, resistance to a wide array of chemicals is paramount. TPA copolyesters exhibit significantly better chemical resistance compared to BPA polycarbonate, which is susceptible to environmental stress cracking (ESC) when exposed to common disinfectants, lipids, and certain solvents.[2]
Table 3: Comparative Chemical Resistance
| Chemical Agent | TPA Copolyester (e.g., Tritan™) | BPA Polycarbonate |
| Acids (Dilute) | Excellent | Good |
| Acids (Concentrated) | Fair to Good | Poor (hydrolyzes)[4][5] |
| Alkaline Solutions | Good to Excellent | Poor (hydrolyzes)[3][4] |
| Alcohols (Isopropyl, Ethanol) | Excellent[2] | Good to Fair (potential for crazing) |
| Lipids and Oils | Excellent | Fair to Poor (stress cracking) |
| Aggressive Disinfectants (e.g., Quaternary Ammonium Compounds) | Excellent[2] | Poor (severe stress cracking)[2] |
| Ketones (e.g., Acetone) | Poor | Poor (dissolves)[3] |
| Aromatic & Chlorinated Hydrocarbons | Poor | Poor (dissolves)[3] |
Ratings are generalized. End-users should always perform specific testing for their application.
Sterilization Compatibility
Sterilization is a non-negotiable step for many medical and scientific products. Both TPA copolyesters and BPA polycarbonates are compatible with common sterilization methods, but their performance can differ.
Table 4: Effects of Sterilization Methods
| Sterilization Method | TPA Copolyester | BPA Polycarbonate |
| Autoclave (Steam) | Good hydrolytic stability, minimal property loss. | Susceptible to hydrolysis and embrittlement with repeated cycles.[6] |
| Gamma Irradiation | Slight decrease in molecular weight at high doses; temporary color shift that decays over time.[7] Mechanical properties remain stable.[7] | Can cause significant yellowing and a reduction in mechanical properties due to chain scission.[8][9] |
| Ethylene Oxide (EtO) | Good compatibility.[10] | Good compatibility. |
Biocompatibility and Safety Profile
The primary driver for seeking alternatives to polycarbonate is the health risk associated with BPA. TPA copolyesters are inherently BPA-free. For medical devices and drug contact applications, biocompatibility must be rigorously assessed.
The evaluation of biocompatibility is a risk-management process outlined in the ISO 10993 series of standards. This process determines the necessary testing based on the nature and duration of the device's contact with the body.
Caption: ISO 10993 Biocompatibility Evaluation Workflow.
TPA copolyesters, such as Eastman Tritan™ MX711, have been formulated for medical devices and have been tested according to FDA/ISO 10993 and USP Class VI standards, demonstrating a strong safety profile.[10]
Detailed Experimental Protocols
To ensure the validity and comparability of the data presented, standardized test methods are employed. Below are summaries of the key experimental protocols.
Mechanical & Thermal Testing Workflow
Caption: Standardized Mechanical & Thermal Testing Workflow.
1. Notched Izod Impact Strength (ASTM D256): This test measures a material's resistance to impact. A pendulum hammer is released from a specified height, striking a notched specimen clamped in a cantilever position.[11][12] The energy absorbed by the specimen to fracture is measured and reported in Joules per meter (J/m).[11] The notch serves as a stress concentrator, and the test is indicative of the material's toughness and notch sensitivity.[13]
2. Flexural Modulus (ASTM D790): This method determines the stiffness of a material in bending. A rectangular specimen is placed on two supports and a load is applied to the center at a specified rate.[14] The stress-strain relationship is plotted, and the flexural modulus (the ratio of stress to strain in flexural deformation) is calculated from the initial linear portion of the curve.
3. Heat Deflection Temperature (HDT) (ASTM D648): HDT indicates the temperature at which a polymer deforms under a specified load. A standard test bar is subjected to a constant flexural stress (commonly 1.82 MPa or 0.455 MPa) while the temperature is increased at a uniform rate (2°C/minute). The temperature at which the bar deflects a specified distance (0.25 mm) is the Heat Deflection Temperature.[4]
4. Chemical Resistance (ASTM D543): This practice evaluates the resistance of plastics to chemical reagents.[1] Test specimens are immersed in the chemical for a specified time and temperature.[2][15] Changes in weight, dimensions, appearance, and mechanical properties (like impact strength or tensile strength) are measured and reported to determine the material's compatibility.[1][3]
Conclusion
For researchers, scientists, and drug development professionals, material selection is a critical decision that impacts experimental integrity, device reliability, and patient safety. TPA copolyesters present a high-performance, BPA-free alternative to traditional polycarbonates. They offer a distinct advantage in chemical resistance to common laboratory and medical-grade chemicals and disinfectants, while maintaining robust impact strength and optical clarity. While BPA polycarbonates may offer slightly higher heat resistance, the thermal properties of advanced TPA copolyesters are sufficient for many applications, including those requiring sterilization. By carefully considering the quantitative data and experimental evidence, professionals can confidently select the optimal polymer for their specific needs, ensuring both performance and safety.
References
- 1. eastman.com [eastman.com]
- 2. ulprospector.com [ulprospector.com]
- 3. calpaclab.com [calpaclab.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. organic chemistry - Polycarbonate resistant to chemical - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. em8p26t79wg.exactdn.com [em8p26t79wg.exactdn.com]
- 7. growingspaces.com [growingspaces.com]
- 8. Polycarbonate Chemical Resistance- What makes it so popular? [europlas.com.vn]
- 9. Polycarbonate Chemical Resistance, Chart to various chemicals [kmac-polycarbonate.com]
- 10. eastman.com [eastman.com]
- 11. images.thdstatic.com [images.thdstatic.com]
- 12. ulprospector.com [ulprospector.com]
- 13. solutions.covestro.com [solutions.covestro.com]
- 14. foxxlifesciences.in [foxxlifesciences.in]
- 15. labdepotinc.com [labdepotinc.com]
A Comparative Guide to Quantitative Analysis Using Analytical Standards
Quantitative analysis is the cornerstone of drug development and quality control, providing precise measurements of the amount or concentration of specific substances within a sample.[1] For researchers, scientists, and drug development professionals, selecting the appropriate analytical standard and quantification method is critical for ensuring data accuracy, reliability, and regulatory compliance.[2][3][4] This guide objectively compares the primary methods of quantitative analysis using analytical standards, presenting supporting data and detailed experimental protocols.
Analytical standards, or reference materials, are highly purified compounds with known purity and concentration that serve as a benchmark in analysis.[5][6][7] They are fundamental for calibrating instruments, validating analytical methods, and ensuring that drug products meet stringent quality specifications for potency, purity, and stability.[2][5] The most common analytical techniques employed for this purpose are chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[2][8]
Comparison of Quantitative Standardization Methods
The three most prevalent standardization methods in quantitative analysis are the External Standard, Internal Standard, and Standard Addition methods. The choice of method largely depends on the complexity of the sample matrix and the potential for analytical interferences.
Table 1: Comparison of Key Standardization Methods
| Feature | External Standard Method | Internal Standard Method | Standard Addition Method |
| Principle | The concentration of an analyte is determined by comparing its response to a calibration curve generated from known concentrations of the analyte prepared separately.[9][10] | A known amount of a non-interfering compound (the internal standard) is added to all samples, calibrators, and blanks. The ratio of the analyte response to the internal standard response is plotted against concentration.[5][9] | Known amounts of the analyte are added directly to aliquots of the sample. The concentration is determined by extrapolating a calibration curve to the point where the response is zero.[9] |
| Advantages | Simple, straightforward, and suitable for a large number of samples.[10] | Corrects for random and systematic errors during sample preparation and injection, improving precision and accuracy.[5] | Effectively compensates for matrix effects, where other components in the sample enhance or suppress the analyte's signal.[2] |
| Disadvantages | Highly susceptible to variations in sample matrix, injection volume, and instrument conditions, which can lead to inaccurate results.[10] | Requires finding a suitable internal standard that is chemically similar to the analyte but does not interfere with it. Can increase the complexity of the analysis. | Requires more sample material, is more time-consuming, and is not practical for high-throughput screening. |
| Best For | Simple, clean sample matrices with minimal interference. Routine quality control testing where the matrix is consistent. | Complex biological or environmental samples where sample loss or injection variability is a concern. Methods requiring high precision. | Very complex or unknown sample matrices where significant matrix effects are expected. |
Core Performance Characteristics and Acceptance Criteria
Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[11][12] Key performance characteristics are evaluated to ensure the method is accurate, precise, and reliable.[13]
Table 2: Key Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria (ICH Guidelines) |
| Accuracy | The closeness of test results to the true value.[13] | 98.0% to 102.0% recovery for drug substance assay. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[13] | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[13] | No interference at the retention time of the analyte. Peak purity should be demonstrated. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13] | For assay: 80% to 120% of the test concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13] | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
RSD: Relative Standard Deviation
Visualizing Analytical Workflows
Diagrams are essential for illustrating complex processes and relationships in quantitative analysis.
Caption: High-level workflow for quantitative analysis.
Caption: Decision tree for choosing a standardization method.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for a typical HPLC analysis.
Protocol 1: External Standard Method
-
Preparation of Standard Stock Solution: Accurately weigh a known amount of the analytical standard and dissolve it in a suitable solvent in a volumetric flask to create a concentrated stock solution.
-
Preparation of Calibration Standards: Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards that bracket the expected concentration of the analyte in the samples.[10]
-
Sample Preparation: Prepare the unknown sample by dissolving, diluting, or extracting it into the same solvent used for the calibration standards.
-
HPLC Analysis: Inject the calibration standards sequentially, from lowest to highest concentration, followed by the unknown sample(s).
-
Data Analysis: Plot the peak area (or height) of the analyte from the calibration standards against their known concentrations to generate a linear regression curve. Use the equation of the line (y = mx + c) to calculate the concentration of the analyte in the unknown sample based on its measured peak area.
Protocol 2: Internal Standard (IS) Method
-
Selection of Internal Standard: Choose an IS that is chemically similar to the analyte but chromatographically resolved from it and any other sample components.
-
Preparation of Solutions:
-
Prepare a stock solution of the analytical standard.
-
Prepare a separate stock solution of the Internal Standard.
-
Create a series of calibration standards by adding varying amounts of the analytical standard stock solution and a fixed amount of the IS stock solution to volumetric flasks and diluting to volume.
-
-
Sample Preparation: Add the same fixed amount of the IS stock solution to each unknown sample before final dilution.
-
HPLC Analysis: Inject the calibration standards and the samples.
-
Data Analysis: For each injection, calculate the ratio of the analyte peak area to the IS peak area. Plot this ratio against the known concentrations of the analyte in the calibration standards to create the calibration curve. Use this curve to determine the concentration of the analyte in the samples.
Protocol 3: Standard Addition Method
-
Sample Aliquoting: Prepare at least four identical aliquots of the unknown sample.
-
Spiking: Leave one aliquot as is (unspiked). To the remaining aliquots, add increasing, known amounts of the analytical standard stock solution. This creates a series of samples with a fixed amount of unknown and increasing amounts of known analyte.
-
HPLC Analysis: Inject the unspiked and spiked samples and record the peak areas.
-
Data Analysis: Plot the measured peak area against the concentration of the added standard. The concentration of the unknown analyte in the original sample is determined by extrapolating the linear regression line to the x-intercept (where y=0). The absolute value of the x-intercept is the concentration in the sample.
References
- 1. veeprho.com [veeprho.com]
- 2. longdom.org [longdom.org]
- 3. Quantitative Research Techniques for Drug Development: Surveys and Statistical Analysis - ESR Research [esr-research.com]
- 4. Qualitative And Quantitative Analysis In Pharmaceutical Analysis [simsonpharma.com]
- 5. Importance of using analytical standards [scioninstruments.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. longdom.org [longdom.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resources.saylor.org [resources.saylor.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. wjarr.com [wjarr.com]
A Comparative Guide to Tissue Plasminogen Activator (TPA) Production Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the leading methods for producing recombinant Tissue Plasminogen Activator (tPA), a critical therapeutic protein for treating thrombotic diseases. We will delve into the intricacies of production in mammalian, bacterial, and yeast expression systems, offering a comparative analysis of their performance based on experimental data. This document aims to equip researchers and drug development professionals with the necessary information to select the most suitable production platform for their specific needs.
Introduction to TPA and its Production
Tissue Plasminogen Activator is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin clots. Recombinant tPA is a cornerstone therapy for ischemic stroke, myocardial infarction, and pulmonary embolism. The efficacy and safety of recombinant tPA are highly dependent on its correct folding, post-translational modifications, and purity, making the choice of production system a critical factor. The three most prevalent systems for recombinant protein production are mammalian cells (primarily Chinese Hamster Ovary - CHO cells), bacteria (Escherichia coli), and yeast (Pichia pastoris). Each system presents a unique set of advantages and challenges in terms of yield, protein quality, cost, and scalability.
Comparative Assessment of TPA Production Platforms
The selection of an expression system for tPA production is a trade-off between protein quality, yield, and production costs. Mammalian systems, particularly CHO cells, are the current gold standard for producing therapeutic glycoproteins like tPA due to their ability to perform complex post-translational modifications that are crucial for the protein's function and stability. Bacterial systems, such as E. coli, offer rapid growth and high expression levels at a low cost, but often produce non-glycosylated and misfolded proteins in the form of inclusion bodies. Yeast systems, like Pichia pastoris, represent a middle ground, offering some post-translational modifications and higher yields than mammalian cells at a lower cost.
Data Presentation: Quantitative Comparison of TPA Production Methods
The following table summarizes the key performance indicators for tPA production across the three major expression platforms. The values presented are compiled from various studies and represent typical ranges that can be achieved under optimized conditions.
| Feature | Mammalian Cells (CHO) | Bacterial System (E. coli) | Yeast System (Pichia pastoris) |
| Typical Yield | 100 - 2000 mg/L | 100 - 900 mg/L (soluble) | 500 - 3000 mg/L |
| Post-Translational Modifications | Human-like glycosylation, proper disulfide bond formation | No glycosylation, disulfide bond formation is challenging (often requires in vitro refolding) | Simpler glycosylation (high-mannose type), proper disulfide bond formation |
| Protein Activity | High specific activity | Variable, dependent on successful refolding | Moderate to high specific activity |
| Purity (after purification) | > 98% | > 95% | > 97% |
| Production Time (cell culture/fermentation) | 10 - 20 days | 1 - 3 days | 5 - 10 days |
| Cost | High | Low | Moderate |
| Scalability | Well-established for large-scale production | Scalable, but refolding can be a bottleneck | Highly scalable |
Signaling Pathways and Experimental Workflows
Enhancing TPA Secretion in CHO Cells
The protein secretory pathway in CHO cells is a complex process that can be engineered to enhance the yield of recombinant proteins like tPA. Key players in this pathway include the ceramide transfer protein (CERT) and the spliced variant of X-box binding protein 1 (XBP1s), which are involved in expanding the endoplasmic reticulum and managing the unfolded protein response. Overexpression of a CERT variant (S132A) has been shown to increase tPA secretion.[1]
References
Safety Operating Guide
Navigating the Disposal of tert-Butyl Methyl Terephthalate: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals handling specialized chemical compounds, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the proper disposal of tert-butyl methyl terephthalate (CAS No. 104141-93-7).
Immediate Safety and Logistical Information
Core Disposal Protocol
Disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations. It is imperative to treat the substance as hazardous waste unless confirmed otherwise by a certified analysis.
Step-by-Step Disposal Guidance:
-
Consult the Safety Data Sheet (SDS): The primary and most crucial step is to obtain the SDS from the manufacturer or supplier of the chemical. The SDS provides specific information on hazards, handling, and disposal. If you do not have an SDS, request one immediately.
-
Waste Identification and Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., flammable, toxic).
-
-
Personal Protective Equipment (PPE): When handling the waste, wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible container for the waste.
-
Keep the container securely closed when not in use.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Follow any specific storage temperature requirements; a supplier page for this compound notes it should be kept refrigerated[1].
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide them with all available information about the chemical. For related compounds like dimethyl terephthalate, the ultimate disposal must consider its environmental impact[2].
-
General Safety and Handling Reminders
-
Avoid discharge into drains or the environment.
-
Prevent contact with skin and eyes.
-
In case of a spill, follow the emergency procedures outlined by your institution's EHS department. For similar chemicals, this generally involves containment with an inert absorbent material and collection in a suitable container for disposal[3].
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, particularly when information is not immediately available.
Caption: Decision workflow for compliant chemical waste disposal.
By adhering to these procedural steps and prioritizing safety, research professionals can ensure the responsible management and disposal of chemical waste like this compound, safeguarding both personnel and the environment.
References
Essential Safety and Logistical Information for Handling tert-Butyl Methyl Terephthalate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with tert-Butyl Methyl Terephthalate.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the ester and aromatic nature of this compound, it is prudent to handle it as a potentially hazardous substance. The primary hazards are likely to be skin and eye irritation, and potential respiratory irritation from dust or vapors.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield where splashing is possible.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile gloves with a minimum thickness of 0.4 mm for splash protection).[2] Inspect gloves before each use. |
| Skin and Body | A lab coat, closed-toed shoes, and long pants to prevent skin exposure.[2] For larger quantities, consider an apron or coveralls. |
| Respiratory | Work in a certified chemical fume hood or other approved ventilated enclosure.[2] If significant aerosolization or dust is expected, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a chemical fume hood is operational and the sash is lowered as much as possible during handling.[2]
-
Verify that an eyewash station and safety shower are accessible.[1][3]
-
Have appropriate spill cleanup materials readily available, such as an inert absorbent material (e.g., sand, earth, or commercial sorbent).[4][5][6]
-
Ensure all containers are properly labeled.
2. Handling:
-
Avoid inhalation of dust or vapors by working in a well-ventilated area, preferably a chemical fume hood.[2]
-
Prevent contact with skin and eyes by wearing the recommended PPE.[2]
-
Use non-sparking tools and explosion-proof equipment if the substance is flammable or handled in a flammable solvent.[3]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[5]
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep containers tightly closed.[5]
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container.
-
Liquid Waste: If dissolved in a solvent, collect in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of any contaminated PPE (e.g., gloves) and spill cleanup materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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